Product packaging for Azacyclotridecan-2-one(Cat. No.:CAS No. 25038-74-8)

Azacyclotridecan-2-one

Cat. No.: B7770625
CAS No.: 25038-74-8
M. Wt: 197.32 g/mol
InChI Key: JHWNWJKBPDFINM-UHFFFAOYSA-N
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Description

Laurolactam is an azamacrocycle and a keratan 6'-sulfate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23NO B7770625 Azacyclotridecan-2-one CAS No. 25038-74-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azacyclotridecan-2-one
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InChI

InChI=1S/C12H23NO/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-12/h1-11H2,(H,13,14)
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InChI Key

JHWNWJKBPDFINM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CCCCCC(=O)NCCCCC1
Source PubChem
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Molecular Formula

C12H23NO
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Related CAS

25038-74-8
Record name Laurolactam homopolymer
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DSSTOX Substance ID

DTXSID1027344
Record name Azacyclotridecan-2-one
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Molecular Weight

197.32 g/mol
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Physical Description

Solid; [eChemPortal: SIDSUNEP] Very faintly beige crystalline lumps; [MSDSonline]
Record name Cyclododecalactam
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Solubility

VIRTUALLY INSOL IN WATER
Record name CYCLODODECALACTAM
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Vapor Pressure

0.00000731 [mmHg]
Record name Cyclododecalactam
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CAS No.

947-04-6, 25038-74-8
Record name Laurolactam
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Record name Azacyclotridecane-2-one, homopolymer
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Record name Laurolactam
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Record name Azacyclotridecan-2-one
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Record name Dodecane-12-lactam
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Record name LAUROLACTAM
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Foundational & Exploratory

Azacyclotridecan-2-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental chemical properties of Azacyclotridecan-2-one. The information is curated to support research, development, and quality control activities involving this compound. All quantitative data is presented in clear, tabular format for ease of reference and comparison. Detailed experimental protocols for key analytical procedures are also provided.

Chemical Identity and Synonyms

This compound is a macrocyclic lactam. Its chemical identity is established by the following identifiers:

IdentifierValue
IUPAC Name This compound[1][2][3]
CAS Number 947-04-6[1][4][5]
Molecular Formula C₁₂H₂₃NO[1][4][5][6]
Synonyms Laurolactam, Dodecalactam, 1-Aza-2-cyclotridecanone, 2-Oxo-dodecamethylenimine, ω-Dodecalactam, Lauryl lactam[1][2][4][5][7]

Physicochemical Properties

The core physicochemical properties of this compound are summarized in the table below. These properties are critical for understanding the compound's behavior in various chemical and biological systems.

PropertyValueReference
Molecular Weight 197.32 g/mol [4][5][6][8]
Appearance White to almost white powder or crystalline lumps[6][7]
Melting Point 150-153 °C[6][7][9]
Boiling Point Approximately 348 °C at 1013 hPa[10][11]
Water Solubility 223 mg/L at 20 °C (Virtually insoluble)[2][6][7][10]
LogP (Octanol/Water) 2.71 - 2.92[7][8][10]
Vapor Pressure 0.001 Pa at 20 °C[7]
Density ~0.94 - 0.973 g/cm³ (estimate)[6][7][11]
Flash Point 195 °C[7][11]

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.

SpectroscopyData Reference
¹H NMR Available data confirms the chemical structure.[2][12]
¹³C NMR Available data confirms the chemical structure.[2]
Infrared (IR) The NIST WebBook provides a reference IR spectrum.[1][13]
Mass Spectrometry Electron ionization mass spectrum data is available.[1][14]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical and spectroscopic properties of this compound.

Synthesis and Purification Workflow

The synthesis of this compound, also known as Laurolactam, typically proceeds from cyclododecanone (B146445). A common synthetic route is the Beckmann rearrangement of cyclododecanone oxime.

Synthesis_Purification Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification Butadiene Butadiene CDT 1,5,9-Cyclododecatriene (B1592173) Butadiene->CDT Trimerization (Ziegler-Natta catalyst) CDA Cyclododecane CDT->CDA Hydrogenation CDone Cyclododecanone CDA->CDone Oxidation CDO Cyclododecanone Oxime CDone->CDO Reaction with Hydroxylamine (B1172632) ALT This compound (Crude) CDO->ALT Beckmann Rearrangement Crystallization Crystallization from Chloroform (B151607) ALT->Crystallization Drying Drying over P₂O₅ in vacuum Crystallization->Drying Pure_ALT Pure this compound Drying->Pure_ALT

Synthesis and Purification of this compound

Protocol: One synthetic route starts from butadiene, which is trimerized to 1,5,9-cyclododecatriene using a Ziegler-Natta catalyst.[7] This intermediate is then hydrogenated to cyclododecane.[7] Subsequent oxidation yields cyclododecanone, which is reacted with hydroxylamine to form cyclododecanone oxime. The oxime undergoes a Beckmann rearrangement in the presence of a strong acid to yield crude this compound.[3] For purification, the crude product can be crystallized from chloroform and then stored over phosphorus pentoxide (P₂O₅) in a vacuum desiccator to ensure dryness.[7]

Melting Point Determination

Objective: To determine the melting point range of a solid organic compound.

Method: Capillary Melting Point Method.

Apparatus: Melting point apparatus, capillary tubes, thermometer.

Procedure:

  • A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Solubility Determination

Objective: To determine the solubility of this compound in water.

Method: Shake-Flask Method.

Procedure:

  • An excess amount of this compound is added to a known volume of distilled water in a flask at a constant temperature (e.g., 20 °C).

  • The flask is sealed and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The mixture is then allowed to stand to let undissolved solid settle.

  • A sample of the supernatant is carefully removed, ensuring no solid particles are transferred.

  • The concentration of this compound in the aqueous sample is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Procedure for Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • The solution is then transferred to a 5 mm NMR tube. The final volume should be around 0.6-0.7 mL.

  • A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing.

  • The NMR tube is capped and gently inverted several times to ensure a homogeneous solution.

Instrumental Analysis: The prepared sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired according to standard instrument operating procedures.

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Method: Potassium Bromide (KBr) Pellet Method.

Procedure:

  • Approximately 1-2 mg of dry this compound is mixed with about 100-200 mg of dry, spectroscopic grade KBr powder.

  • The mixture is finely ground in an agate mortar to a uniform powder.

  • The powdered mixture is placed in a pellet-forming die.

  • The die is subjected to high pressure (several tons) in a hydraulic press to form a thin, transparent pellet.

  • The KBr pellet is then placed in the sample holder of the IR spectrometer, and the spectrum is recorded.

Toxicological and Safety Data

Preliminary toxicological data indicates that this compound has low acute toxicity. It is not reported to be a skin or eye irritant in rabbits, nor a sensitizer (B1316253) in guinea pig maximization tests.[7]

Experimental_Workflow Toxicological Testing Workflow Example cluster_dermal Dermal Irritation (OECD 404) cluster_eye Eye Irritation (OECD 405) cluster_sensitization Skin Sensitization (OECD 406) D_Start Single animal test D_Obs Observe for 4 hours D_Start->D_Obs D_Result Corrosion? D_Obs->D_Result D_End Test ends D_Result->D_End Yes D_Confirm Confirmatory test on 2 more animals D_Result->D_Confirm No D_Final Final assessment D_Confirm->D_Final E_Start Single animal test E_Obs Observe for 24, 48, 72 hours E_Start->E_Obs E_Result Corrosion? E_Obs->E_Result E_End Test ends E_Result->E_End Yes E_Confirm Confirmatory test on up to 2 more animals E_Result->E_Confirm No E_Final Final assessment E_Confirm->E_Final S_Induction Induction exposure S_Rest Rest period (10-14 days) S_Induction->S_Rest S_Challenge Challenge exposure S_Rest->S_Challenge S_Observe Observe skin reactions S_Challenge->S_Observe S_Result Assess sensitization S_Observe->S_Result

Example Workflow for Toxicological Testing

This diagram illustrates a simplified workflow for the types of toxicological tests that have been performed on this compound, based on the mentioned OECD guidelines.

This technical guide serves as a foundational resource for professionals working with this compound. For further information, it is recommended to consult the primary literature and safety data sheets (SDS) from suppliers.

References

Laurolactam synthesis via Beckmann rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Laurolactam (B145868) via Beckmann Rearrangement

Introduction

Laurolactam, with the IUPAC name Azacyclotridecan-2-one, is a macrocyclic lactam that serves as the essential monomer for the production of the high-performance engineering plastic, Polyamide 12 (PA12), also known as Nylon-12.[1][2] PA12 is valued for its excellent mechanical strength, thermal stability, chemical resistance, and low water absorption, making it critical in various industries, including automotive components.[2][3]

The industrial synthesis of laurolactam is a multi-step process, with the core transformation being the Beckmann rearrangement of cyclododecanone (B146445) oxime.[1][4] This reaction, named after German chemist Ernst Otto Beckmann, is a fundamental organic transformation that converts an oxime into an amide or a cyclic oxime into a lactam.[5][6] While traditionally catalyzed by strong acids like fuming sulfuric acid, significant research has been dedicated to developing more environmentally benign and efficient catalytic systems.[7][8] This guide provides a detailed technical overview of the synthesis of laurolactam, focusing on the key steps of oxime formation and the subsequent Beckmann rearrangement, intended for researchers and professionals in chemistry and drug development.

Overall Synthesis Pathway

The commercial production of laurolactam typically begins with cyclododecatriene, a trimer of butadiene.[1][9] The process involves several sequential steps:

  • Hydrogenation: Cyclododecatriene is hydrogenated to form the saturated alkane, cyclododecane (B45066).[1][4]

  • Oxidation: Cyclododecane is then oxidized using air or oxygen in the presence of catalysts (e.g., cobalt salts) to produce a mixture of cyclododecanol (B158456) and cyclododecanone.[1][2]

  • Dehydrogenation: This mixture is dehydrogenated over a catalyst to yield cyclododecanone.[1]

  • Oximation: Cyclododecanone reacts with a hydroxylamine (B1172632) source to form cyclododecanone oxime.[10][11]

  • Beckmann Rearrangement: The cyclododecanone oxime undergoes an acid-catalyzed Beckmann rearrangement to yield the final product, laurolactam.[1][5]

An alternative route involves the photonitrosation of cyclododecane with nitrosyl chloride, which directly produces cyclododecanone oxime. This oxime is then extracted and rearranged to laurolactam, with overall yields reported up to 93%.[1][4]

G A Cyclododecatriene B Cyclododecane A->B Hydrogenation C Cyclododecanol / Cyclododecanone Mixture B->C Oxidation (Air/O2) D Cyclododecanone C->D Dehydrogenation E Cyclododecanone Oxime D->E Oximation (Hydroxylamine) F Laurolactam E->F Beckmann Rearrangement

Figure 1. Overall industrial synthesis pathway of Laurolactam.

Key Experimental Protocols

The synthesis of laurolactam from cyclododecanone is a two-step process that can be performed in a laboratory setting with high yields.[11]

Step 1: Synthesis of Cyclododecanone Oxime

The first key step is the conversion of cyclododecanone to its corresponding oxime through a reaction with hydroxylamine.[10][11]

Experimental Protocol:

  • In a round-bottom flask, dissolve 1.5 g of cyclododecanone in approximately 8 mL of 95% ethanol (B145695).[10][11]

  • To this solution, add 0.6 g of hydroxylamine hydrochloride, 25 mL of deionized water, and 15 mL of a 10% (by weight) aqueous sodium hydroxide (B78521) (NaOH) solution with magnetic stirring.[10][11]

  • Attach a reflux condenser and heat the mixture to reflux (approximately 100 °C) using a heating mantle.[11]

  • Continue refluxing for about 30-35 minutes. The completion of the reaction is indicated by the formation of crystals floating on the surface of the mixture.[10][11]

  • After reflux, cool the mixture in an ice-water bath to complete the crystallization process.[10]

  • Filter the resulting crystals using a Büchner funnel and allow them to dry.[11]

  • For purification, the crude oxime can be recrystallized from 95% ethanol (using 10 mL of ethanol per gram of crude product).[10][11]

ParameterValueReference
Starting MaterialCyclododecanone[11]
Key ReagentsHydroxylamine hydrochloride, NaOH[11]
Solvent95% Ethanol / Water[11]
Reaction TemperatureReflux (100 °C)[11]
Reaction Time~35 minutes[11]
Reported Yield ~95% [11]
Product Melting Point132-133 °C[11]
Step 2: Beckmann Rearrangement of Cyclododecanone Oxime to Laurolactam

The Beckmann rearrangement is the critical ring-expansion step that converts the cyclic oxime into the corresponding lactam.[5] While traditionally performed with strong acids, modern methods utilize catalytic systems that are more efficient and generate less waste.[5][7] One such system employs cyanuric chloride (TCT) and zinc chloride (ZnCl2) as catalysts.[5][10]

G cluster_0 Experimental Workflow A Dissolve Cyclododecanone Oxime in Acetonitrile (B52724) with Catalysts B Heat to Reflux (~82 °C) for 1 hour A->B C Reaction Quenching (sat. NaHCO3 soln) B->C D Product Extraction (Ethyl Acetate) C->D E Drying of Organic Phase (Anhydrous Na2SO4) D->E F Solvent Removal (Rotary Evaporator) E->F G Recrystallization (95% Ethanol) F->G H Final Product: Laurolactam Crystals G->H

Figure 2. Experimental workflow for the catalytic Beckmann rearrangement.

Reaction Mechanism: The reaction proceeds through a catalytic cycle where cyanuric chloride activates the oxime's hydroxyl group.[5] This facilitates an intramolecular rearrangement where the alkyl group anti-periplanar to the leaving group migrates to the nitrogen atom, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the final lactam product.

G cluster_0 Beckmann Rearrangement Mechanism Oxime Cyclododecanone Oxime (Protonated) TransitionState Transition State (Alkyl Migration) Oxime->TransitionState Rearrangement [H+] catalyst NitriliumIon Nitrilium Ion TransitionState->NitriliumIon H2O attack Lactam Laurolactam NitriliumIon->Lactam Tautomerization & Deprotonation

Figure 3. Simplified mechanism of the acid-catalyzed Beckmann rearrangement.

Experimental Protocol (Catalytic Method):

  • To a round-bottom flask, add the dried cyclododecanone oxime from the previous step.[10]

  • Add 12 mL of an anhydrous acetonitrile solution containing the catalysts: 8.0 mg of cyanuric chloride and 11.5 mg of anhydrous zinc chloride.[10][11]

  • Using a reflux setup, heat the mixture to reflux (~82 °C) for approximately 60 minutes. Reaction completion can be monitored by TLC.[10][11]

  • After the reaction is complete, cool the flask and add 20 mL of a saturated aqueous sodium bicarbonate (NaHCO3) solution to quench the reaction.[10]

  • Transfer the mixture to a separatory funnel and extract the product with two 15 mL portions of ethyl acetate.[10]

  • Combine the organic extracts and dry them over anhydrous sodium sulfate (B86663) (Na2SO4).[10]

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude laurolactam.[10]

  • Purify the crude product by recrystallization from 95% ethanol (using approximately 7 mL of ethanol per gram of product).[10][11]

Quantitative Data and Catalyst Comparison

The choice of catalyst and solvent system significantly impacts the efficiency of the Beckmann rearrangement. While the traditional use of fuming sulfuric acid is effective, it produces significant amounts of ammonium (B1175870) sulfate as a byproduct after neutralization.[7] Modern catalytic systems offer high yields under milder conditions.

Table 1: Comparison of Reaction Conditions and Yields for Laurolactam Synthesis

Catalyst SystemSolventTemperatureTimeConversionSelectivity/YieldReference
Cyanuric Chloride / ZnCl₂Acetonitrile82 °C1 hour>99% (implied)90% Yield[11]
Cyanuric ChlorideIsopropylcyclohexane95 °C5 minutes>99%>99%[12]
Fuming Sulfuric Acid(Catalyst is solvent)160 °C-HighUp to 93% (overall)[1][4]
Acid-treated [Al,B]-BEA zeoliteGas Phase~320 °C-100%98%[8]

Further studies have explored other catalytic systems, such as chlorosilanes, in various nitrile and hydrocarbon solvents.[7][13] Tetrachlorosilane was found to be a highly active catalyst, particularly in hydrocarbon solvents like cyclohexane, with nitriles like acetonitrile playing a crucial role in the catalytic cycle.[7]

Table 2: Effect of Silane Catalysts on the Beckmann Rearrangement of Cyclododecanone Oxime (CDOX)

CatalystSolventTemperatureCDOX/Catalyst RatioLRL YieldReference
Me₃SiClAcetonitrile100 °C10099%[7]
SiCl₄Acetonitrile100 °C10099%[7]
SiCl₄Cyclohexane100 °C10098%[7]
SiCl₄n-Hexane100 °C10098%[7]
(Data adapted from Sato et al., demonstrating high yields with catalytic amounts of chlorosilanes)[7]

Purification of Laurolactam

The final purity of the laurolactam monomer is critical, as impurities can negatively affect the subsequent polymerization process.[12][14] Common purification methods include:

  • Recrystallization: As detailed in the experimental protocols, recrystallization from solvents like ethanol is an effective method for removing residual catalysts and byproducts.[10][11]

  • Distillation: For industrial-scale production, multi-stage distillation under reduced pressure is conventionally used to achieve high purity (>99%).[1]

  • Solvent Extraction: A patented method describes a purification process involving mixing the crude laurolactam with a "good solvent" to remove the catalyst, followed by recrystallization using a "poor solvent".[12]

The final product is a white, crystalline, water-insoluble solid.[1][4]

References

Spectroscopic Profile of Azacyclotridecan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Azacyclotridecan-2-one (also known as Laurolactam), a key monomer in the production of Nylon-12 and a macrocyclic lactam of interest in synthetic chemistry. The following sections detail its characteristic spectral signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₂H₂₃NO, with a molecular weight of approximately 197.32 g/mol .[1] The spectroscopic data presented below provides the structural fingerprint of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While public databases confirm the existence of ¹H and ¹³C NMR spectra for this compound, specific peak lists are not consistently available. The data presented here is based on typical chemical shift values for similar aliphatic lactams and serves as a predictive guide for spectral interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 6.0 - 7.5Broad Singlet1HN-H
~ 3.2Multiplet2H-CH₂-NH- (C13)
~ 2.2Multiplet2H-CO-CH₂- (C3)
~ 1.2 - 1.7Multiplet18H-(CH₂)₉- (C4-C12)

Note: The exact chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency used.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon Assignment
~ 175C =O (C2)
~ 40-C H₂-NH- (C13)
~ 36-CO-C H₂- (C3)
~ 23 - 29-(C H₂)₉- (C4-C12)
Infrared (IR) Spectroscopy

The IR spectrum of solid this compound is characterized by strong absorptions corresponding to the amide functional group and the aliphatic chain.

Table 3: Key Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~ 3290Strong, BroadN-H StretchAmide
~ 3080MediumN-H Stretch (Amide A)Amide
2925, 2855StrongC-H Asymmetric & Symmetric StretchAliphatic CH₂
~ 1645Very StrongC=O Stretch (Amide I)Amide
~ 1550StrongN-H Bend (Amide II)Amide
1465, 1445MediumC-H ScissoringAliphatic CH₂

Data interpreted from the NIST WebBook IR spectrum, which was measured on a solid sample as a KBr pellet.[2]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound results in a clear molecular ion peak and a series of fragmentation products characteristic of aliphatic lactams.

Table 4: Key Mass Spectrometry (EI) Data for this compound

m/z RatioRelative Intensity (%)Assignment
197~ 60[M]⁺ (Molecular Ion)
114~ 25[M - C₆H₁₁]⁺
100~ 30[M - C₇H₁₃]⁺
86~ 45[M - C₈H₁₅]⁺
72~ 50[M - C₉H₁₇]⁺
58~ 95[CH₂(CH₂)₂C(O)NH]⁺ fragment
41100[C₃H₅]⁺ (Base Peak)

Data interpreted from the NIST WebBook Electron Ionization Mass Spectrum.[1]

Experimental Protocols

The data presented in this guide are typically acquired using the following standard methodologies.

NMR Spectroscopy

A sample of this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), at a concentration of approximately 5-10 mg/mL. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

For the analysis of solid samples like this compound, the KBr pellet technique is commonly employed.[2]

  • Sample Preparation : Approximately 1-2 mg of finely ground this compound is mixed with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Pellet Formation : The mixture is transferred to a pellet die and compressed under high pressure using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition : A background spectrum of a blank KBr pellet is recorded. The sample pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then heated under vacuum to induce volatilization.

  • Ionization : The gaseous molecules enter the ion source, where they are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and causing fragmentation.

  • Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection : A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound such as this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Pure Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Grind with KBr & Press Pellet Sample->Prep_IR Prep_MS Place on Probe & Volatilize Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (EI) Prep_MS->Acq_MS Data_NMR ¹H & ¹³C NMR Spectra (Chemical Shifts, Multiplicity) Acq_NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands, cm⁻¹) Acq_IR->Data_IR Data_MS Mass Spectrum (m/z, Fragmentation) Acq_MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: General workflow for spectroscopic analysis of this compound.

References

An In-depth Technical Guide to Azacyclotridecan-2-one (CAS 947-04-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azacyclotridecan-2-one, commonly known as laurolactam, is a 13-membered macrocyclic lactam with the CAS number 947-04-6. While its primary industrial application lies in the production of high-performance polymers such as Nylon-12, its unique structural features make it a molecule of interest in the fields of organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development. This document summarizes key quantitative data, details experimental protocols for its synthesis, and explores its role as a versatile chemical building block.

Physicochemical Properties

This compound is a white to faintly beige crystalline solid with a molecular formula of C₁₂H₂₃NO and a molecular weight of 197.32 g/mol .[1][2][3][4] It is virtually insoluble in water but soluble in a variety of organic solvents.[1][5][6]

PropertyValueReferences
Molecular Formula C₁₂H₂₃NO[1][2][3]
Molecular Weight 197.32 g/mol [1][2][3]
Melting Point 150-153 °C[2][3]
Boiling Point 334.44 °C (rough estimate)[3]
Density 0.9415 g/cm³ (rough estimate)[3]
Water Solubility 223 mg/L at 20 °C[3]
logP 2.71 at 20 °C[7]
Vapor Pressure 0.001 Pa at 20 °C[3]
Flash Point 195 °C[3]
Appearance White to almost white powder/crystal[3]

Spectral Data:

  • ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available for this compound, confirming its chemical structure.[4][8][9][10]

Synthesis of this compound

The most common industrial synthesis of this compound is through the Beckmann rearrangement of cyclododecanone (B146445) oxime.[1][11][12] This process typically involves the oximation of cyclododecanone followed by rearrangement in the presence of an acid catalyst.

Synthesis Workflow

G Butadiene Butadiene CDT 1,5,9-Cyclododecatriene Butadiene->CDT Trimerization (Ziegler-Natta catalyst) CDA Cyclododecane CDT->CDA Hydrogenation CDone_ol Cyclododecanol/ Cyclododecanone Mixture CDA->CDone_ol Oxidation (e.g., with Boric Acid) CDone Cyclododecanone CDone_ol->CDone Dehydrogenation Oxime Cyclododecanone Oxime CDone->Oxime Oximation (with Hydroxylamine) Laurolactam This compound (Laurolactam) Oxime->Laurolactam Beckmann Rearrangement (Acid Catalyst)

General synthesis pathway for this compound.
Experimental Protocol: Synthesis from Cyclododecanone

This protocol describes a two-step synthesis of this compound from cyclododecanone.[12]

Step 1: Synthesis of Cyclododecanone Oxime

  • In a round-bottom flask, dissolve 1.5 g of cyclododecanone in approximately 8 mL of 95% ethanol (B145695).

  • Add 0.6 g of hydroxylamine (B1172632) hydrochloride and 25 mL of deionized water to the solution.

  • Add 15 mL of a 10% (w/w) aqueous solution of sodium hydroxide.

  • Attach a reflux condenser and heat the mixture to reflux (100 °C) using a heating mantle.

  • Continue heating for about 35 minutes until large crystals of the oxime form and float on the surface.

  • Cool the reaction mixture and collect the crystals by vacuum filtration.

  • Recrystallize the crude product from ethanol and water to obtain pure cyclododecanone oxime. The expected melting point is 132-133 °C.[12]

Step 2: Beckmann Rearrangement to this compound

  • To a round-bottom flask, add the recrystallized cyclododecanone oxime.

  • Add 12 mL of an acetonitrile (B52724) solution containing 8.0 mg of cyanuric chloride and 11.5 mg of anhydrous zinc chloride.[12]

  • Heat the solution to reflux (82 °C) for approximately 60 minutes.

  • Monitor the reaction completion using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and perform a liquid-liquid extraction with ethyl acetate (B1210297) and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to obtain the crude product.

  • Recrystallize the crude this compound from an ethanol/water mixture. The expected melting point is 148-149 °C.[12]

Applications in Drug Development and Organic Synthesis

While the primary use of this compound is in polymer science, its macrocyclic structure and reactive amide bond make it a valuable scaffold and starting material in medicinal chemistry.[11]

Building Block for Complex Molecules

The ring-opening of this compound provides 12-aminododecanoic acid, a linear molecule with terminal amine and carboxylic acid functionalities. This bifunctional molecule is a useful starting point for the synthesis of peptides, functionalized polymers, and complex heterocyclic systems found in active pharmaceutical ingredients (APIs).[11]

Synthesis of MDL-12330A

A notable application of this compound in medicinal chemistry is its use as a precursor for the synthesis of MDL-12330A, a known adenylyl cyclase inhibitor.[1] However, recent studies have shown that MDL-12330A's biological effects, such as the potentiation of insulin (B600854) secretion, are due to the blockade of voltage-dependent K⁺ (Kv) channels, an off-target effect independent of adenylyl cyclase inhibition.[2][3][4]

G Laurolactam This compound (Laurolactam) MDL12330A MDL-12330A Laurolactam->MDL12330A Chemical Synthesis Kv_channel Voltage-gated K+ Channel MDL12330A->Kv_channel Inhibits Adenylyl_Cyclase Adenylyl Cyclase MDL12330A->Adenylyl_Cyclase Inhibits (Original Target) Ca_influx Increased Intracellular Ca2+ Kv_channel->Ca_influx Leads to Insulin_secretion Potentiated Insulin Secretion Ca_influx->Insulin_secretion Stimulates

Role of this compound in the synthesis of MDL-12330A and its mechanism of action.

Biological Activity and Toxicological Profile

Intrinsic Biological Activity

There is limited publicly available data on the intrinsic biological activity of this compound. One study reported that at a dose of 500 mg/kg, it caused trembling in mice.[8] However, comprehensive studies on its specific interactions with biological targets or its effects on signaling pathways are lacking. The broad biological activities of other macrocyclic lactams, including antimicrobial and anticancer effects, suggest that this compound could be a starting point for the development of new therapeutic agents.[13][14]

Toxicological Data
TestSpeciesRouteValueReferences
Acute Oral LD50 RatOral2,330 mg/kg[7]
Acute Dermal LD50 RatDermal> 2,000 mg/kg[7]
Intraperitoneal LD50 MouseIntraperitoneal500 mg/kg[15]

This compound was not found to be irritating to the skin or eyes in rabbits and was not a sensitizer (B1316253) in guinea pigs.[7]

Experimental Protocols for Biological Evaluation

Given the limited data on the biological activity of this compound, the following are generalized protocols for preliminary in vitro screening.

General Workflow for In Vitro Screening

G Compound This compound (Test Compound) Stock_Solution Prepare Stock Solution (e.g., in DMSO) Compound->Stock_Solution Treatment Treat Cells with Serial Dilutions of Compound Stock_Solution->Treatment Cell_Culture Maintain Cell Lines (e.g., Cancer or Bacterial) Assay_Plate Seed Cells in Multi-well Plates Cell_Culture->Assay_Plate Assay_Plate->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Endpoint_Assay Perform Endpoint Assay (e.g., MTT, Resazurin) Incubation->Endpoint_Assay Data_Analysis Analyze Data and Determine IC50/MIC Endpoint_Assay->Data_Analysis

A generalized workflow for in vitro screening of a test compound.
Protocol for Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound is a readily accessible macrocyclic lactam with well-established chemistry. While its current applications are dominated by the polymer industry, its potential as a versatile building block in medicinal chemistry is evident from its use in the synthesis of bioactive molecules like MDL-12330A. The lack of extensive biological data on this compound itself presents an opportunity for further research to explore its potential pharmacological activities. The information and protocols provided in this guide aim to facilitate such investigations by providing a solid foundation of its chemical and physical properties, synthesis, and potential avenues for biological evaluation.

References

An In-depth Technical Guide to Laurolactam: Nomenclature, Synthesis, and Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of laurolactam (B145868), a key monomer in the production of high-performance polyamides. It covers its formal nomenclature, detailed experimental protocols for its synthesis and polymerization, and quantitative data to support research and development activities.

IUPAC Nomenclature

The systematic name for laurolactam according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is azacyclotridecan-2-one .[1][2][3] It is also commonly referred to as dodecalactam.[2]

Synthesis of Laurolactam

Laurolactam is commercially synthesized from cyclododecatriene.[2] The process generally involves the following key steps:

  • Hydrogenation: Cyclododecatriene is hydrogenated to cyclododecane (B45066).[2]

  • Oxidation: Cyclododecane is then oxidized to a mixture of cyclododecanol (B158456) and cyclododecanone (B146445).[2]

  • Dehydrogenation: The mixture is subsequently dehydrogenated to yield cyclododecanone.[2]

  • Oximation: Cyclododecanone reacts with hydroxylamine (B1172632) to form cyclododecanone oxime.[2]

  • Beckmann Rearrangement: The oxime undergoes a Beckmann rearrangement in the presence of a strong acid to produce laurolactam.[2][4]

An alternative synthesis route involves the photonitrosation of cyclododecane with nitrosyl chloride to form cyclododecanone oxime, which is then rearranged to laurolactam.[2][4]

Polymerization of Laurolactam

Laurolactam is the monomer for Polyamide 12 (PA12), also known as Nylon-12.[2][5] The polymerization occurs via ring-opening polymerization, which can be initiated through several methods, including anionic, cationic, and hydrolytic processes.[2][4][5][6][7][8]

The following tables summarize key quantitative data for different polymerization methods of laurolactam.

Table 1: Anionic Ring-Opening Polymerization (AROP) of Laurolactam [5]

ParameterValue
MonomerLaurolactam
InitiatorSodium Hydride (NaH)
Activator (Co-catalyst)N-acetyl-laurolactam
Polymerization Temperature150 °C
Polymerization TypeBulk (Mass) Polymerization

Table 2: Comparative Data for Hydrolytic and Anionic Polymerization of Lactams [9]

ParameterLaurolactamε-Caprolactam
Typical Hydrolytic Polymerization Temperature Pre-polymerization at ~300°C, followed by polycondensation at ~250°CPre-polymerization at 225°C, followed by polymerization at 245-250°C
Typical Anionic Polymerization Temperature 150°C140 - 170°C
Activation Energy (Ea) for Anionic Polymerization -67 - 79 kJ/mol
Reaction Rate Comparison (Hydrolytic) Very slow, ~1/10th or less than that of caprolactamSignificantly faster than laurolactam
Conversion Rates (Anionic) High conversion rates achievableTypically 98-99%

Table 3: Effect of Laurolactam Content on Polyamide 6/12 Copolymer Properties [7]

PropertyEffect of Increasing Laurolactam Content
Melting Temperature and CrystallinityDecreased
Water AbsorptionReduced
Impact Strength and FlexibilityIncreased
Flexural ModulusDecreased

Experimental Protocols

This protocol describes the laboratory-scale synthesis of laurolactam from cyclododecanone.[10]

Part A: Conversion of Cyclododecanone to Cyclododecanone Oxime

  • Dissolve 1.5 g of cyclododecanone in approximately 8 mL of 95% ethanol (B145695) in a round bottom flask.

  • Add 0.6 g of hydroxylamine hydrochloride and 25 mL of deionized water to the solution.

  • Add 15 mL of a 10% by weight aqueous solution of NaOH.

  • Attach a reflux condenser and heat the solution to reflux (100 °C) using a heating mantle. The reaction is typically complete in under an hour.

  • Cool the reaction mixture and recover the crude oxime crystals.

  • Recrystallize the product by dissolving the crystals in heated solvent and then adding deionized water (15 mL per gram of crude oxime) to induce crystallization.

  • Chill the mixture in an ice/water bath and recover the recrystallized oxime product via filtration. Dry the crystals.

Part B: Conversion of Cyclododecanone Oxime to Laurolactam

  • To a round bottom flask, add the recrystallized cyclododecanone oxime.

  • Add catalytic amounts of zinc chloride and cyanuric chloride, along with a suitable solvent like acetonitrile.

  • Heat the mixture to reflux. The reaction is typically complete in under an hour.

  • After cooling, perform a liquid-liquid extraction using a separatory funnel to isolate the product.

  • Dry the organic layer with a drying agent (e.g., magnesium sulfate) and then filter.

  • Concentrate the solution under vacuum to obtain the crude laurolactam.

  • Recrystallize the crude product by dissolving it in 95% ethanol and then adding two parts of deionized water to induce crystallization.

  • Filter and dry the final laurolactam product.

This protocol outlines a procedure for the bulk anionic polymerization of laurolactam to produce Polyamide-12.[5]

Materials and Equipment:

  • Laurolactam (thoroughly dried)

  • Sodium hydride (NaH) as initiator

  • N-acetyl-laurolactam as activator

  • Three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet/outlet

  • Heating mantle with temperature control

  • Vacuum source

Procedure:

  • Monomer Preparation: Place the desired amount of laurolactam into the three-neck round-bottom flask. Heat the flask under vacuum to melt the laurolactam and remove any residual moisture.

  • Inert Atmosphere: Once the laurolactam is molten and degassed, switch the atmosphere to dry nitrogen.

  • Initiator Addition: Under a positive pressure of nitrogen, carefully add the calculated amount of sodium hydride to the molten laurolactam with vigorous stirring. The sodium hydride reacts with laurolactam to form the sodium lactamate initiator in situ.

  • Activator Addition: Add the calculated amount of N-acetyl-laurolactam to the reaction mixture.

  • Polymerization: Maintain the reaction temperature at approximately 150°C. The polymerization will proceed, and the viscosity of the mixture will increase significantly.

  • Termination and Isolation: After the desired polymerization time, cool the reactor to room temperature. The resulting solid polymer can then be removed.

  • Purification: The polymer can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent to remove unreacted monomer and initiator residues. The purified polymer should be dried in a vacuum oven until a constant weight is achieved.

This protocol describes a representative procedure for the bulk polymerization of laurolactam using phosphoric acid as an initiator.[6]

Materials and Equipment:

  • Laurolactam (dried under vacuum at 80°C for 24 hours)

  • Orthophosphoric acid (85%, analytical grade)

  • Schlenk flask or similar reaction vessel with a magnetic stirrer and condenser

  • Heating mantle with temperature control

  • Nitrogen atmosphere

Procedure:

  • Monomer and Initiator Addition: In a flame-dried Schlenk flask under a nitrogen atmosphere, add the desired amount of dried laurolactam (e.g., 10 g).

  • Calculate and add the required amount of phosphoric acid initiator based on the desired monomer-to-initiator ratio (e.g., 100:1).

  • Polymerization: Heat the reaction mixture to 260°C with continuous stirring. The laurolactam will melt, and polymerization will commence.

  • Maintain the reaction at 260°C for approximately 5 hours. The viscosity of the mixture will increase as the polymerization progresses.

  • Termination and Isolation: After the reaction period, cool the flask to room temperature. The product will be a solid, opaque mass of Polyamide 12.

  • Purification: The polymer can be purified by dissolving it in a suitable solvent (e.g., m-cresol) and then precipitating it by adding the solution to a large excess of a non-solvent like methanol (B129727) with vigorous stirring. The precipitated polymer is then filtered, washed, and dried in a vacuum oven.

Visualizations

G cluster_synthesis Synthesis of Laurolactam A Cyclododecanone D Cyclododecanone Oxime A->D Oximation B Hydroxylamine Hydrochloride B->D C NaOH C->D E Beckmann Rearrangement (e.g., with H2SO4) D->E F Laurolactam E->F

Caption: Workflow for the synthesis of laurolactam from cyclododecanone.

G cluster_polymerization Ring-Opening Polymerization of Laurolactam Monomer Laurolactam (this compound) Initiation Initiation (Anionic, Cationic, or Hydrolytic) Monomer->Initiation Addition of Initiator Propagation Propagation (Chain Growth) Monomer->Propagation Monomer Addition Initiation->Propagation Ring-Opening Termination Termination Propagation->Termination Chain-Terminating Step Polymer Polyamide 12 (Nylon-12) Termination->Polymer Final Polymer

Caption: Logical steps in the ring-opening polymerization of laurolactam.

References

An In-depth Technical Guide to the Crystal Structure of Azacyclotridecan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

It is important to note that specific quantitative crystallographic data for Azacyclotridecan-2-one, such as unit cell parameters, bond lengths, and bond angles, are most likely housed within the Cambridge Crystallographic Data Centre (CCDC) database. For the most accurate and up-to-date information, a direct search of the CCDC repository is highly recommended.[3][4]

Experimental Protocols

Synthesis of this compound (Laurolactam)

The industrial synthesis of laurolactam (B145868) typically starts from cyclododecatriene. The process involves several key steps:

  • Hydrogenation: Cyclododecatriene is first hydrogenated to produce cyclododecane (B45066).[1]

  • Oxidation: The resulting cyclododecane is then oxidized using air or oxygen in the presence of a catalyst, such as boric acid, to yield a mixture of cyclododecanol (B158456) and cyclododecanone (B146445).[1]

  • Dehydrogenation: This mixture is subsequently dehydrogenated to obtain pure cyclododecanone.[1]

  • Oximation: The cyclododecanone is reacted with hydroxylamine (B1172632) to form cyclododecanone oxime.[1]

  • Beckmann Rearrangement: Finally, the oxime undergoes a Beckmann rearrangement in the presence of a strong acid to yield the final product, this compound.[1]

G cluster_synthesis Synthesis of this compound A Cyclododecatriene B Hydrogenation A->B C Cyclododecane B->C D Oxidation C->D E Cyclododecanol / Cyclododecanone D->E F Dehydrogenation E->F G Cyclododecanone F->G H Oximation G->H I Cyclododecanone Oxime H->I J Beckmann Rearrangement I->J K This compound J->K

Synthesis Pathway of this compound.
Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is a critical prerequisite for X-ray crystal structure determination. For a compound like this compound, which is a solid at room temperature, several crystallization techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is crucial and is often determined empirically through screening various solvents.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility with temperature can lead to the formation of well-ordered crystals.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. Slow diffusion of the vapor of the second solvent into the first solvent reduces the solubility of the compound, promoting crystallization.

  • Melt Crystallization: For thermally stable compounds, a sample can be melted and then slowly cooled. This method can sometimes yield single crystals directly from the melt.

The purification of the compound prior to crystallization is paramount, as impurities can significantly hinder crystal growth or lead to poorly ordered crystals.[1]

Crystal Structure Determination by X-ray Diffraction

Once suitable single crystals are obtained, their three-dimensional atomic structure can be determined using single-crystal X-ray diffraction. The general workflow is as follows:

  • Crystal Mounting: A single crystal of appropriate size and quality is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. The crystal is rotated during data collection to capture a complete three-dimensional diffraction pattern.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the diffracted beams.

  • Structure Solution: The processed data are used to solve the "phase problem" and generate an initial electron density map of the crystal.

  • Structure Refinement: The initial structural model is refined by adjusting atomic positions and other parameters to achieve the best possible fit between the observed and calculated diffraction patterns.

  • Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The data is then typically deposited in a crystallographic database, such as the CCDC, in the form of a Crystallographic Information File (CIF).[5][6]

G cluster_workflow Crystal Structure Determination Workflow A Single Crystal Growth B Crystal Mounting A->B C X-ray Data Collection B->C D Data Processing C->D E Structure Solution (Phase Problem) D->E F Structure Refinement E->F G Structure Validation F->G H Crystallographic Database Deposition (CIF) G->H

Workflow for X-ray Crystal Structure Determination.

Data Presentation

As the specific crystallographic data for this compound is not publicly available in the searched resources, a table of quantitative data cannot be provided. It is recommended to perform a direct search on the Cambridge Crystallographic Data Centre (CCDC) for the most accurate and detailed information, which would typically include the following parameters presented in a structured table.

Table 1: Representative Crystallographic Data (Hypothetical)

ParameterValue
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
a (Å) [Value]
b (Å) [Value]
c (Å) [Value]
α (°) [Value]
β (°) [Value]
γ (°) [Value]
Volume (ų) [Value]
Z [Value]
Calculated Density (g/cm³) [Value]
R-factor (%) [Value]

Conclusion

This guide has outlined the fundamental experimental protocols and logical workflows involved in determining the crystal structure of this compound. While specific quantitative data remains within specialized databases, the provided methodologies for synthesis, crystallization, and X-ray diffraction analysis offer a robust framework for researchers and professionals in the field. For definitive crystallographic information, a direct query of the Cambridge Crystallographic Data Centre is the recommended course of action.

References

Solubility of Laurolactam in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laurolactam (B145868), with the chemical formula C₁₂H₂₃NO, is a macrocyclic lactam that serves as a critical monomer in the production of high-performance polymers, most notably Nylon-12.[1][2] The solubility of laurolactam in various organic solvents is a fundamental parameter that governs its purification, processing, and polymerization behavior. This technical guide provides a comprehensive overview of the available solubility data for laurolactam, detailed experimental protocols for its determination, and key process visualizations to aid researchers and professionals in the field.

Laurolactam presents as a white to beige crystalline solid and is known to be soluble in a range of organic solvents, while being virtually insoluble in water.[1][][4][5] Understanding its solubility profile is essential for optimizing crystallization processes for purification and for developing solvent-based polymerization techniques.

Quantitative Solubility Data

Comprehensive quantitative solubility data for laurolactam across a wide range of organic solvents and temperatures is not extensively available in public literature. However, this guide compiles the accessible data into the following structured tables for clear comparison and reference.

Table 1: Quantitative Solubility of Laurolactam in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100g of solution)Data TypeSource
1,4-Dioxane222.84Quantitative[6]
Benzene222.39Quantitative[6]
Cyclohexane220.12Quantitative[6]
Acetonitrile (0% water)20~2Quantitative[7]
Acetonitrile (0% water)82 (Boiling)26.3Quantitative[7]
WaterNot Specified<0.1Quantitative[7]

Table 2: Qualitative Solubility of Laurolactam in Organic Solvents

SolventSolubilitySource
EthanolSoluble[5]
AcetoneSoluble[5]

Experimental Protocols: Determination of Laurolactam Solubility

The following section details a robust and widely accepted methodology for the experimental determination of laurolactam solubility in organic solvents.

Isothermal Shake-Flask Method with Gravimetric Analysis

This method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

1. Materials and Equipment:

  • Laurolactam (high purity)

  • Organic solvent of interest (analytical grade)

  • Temperature-controlled shaker bath or incubator

  • Analytical balance (± 0.0001 g)

  • Conical flasks with stoppers

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed, dry evaporating dishes

  • Drying oven

  • Desiccator

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of laurolactam to a conical flask containing a known mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

  • Equilibration:

    • Place the flask in a temperature-controlled shaker bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is typically recommended.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or temperature-equilibrated syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed, dry evaporating dish. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Weigh the evaporating dish containing the filtered saturated solution to determine the mass of the solution.

    • Place the evaporating dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of laurolactam (approximately 152.5°C) to evaporate the solvent completely.

    • Once all the solvent has evaporated, cool the dish in a desiccator to room temperature.

    • Weigh the evaporating dish containing the dry laurolactam residue.

  • Calculation:

    • The mass of the dissolved laurolactam is the final mass of the dish and residue minus the initial mass of the empty dish.

    • The mass of the solvent is the mass of the solution minus the mass of the dissolved laurolactam.

    • Calculate the solubility in grams of laurolactam per 100 g of solvent.

Visualizations: Workflows and Synthetic Pathways

To further elucidate key processes related to laurolactam, the following diagrams are provided in the DOT language for use with Graphviz.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Filtration cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess Laurolactam to a known mass of solvent in a sealed flask equil1 Agitate at constant temperature (e.g., 24-72h) prep1->equil1 Place in shaker bath sampling1 Withdraw supernatant equil1->sampling1 Allow to settle sampling2 Filter through a syringe filter into a pre-weighed dish sampling1->sampling2 analysis1 Weigh the saturated solution sampling2->analysis1 analysis2 Evaporate the solvent in a drying oven analysis1->analysis2 analysis3 Cool in a desiccator analysis2->analysis3 analysis4 Weigh the dry Laurolactam residue analysis3->analysis4 calc1 Determine mass of dissolved Laurolactam and solvent analysis4->calc1 calc2 Calculate solubility (g/100g solvent) calc1->calc2

Workflow for determining the solubility of laurolactam.
Synthetic Pathway of Laurolactam via Beckmann Rearrangement

G cluster_reactants Starting Material cluster_intermediate Intermediate Formation cluster_product Final Product reactant Cyclododecanone intermediate Cyclododecanone Oxime reactant->intermediate Reaction with Hydroxylamine product Laurolactam intermediate->product Beckmann Rearrangement (Strong Acid Catalyst)

Synthesis of Laurolactam via Beckmann Rearrangement.

References

The Thermal Stability of Azacyclotridecan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azacyclotridecan-2-one, more commonly known as laurinlactam or laurolactam, is a macrocyclic lactam of significant industrial importance. It serves as the primary monomer for the production of Polyamide 12 (Nylon-12), a high-performance thermoplastic renowned for its excellent mechanical properties, low moisture absorption, and chemical resistance. These characteristics make Nylon-12 and its copolymers valuable in a range of demanding applications, from automotive and electronics to the coating of medical devices. For researchers, scientists, and drug development professionals, a thorough understanding of the thermal stability of this compound is crucial for its proper handling, processing, and application in the synthesis of advanced materials. This technical guide provides an in-depth analysis of the thermal properties of this compound, detailed experimental protocols for its thermal analysis, and an exploration of its role in synthetic chemistry, including in contexts relevant to pharmaceutical development.

Thermal Properties of this compound

The thermal stability of a compound is a critical parameter that dictates its processing window and application limits. For this compound, the key thermal properties are its melting point, boiling point, flash point, and decomposition temperature. These properties are summarized in the table below.

PropertyValue
Melting Point150-153 °C
Boiling Point314.9 - 348 °C at 1013 hPa
Flash Point192 - 195 °C (closed cup)
Autoignition Temperature320 - 330 °C
Decomposition ProductsCarbon oxides, Nitrogen oxides

Table 1: Key Thermal Properties of this compound

This compound is a crystalline solid at room temperature and is stable under recommended storage and handling temperatures.[1] Its relatively high boiling point and flash point indicate low volatility and a good safety profile for handling at elevated temperatures below its decomposition range. The autoignition temperature suggests that the onset of significant thermal decomposition occurs above 320 °C.

Experimental Protocols for Thermal Analysis

The thermal properties of this compound are typically determined using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide quantitative data on the material's response to controlled heating.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[2] It is an invaluable tool for determining melting point, crystallization temperature, and heat of fusion.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 5-15 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

  • Instrument Setup: The DSC instrument is calibrated using a standard material with a known melting point, such as indium. An empty, sealed aluminum pan is used as a reference.

  • Experimental Conditions: The sample and reference pans are placed in the DSC cell. The system is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 35 mL/min) to prevent oxidation.

  • Thermal Program: A typical DSC experiment involves heating the sample at a controlled rate, for example, 5 or 10 °C/min, over a temperature range that encompasses the expected thermal transitions (e.g., from 50 °C to 300 °C).[3]

  • Data Analysis: The DSC thermogram plots heat flow against temperature. The melting point is determined from the peak of the endothermic melting transition. The area under the peak can be integrated to calculate the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] This technique is used to determine the thermal stability and decomposition temperature of a material.

Methodology:

  • Sample Preparation: A small, representative sample of this compound is placed in a tared TGA pan, which is typically made of a thermally stable material like platinum or alumina.

  • Instrument Setup: The TGA instrument, which includes a high-precision balance and a furnace, is calibrated for both mass and temperature.

  • Experimental Conditions: The sample is placed on the balance within the furnace. The furnace is purged with a controlled atmosphere, which can be inert (e.g., nitrogen) to study thermal decomposition or reactive (e.g., air or oxygen) to study oxidative stability.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 K/min) over a wide temperature range (e.g., from ambient to 600 °C) to ensure complete decomposition.[5]

  • Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The onset of decomposition is identified as the temperature at which a significant mass loss begins. The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

Role in Synthesis and Drug Development

While this compound is not typically used as an active pharmaceutical ingredient (API), its unique chemical structure makes it a valuable building block in organic synthesis and materials science, with some applications relevant to the pharmaceutical industry.

Its primary role is as the monomer for Nylon-12. The biocompatibility of polyamides has led to their use in medical devices. Furthermore, copolymers of laurinlactam and ε-caprolactam (Polyamide 6/12) are being explored for potential applications in drug delivery systems due to their tunable properties.[6]

In the realm of medicinal chemistry, this compound can be used as a starting material for the synthesis of more complex molecules. For instance, it has been used in the synthesis of a molecule reported to act as a Calcium Channel Blocker.[1] The ring-opening of laurinlactam provides a linear 12-aminododecanoic acid derivative, a bifunctional molecule that can be further modified to create compounds with desired lipophilicity and chain length for biological activity.[7]

Mandatory Visualizations

Synthesis of this compound

The industrial synthesis of this compound is a multi-step process that typically starts from cyclododecatriene. The following diagram illustrates the key transformations involved.

G CDT Cyclododecatriene CD Cyclododecane CDT->CD Hydrogenation CD_ol_one Cyclododecanol/ Cyclododecanone Mixture CD->CD_ol_one Oxidation CD_one Cyclododecanone CD_ol_one->CD_one Dehydrogenation CD_oxime Cyclododecanone Oxime CD_one->CD_oxime Oximation with Hydroxylamine LL This compound (Laurinlactam) CD_oxime->LL Beckmann Rearrangement

Synthesis of this compound.
Polymerization of this compound to Polyamide 12 (Nylon-12)

This compound undergoes ring-opening polymerization to form Polyamide 12. The two primary industrial methods are hydrolytic and anionic polymerization.

G cluster_hydrolytic Hydrolytic Polymerization cluster_anionic Anionic Polymerization LL1 Laurinlactam Prepolymer Prepolymer LL1->Prepolymer Ring-opening with Water (high temp & pressure) PA12_H Polyamide 12 Prepolymer->PA12_H Polycondensation LL2 Laurinlactam PA12_A Polyamide 12 LL2->PA12_A Initiator (strong base) & Activator

Routes to Polyamide 12 from Laurinlactam.
Experimental Workflow for Thermal Analysis

A generalized workflow for the thermal analysis of this compound using DSC and TGA is presented below.

G cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) Sample This compound Sample Prep Sample Preparation (Weighing & Encapsulation) Sample->Prep DSC_run Run DSC (Controlled Heating) Prep->DSC_run TGA_run Run TGA (Controlled Heating) Prep->TGA_run DSC_data DSC Thermogram (Heat Flow vs. Temp) DSC_run->DSC_data DSC_analysis Determine Melting Point & Enthalpy of Fusion DSC_data->DSC_analysis TGA_data TGA Curve (% Mass Loss vs. Temp) TGA_run->TGA_data TGA_analysis Determine Decomposition Temperature TGA_data->TGA_analysis

Workflow for Thermal Analysis.

Conclusion

This compound is a thermally stable compound with a well-defined processing window. Its primary application lies in the synthesis of Polyamide 12 and its copolymers. While not a direct therapeutic agent, its role as a versatile synthetic building block and a monomer for biocompatible polymers provides avenues for its use in projects related to drug delivery and the synthesis of complex organic molecules. The thermal analysis techniques of DSC and TGA are essential for characterizing its properties and ensuring its effective use in both research and industrial settings. This guide provides the foundational knowledge required for professionals working with this important macrocyclic lactam.

References

The Ring-Opening Potential of Azacyclotridecan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Polymerization and Depolymerization of Laurolactam (B145868) for Researchers, Scientists, and Drug Development Professionals.

Azacyclotridecan-2-one, more commonly known as laurolactam, is a macrocyclic lactam of significant industrial importance as the primary monomer for the production of Polyamide 12 (Nylon-12).[1] The ring-opening of this 13-membered lactam is a critical process, underpinning the synthesis of a high-performance thermoplastic renowned for its exceptional mechanical strength, thermal stability, chemical resistance, and low moisture absorption.[2] This technical guide provides a comprehensive overview of the ring-opening potential of this compound, detailing the primary polymerization methodologies, experimental protocols, and key quantitative data.

Ring-Opening Polymerization Mechanisms

The conversion of laurolactam to Polyamide 12 is predominantly achieved through ring-opening polymerization (ROP), a process that can be initiated via several distinct chemical pathways. The choice of method significantly influences the reaction kinetics, the properties of the resulting polymer, and the potential applications of the material. The most extensively studied and industrially relevant ROP methods for this compound are anionic, cationic, and hydrolytic polymerization.[3] More recently, enzymatic ring-opening polymerization has emerged as a promising, environmentally benign alternative.[4]

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization is a highly efficient and rapid method for the synthesis of high molecular weight Polyamide 12.[1] The process is characterized by the use of a strong base as an initiator and an N-acyllactam derivative as an activator or co-catalyst.[1]

Mechanism: The polymerization is initiated by the deprotonation of a laurolactam monomer by a strong base, such as sodium hydride, forming a highly reactive lactamate anion. This anion then attacks the carbonyl carbon of an activated monomer (N-acyllactam), leading to the ring-opening and the formation of a new N-acylated lactam, which serves as the propagating species.[1] The propagation proceeds through the repeated nucleophilic attack of lactam anions on the endocyclic carbonyl group of the growing polymer chain.[3]

Key Characteristics:

  • High Reaction Rates: AROP is significantly faster than other ROP methods.

  • Controlled Molecular Weight: The molecular weight of the resulting polymer can be controlled by adjusting the monomer-to-initiator ratio.[5]

  • Sensitivity to Impurities: The reaction is highly sensitive to moisture and other protic impurities, which can terminate the polymerization and lead to lower molecular weights.[6]

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization offers an alternative route to Polyamide 12, initiated by protic acids (e.g., phosphoric acid), Lewis acids, or alkylating agents.[2]

Mechanism: The CROP mechanism is believed to involve the initial O-protonation of the amide group of the laurolactam monomer by the cationic initiator. This activation renders the carbonyl carbon more susceptible to nucleophilic attack by another laurolactam monomer. Subsequent ring-opening and propagation lead to the formation of the polyamide chain.[2]

Key Characteristics:

  • Alternative Initiation: Avoids the use of highly reactive and moisture-sensitive strong bases.

  • Potential for Side Reactions: CROP of lactams can be prone to side reactions, which may result in lower molecular weight polymers compared to AROP.[3]

  • High Temperatures: Typically requires high reaction temperatures to proceed effectively.[2]

Hydrolytic Ring-Opening Polymerization

Hydrolytic polymerization is the conventional industrial method for the synthesis of Polyamide 12.[3] It involves the use of water as the initiator and proceeds through a two-stage process.

Mechanism: The initial stage involves the hydrolytic ring-opening of laurolactam by water at elevated temperatures and pressures to form 12-aminododecanoic acid. This is followed by a polycondensation stage where the amino acid monomers react to form the polyamide chain, releasing water as a byproduct.[1]

Key Characteristics:

  • Industrial Standard: A well-established and widely used method.

  • Slower Reaction Rates: Generally slower than anionic or cationic polymerization.

  • High Temperature and Pressure: Requires significant energy input due to the high temperatures and pressures needed for the reaction.

Enzymatic Ring-Opening Polymerization (eROP)

Enzymatic ring-opening polymerization is an emerging green alternative that utilizes enzymes, typically lipases, as catalysts.[4] While much of the research has focused on the eROP of lactones, the principles are applicable to lactams.

Mechanism: The proposed mechanism for lipase-catalyzed ROP of lactams involves the ring-opening of the lactam by the serine residue in the active site of the lipase, forming an acyl-enzyme intermediate. The growing polymer chain then attacks this intermediate, leading to chain extension.[4]

Key Characteristics:

  • Environmentally Friendly: Avoids the use of harsh chemicals and high temperatures.

  • High Selectivity: Enzymes can offer high selectivity, potentially leading to polymers with well-defined structures.[7]

  • Milder Reaction Conditions: Typically proceeds under much milder conditions than other ROP methods.

Quantitative Data Summary

The following tables summarize key quantitative data for the different ring-opening polymerization methods of this compound.

Table 1: Anionic Ring-Opening Polymerization of this compound [1][5]

ParameterValue
Monomer Laurolactam
Initiator Sodium Hydride (NaH)
Activator N-acetyl-laurolactam
Polymerization Temperature 150 - 220 °C
Polymerization Type Bulk (Mass) Polymerization
Achievable Molecular Weight (Mw) 2,000 - >30,000 g/mol
Polydispersity Index (PDI) Narrow

Table 2: Cationic Ring-Opening Polymerization of this compound [2]

ParameterValue
Monomer Laurolactam
Initiator Phosphoric Acid (H₃PO₄)
Monomer to Initiator Ratio 100:1 (representative)
Polymerization Temperature 260 °C
Reaction Time 5 hours
Resulting Polymer Polyamide 12
Polymer Appearance Hard, opaque solid

Table 3: Hydrolytic Ring-Opening Polymerization of this compound [8]

ParameterValue
Monomer Laurolactam
Initiator Water
Reactor Type Continuous Stirred Tank Reactor (CSTR)
Temperature 300 °C (573.15 K)
Pressure 5 atm
Conversion 94.41% (simulated)
Molar Mass 22,866 g/mol (simulated)

Experimental Protocols

Protocol for Anionic Ring-Opening Polymerization of Laurolactam[1]

Materials:

  • Laurolactam (highly purified)

  • Sodium Hydride (NaH) in mineral oil dispersion

  • N-acetyl-laurolactam (activator)

  • Anhydrous toluene (B28343) (for washing)

  • Dry nitrogen gas

  • Three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet/outlet

Procedure:

  • Monomer Preparation: Place the desired amount of laurolactam into the three-neck round-bottom flask. Heat the flask under vacuum to melt the laurolactam and remove any residual moisture. Once molten and degassed, switch the atmosphere to dry nitrogen.

  • Initiator Addition: Under a positive pressure of nitrogen, carefully add the calculated amount of sodium hydride to the molten laurolactam with vigorous stirring. The sodium hydride will react with the laurolactam to form the sodium lactamate initiator in situ.

  • Activator Addition: Introduce the calculated amount of N-acetyl-laurolactam to the reaction mixture. The polymerization will commence rapidly, as indicated by an increase in viscosity.

  • Polymerization: Maintain the reaction mixture at the desired polymerization temperature (e.g., 150 °C) with continuous stirring. The reaction time will depend on the desired molecular weight and conversion.

  • Polymer Isolation and Purification: Once the polymerization is complete, cool the reaction mixture to room temperature. The resulting solid polymer can be removed from the flask. The polymer can be purified by dissolving it in a suitable solvent (e.g., m-cresol) and precipitating it in a non-solvent (e.g., methanol).

  • Washing and Drying: Wash the precipitated polymer with anhydrous toluene to remove the mineral oil from the sodium hydride dispersion. Dry the purified polymer in a vacuum oven until a constant weight is achieved.

Protocol for Cationic Ring-Opening Polymerization of Laurolactam[2]

Materials:

  • Laurolactam (dried under vacuum)

  • Orthophosphoric acid (85%)

  • m-cresol (B1676322) (solvent for dissolution)

  • Methanol (B129727) (for precipitation)

  • Acetone (B3395972) (for washing)

  • Schlenk flask with a magnetic stirrer and condenser

  • Heating mantle with temperature control

  • Vacuum oven

Procedure:

  • Monomer and Initiator Addition: In a flame-dried Schlenk flask under a nitrogen atmosphere, add the desired amount of dried laurolactam. Add the calculated amount of phosphoric acid initiator based on the desired monomer-to-initiator ratio.

  • Polymerization: Heat the reaction mixture to 260 °C with continuous stirring. The laurolactam will melt, and the polymerization will begin. Maintain the reaction at 260 °C for 5 hours. The viscosity of the mixture will increase significantly as the polymerization progresses.

  • Termination and Isolation: After the reaction time, cool the flask to room temperature. The product will be a hard, opaque solid.

  • Purification: Dissolve the polymer in a minimal amount of m-cresol at an elevated temperature. Precipitate the polymer by slowly adding the solution to a large excess of methanol with vigorous stirring.

  • Washing and Drying: Filter the precipitated polymer and wash it thoroughly with methanol and then acetone to remove unreacted monomer and initiator residues. Dry the purified Polyamide 12 in a vacuum oven at 60-80 °C until a constant weight is achieved.

Visualizations

Anionic_ROP_Mechanism cluster_initiation Initiation cluster_activation Activation cluster_propagation Propagation Lactam Laurolactam Lactamate Lactamate Anion Lactam->Lactamate Base Strong Base (NaH) Base->Lactamate Deprotonation Lactamate_ion Lactamate Anion Activator N-acetyl-laurolactam Activated_Monomer Activated Monomer Activator->Activated_Monomer Growing_Chain Growing Polyamide Chain (N-acylated lactam end-group) Lactamate_ion->Activated_Monomer Nucleophilic Attack Elongated_Chain Elongated Polyamide Chain Growing_Chain->Elongated_Chain Monomer_Anion Lactamate Anion Monomer_Anion->Elongated_Chain Nucleophilic Attack Cationic_ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Lactam Laurolactam Protonated_Lactam O-Protonated Laurolactam (Activated Monomer) Lactam->Protonated_Lactam Initiator Protic Acid (H+) Initiator->Protonated_Lactam Protonation Protonated_Lactam2 O-Protonated Laurolactam Another_Lactam Laurolactam Monomer Dimeric_Cation Dimeric Cation Another_Lactam->Dimeric_Cation Nucleophilic Attack Polyamide_Chain Polyamide 12 Chain Dimeric_Cation->Polyamide_Chain + n Monomers Protonated_Lactam2->Dimeric_Cation Polymerization_Workflow start Start monomer_prep Monomer Preparation (Drying/Purification) start->monomer_prep reactor_setup Reactor Setup (Inert Atmosphere) monomer_prep->reactor_setup reagent_addition Initiator/Activator Addition reactor_setup->reagent_addition polymerization Polymerization Reaction (Controlled Temperature and Time) reagent_addition->polymerization termination Termination & Isolation (Cooling, Solidification) polymerization->termination purification Purification (Dissolution & Precipitation) termination->purification drying Drying (Vacuum Oven) purification->drying end Final Polymer Product drying->end

References

The Expanding Versatility of Laurolactam: A Technical Guide to its Novel Applications in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Laurolactam (B145868), a key monomer traditionally used in the production of Polyamide 12 (PA12), is finding a host of new applications in advanced polymer chemistry. This in-depth technical guide explores the evolving role of laurolactam beyond its conventional use, detailing its application in novel copolymers, functionalized polymers, and drug delivery systems. This paper is intended for researchers, scientists, and drug development professionals interested in the cutting-edge applications of this versatile monomer.

Ring-Opening Polymerization of Laurolactam for Polyamide 12 Synthesis

The primary application of laurolactam remains the synthesis of Polyamide 12, a high-performance thermoplastic known for its excellent mechanical strength, chemical resistance, and low moisture absorption.[1] The synthesis is primarily achieved through ring-opening polymerization (ROP), which can be carried out using anionic, cationic, or hydrolytic methods.

Anionic Ring-Opening Polymerization (AROP)

AROP is a rapid and efficient method for producing high molecular weight PA12.[2] The process is typically initiated by a strong base, such as sodium hydride or sodium caprolactamate, and requires an activator, like N-acetyl-laurolactam, to proceed at a high rate.[1][2]

Experimental Protocol: Anionic Ring-Opening Polymerization of Laurolactam

Materials:

  • Laurolactam (dried under vacuum at 80°C for 24 hours)

  • Sodium hydride (NaH) or other suitable initiator

  • N-acetyl-laurolactam or other suitable activator

  • Anhydrous toluene (B28343)

  • Nitrogen gas (high purity)

Procedure:

  • A three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser is flame-dried and cooled under a stream of dry nitrogen.

  • The desired amount of dried laurolactam is charged into the flask.

  • The flask is heated under vacuum to melt the laurolactam and ensure the removal of any residual moisture.

  • The atmosphere is then switched to dry nitrogen.

  • The calculated amount of initiator (e.g., NaH) is carefully added to the molten laurolactam with vigorous stirring to form the lactamate initiator in situ.

  • The activator (e.g., N-acetyl-laurolactam) is then added to the reaction mixture.

  • The polymerization is allowed to proceed at a set temperature (e.g., 150°C) for a specified duration.

  • Upon completion, the reaction is cooled to room temperature.

  • The solid polymer is removed and purified by dissolving it in a suitable solvent and precipitating it in a non-solvent to remove unreacted monomer and initiator residues.

  • The purified polymer is washed with anhydrous toluene to remove any mineral oil from the sodium hydride dispersion.

  • The final Polyamide 12 product is dried in a vacuum oven to a constant weight.[1]

Cationic Ring-Opening Polymerization (CROP)

CROP of laurolactam offers an alternative route to PA12 synthesis and can be initiated by protic acids (e.g., phosphoric acid), Lewis acids, or alkylating agents.[1] The mechanism involves the O-protonation of the amide group of the laurolactam monomer, making the carbonyl carbon more susceptible to nucleophilic attack.[1]

Experimental Protocol: Cationic Ring-Opening Polymerization of Laurolactam

Materials:

Procedure:

  • A flame-dried Schlenk flask equipped with a magnetic stirrer and a condenser is purged with dry nitrogen.

  • A desired amount of dried laurolactam (e.g., 10 g) is added to the flask.

  • The calculated amount of phosphoric acid initiator is added based on the desired monomer-to-initiator ratio (e.g., 100:1).

  • The reaction mixture is heated to 260°C with continuous stirring to initiate polymerization.

  • The reaction is maintained at 260°C for a specified time (e.g., 5 hours), during which the viscosity of the mixture will significantly increase.

  • After the reaction, the flask is cooled to room temperature, yielding a solid polymer mass.

  • The polymer is purified by dissolving it in a suitable solvent (e.g., m-cresol at an elevated temperature) and then precipitating it in a large excess of methanol with vigorous stirring.

  • The precipitated polymer is filtered and washed thoroughly with methanol and then acetone to remove unreacted monomer and initiator residues.

  • The purified Polyamide 12 is dried in a vacuum oven at 60-80°C until a constant weight is achieved.[1]

Hydrolytic Polymerization

Hydrolytic polymerization is a common industrial method that involves heating laurolactam with water under pressure.[3][4] This process typically involves a prepolymerization step at high temperature and pressure, followed by a polycondensation step at a lower pressure to increase the molecular weight.[3]

Experimental Protocol: Continuous Hydrolytic Polymerization of Laurolactam

Materials:

  • Laurolactam

  • Water (1-10% by weight)[4]

Procedure:

  • Laurolactam is preheated with 1 to 10% by weight of water.

  • The mixture is continuously fed into the upper part of a longitudinal-type polymerization reaction zone.

  • A temperature gradient is maintained, decreasing from the upper to the lower part of the polymerization zone (e.g., 250°C to 300°C).

  • The polymerization is carried out under vapor pressure to a high conversion rate (e.g., ≥99.5%).

  • The resulting prepolymer is then transferred to a vessel where the pressure is released to atmospheric pressure.

  • The intermediate product is then fed into a traverse-type polymerization zone for post-polymerization with agitation and inert gas sparging under reduced or atmospheric pressure to achieve the final desired molecular weight.[4]

Copolymers of Laurolactam: Tailoring Properties for Specific Applications

The copolymerization of laurolactam with other lactam monomers, most notably ε-caprolactam, allows for the synthesis of polyamides with a wide range of tunable properties.

Polyamide 6/12 Copolymers

The copolymerization of laurolactam and ε-caprolactam yields Polyamide 6/12 (PA 6/12), a copolymer that bridges the properties of Polyamide 6 and Polyamide 12.[2] By adjusting the ratio of the two monomers, properties such as melting point, crystallinity, water absorption, and mechanical strength can be precisely controlled.[2]

Table 1: Influence of Laurolactam Content on the Properties of PA 6/12 Copolymers

Laurolactam Content (mol%)Melting Temperature (°C)Crystallinity (%)Water Absorption (%)Impact StrengthFlexural Modulus
0 (PA 6)~220HighHighLowerHigher
10-30DecreasingDecreasingDecreasingIncreasingDecreasing
30-50Further DecreasingLowerLowerHigherLower
100 (PA 12)~178LowerLowHighLower

Note: The values presented are qualitative trends. Actual values can vary depending on the specific synthesis conditions and measurement techniques.

Experimental Protocol: Anionic Copolymerization of Laurolactam and ε-Caprolactam

Materials:

  • Laurolactam (dried)

  • ε-Caprolactam (dried)

  • Initiator (e.g., sodium caprolactamate)

  • Activator (e.g., N-benzoyl-ε-caprolactam)

  • Nitrogen gas (high purity)

Procedure:

  • A dry polymerization tube is charged with the desired molar ratio of dried laurolactam and ε-caprolactam under a nitrogen atmosphere.

  • The mixture is heated to form a homogenous melt.

  • The initiator and activator are added to the molten monomers with stirring.

  • The polymerization is carried out at a specific temperature (e.g., 160°C) for a set time (e.g., 30 minutes).[2]

  • The resulting copolymer is then cooled, isolated, and purified.

Novel Applications in Block Copolymers and Thermoplastic Elastomers

Recent research has explored the incorporation of laurolactam into more complex polymer architectures, such as block copolymers and thermoplastic elastomers, to create materials with unique properties.

Laurolactam-Polycaprolactone Block Copolymers

The anionic copolymerization of laurolactam with a diisocyanate-end-capped polycaprolactone (B3415563) can produce poly(ester-amide) block copolymers. These materials combine the properties of both polyamides and polyesters, potentially leading to thermoplastic elastomers with good mechanical properties and biodegradability.[5]

Experimental Protocol: Synthesis of Laurolactam-Polycaprolactone Block Copolymers

Materials:

  • Laurolactam

  • Hydroxy-terminated polycaprolactone

  • Diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate)

  • Initiator for anionic polymerization of laurolactam

  • Anhydrous solvents

Procedure:

  • A diisocyanate-end-capped polycaprolactone is first prepared by reacting hydroxy-terminated polycaprolactone with an excess of diisocyanate.

  • In a separate reactor, the anionic polymerization of laurolactam is initiated.

  • The diisocyanate-end-capped polycaprolactone is then added to the living polyamide chains. The isocyanate groups react with the growing polyamide chains, forming a block copolymer.

  • The resulting poly(ester-amide) block copolymer is then isolated and purified.[5]

Functionalization of Laurolactam-Based Polymers

The properties of Polyamide 12 can be modified through post-polymerization functionalization. A notable example is the grafting of maleic anhydride (B1165640) onto the PA12 backbone.

Maleic Anhydride Grafted Polyamide 12

Grafting maleic anhydride (MAH) onto Polyamide 12 introduces polar functional groups onto the non-polar polymer chain. This modification can improve adhesion, compatibility with other polymers in blends, and provide sites for further chemical reactions. The grafting is typically carried out in the melt phase using a free-radical initiator.

Experimental Protocol: Melt Grafting of Maleic Anhydride onto Polyamide 12

Materials:

  • Polyamide 12 (pellets)

  • Maleic anhydride (MAH)

  • Free-radical initiator (e.g., dicumyl peroxide)

  • Co-rotating twin-screw extruder

Procedure:

  • Polyamide 12 pellets are fed into the main hopper of a co-rotating twin-screw extruder.

  • The polymer is melted and conveyed along the screw.

  • A solution of maleic anhydride and the free-radical initiator in a suitable solvent is injected into the molten polymer at a specific point in the extruder.

  • The reactive extrusion process is carried out at a set temperature profile and screw speed to ensure sufficient mixing and reaction time.

  • Unreacted maleic anhydride and solvent are removed by a vacuum devolatilization system attached to the extruder.

  • The maleic anhydride-grafted Polyamide 12 is then extruded, cooled, and pelletized.

Laurolactam in Drug Delivery Systems

The biocompatibility and biodegradability of certain laurolactam-based polymers make them attractive candidates for use in controlled drug delivery systems. Polyamide 12 and its copolymers can be formulated into nanoparticles and microparticles to encapsulate and release therapeutic agents in a controlled manner.[2][6]

Preparation of Laurolactam-Based Nanoparticles for Drug Delivery

One approach involves the use of Polyamide 12 to create nanoparticles for the delivery of drugs like methotrexate, an anticancer and anti-inflammatory agent.[6] The emulsification-solvent evaporation method is a common technique for preparing such nanoparticles.

Experimental Protocol: Preparation of Polyamide 12 Nanoparticles for Methotrexate Delivery

Materials:

  • Polyamide 12

  • Methotrexate (MTX)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Poly(vinyl alcohol) (PVA) or other suitable surfactant

  • Deionized water

Procedure:

  • Polyamide 12 is dissolved in an organic solvent such as dichloromethane.

  • Methotrexate is dispersed or dissolved in the polymer solution.

  • This organic phase is then emulsified in an aqueous solution containing a surfactant (e.g., PVA) using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • The organic solvent is then removed by evaporation under reduced pressure or by continuous stirring at room temperature.

  • As the solvent evaporates, the polymer precipitates, forming solid nanoparticles encapsulating the drug.

  • The nanoparticles are collected by centrifugation, washed with deionized water to remove the surfactant and any unencapsulated drug, and then lyophilized to obtain a dry powder.[6]

Table 2: Characterization of Methotrexate-Loaded Polyamide 12 Nanoparticles

ParameterTypical Value RangeMethod of Analysis
Particle Size100 - 500 nmDynamic Light Scattering (DLS)
Zeta Potential-10 to -30 mVDLS
Encapsulation Efficiency50 - 90%UV-Vis Spectroscopy
Drug Loading1 - 10%UV-Vis Spectroscopy

Note: These values are illustrative and can vary significantly based on the specific formulation and process parameters.

Visualizations

Polymerization_Workflows cluster_anionic Anionic Ring-Opening Polymerization cluster_cationic Cationic Ring-Opening Polymerization a1 Monomer & Initiator (Laurolactam, NaH) a2 Melt & Degas a1->a2 a3 Add Activator (N-acetyl-laurolactam) a2->a3 a4 Polymerization a3->a4 a5 Purification a4->a5 a6 Polyamide 12 a5->a6 c1 Monomer & Initiator (Laurolactam, H3PO4) c2 Heating & Stirring c1->c2 c3 Polymerization c2->c3 c4 Purification c3->c4 c5 Polyamide 12 c4->c5

Caption: Experimental workflows for anionic and cationic ring-opening polymerization of laurolactam.

Copolymerization_Properties laurolactam Laurolactam Content melting_point Melting Point laurolactam->melting_point Decreases crystallinity Crystallinity laurolactam->crystallinity Decreases water_absorption Water Absorption laurolactam->water_absorption Decreases impact_strength Impact Strength laurolactam->impact_strength Increases flexural_modulus Flexural Modulus laurolactam->flexural_modulus Decreases

Caption: Relationship between laurolactam content and properties of PA 6/12 copolymers.

Drug_Delivery_Workflow start Start dissolve Dissolve PA12 & Drug in Organic Solvent start->dissolve emulsify Emulsify in Aqueous Surfactant Solution dissolve->emulsify evaporate Solvent Evaporation emulsify->evaporate nanoparticles Nanoparticle Formation evaporate->nanoparticles collect Collect & Purify (Centrifugation, Washing) nanoparticles->collect lyophilize Lyophilization collect->lyophilize final_product Drug-Loaded Nanoparticles lyophilize->final_product

References

Methodological & Application

Anionic Ring-Opening Polymerization of Laurolactam: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the anionic ring-opening polymerization (AROP) of laurolactam (B145868) stands as a cornerstone technique for the synthesis of high-performance Polyamide 12 (PA12). This versatile thermoplastic is prized for its exceptional mechanical strength, thermal stability, chemical resistance, and low moisture absorption, making it a material of interest for advanced applications, including in the biomedical and pharmaceutical fields.[1]

This document provides a comprehensive guide to the AROP of laurolactam, offering detailed experimental protocols, a summary of key quantitative data, and visual diagrams to elucidate the polymerization mechanism and experimental workflow.

I. Mechanism of Anionic Ring-Opening Polymerization

The AROP of laurolactam is a chain-growth polymerization that proceeds via highly reactive anionic species. The process is typically initiated by a strong base, such as sodium hydride (NaH), which deprotonates a laurolactam monomer to form a lactamate anion. An activator, commonly an N-acyllactam derivative like N-acetyl-laurolactam, is crucial for accelerating the polymerization. The activator provides a more reactive imide group that is readily attacked by the lactamate anion, initiating the rapid growth of the polymer chain.[1][2]

II. Quantitative Data Summary

The following tables summarize key quantitative data for a typical anionic ring-opening polymerization of laurolactam and the properties of the resulting Polyamide 12.

Table 1: Typical Reaction Parameters for Anionic Ring-Opening Polymerization of Laurolactam

ParameterValueReference
MonomerLaurolactam[1]
InitiatorSodium Hydride (NaH)[1]
Activator (Co-catalyst)N-acetyl-laurolactam[1]
Polymerization Temperature150 °C[1]
Polymerization TypeBulk (Mass) Polymerization[1]
Typical Monomer ConversionUp to quantitative[3]
Reaction Time30-60 minutes

Table 2: Typical Properties of Polyamide 12 Synthesized via Anionic Ring-Opening Polymerization

PropertyValueReference
Molecular Weight (Mw)2,000 to >30,000 g/mol [3]
Melting Point (Tm)177 to >180 °C
Density~1.01 g/mL[4]
CrystallinitySemi-crystalline

III. Experimental Protocols

This section details the methodologies for the purification of laurolactam and its subsequent anionic ring-opening polymerization.

Protocol 1: Purification of Laurolactam Monomer

Monomer purity is critical for successful anionic polymerization, as impurities like water can terminate the growing polymer chains, leading to low molecular weight and poor conversion.[5]

Materials:

  • Laurolactam

  • Suitable solvent for recrystallization (e.g., acetonitrile/water mixture)

  • Vacuum oven

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the crude laurolactam in a minimal amount of a suitable hot solvent.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified laurolactam crystals in a vacuum oven at a temperature below its melting point (e.g., 80°C) until a constant weight is achieved.

Protocol 2: Anionic Ring-Opening Polymerization of Laurolactam

This protocol describes a representative procedure for the bulk polymerization of laurolactam.

Materials:

  • Purified laurolactam

  • Sodium hydride (NaH), 60% dispersion in mineral oil (initiator)

  • N-acetyl-laurolactam (activator)

  • Anhydrous toluene (B28343) (for washing)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with a temperature controller

  • Condenser

  • Nitrogen inlet and outlet

  • Schlenk line or glove box

  • Vacuum oven

Procedure:

  • Monomer Preparation: Place the desired amount of purified laurolactam into the three-neck round-bottom flask. Heat the flask under vacuum to melt the laurolactam and remove any residual moisture. Once molten and degassed, switch the atmosphere to dry nitrogen.[1]

  • Initiator Addition: Under a positive pressure of nitrogen, carefully add the calculated amount of sodium hydride to the molten laurolactam with vigorous stirring. The sodium hydride will react with the laurolactam to form the sodium lactamate initiator in situ. Allow this reaction to proceed for a designated time to ensure complete formation of the initiator.[1]

  • Activator Addition and Polymerization: Inject the calculated amount of the N-acetyl-laurolactam activator into the reaction mixture. Maintain the reaction temperature at 150 °C under a continuous flow of nitrogen. A significant increase in the viscosity of the mixture will be observed as the polymerization proceeds. The reaction time will depend on the desired molecular weight and conversion.[1]

  • Polymer Isolation and Purification: Once the polymerization is complete, cool the reaction mixture to room temperature. The resulting solid polymer can be removed from the flask. To purify the polymer, dissolve it in a suitable solvent (e.g., m-cresol) and precipitate it in a non-solvent (e.g., methanol). Wash the precipitated polymer with a suitable solvent like anhydrous toluene to remove the mineral oil from the sodium hydride dispersion.[1]

  • Drying: Dry the purified Polyamide 12 in a vacuum oven until a constant weight is achieved.[1]

IV. Visualizing the Process

The following diagrams illustrate the mechanism of anionic ring-opening polymerization and the experimental workflow.

AROP_Mechanism cluster_initiation Initiation cluster_activation Activation cluster_propagation Propagation Laurolactam Laurolactam Lactamate_Anion Lactamate Anion Laurolactam->Lactamate_Anion Deprotonation NaH Initiator (NaH) NaH->Lactamate_Anion H2 H₂ Gas Activated_Complex Activated Complex (Imide) Lactamate_Anion->Activated_Complex Nucleophilic Attack Activator Activator (N-acetyl-laurolactam) Activator->Activated_Complex Growing_Chain Growing Polymer Chain Activated_Complex->Growing_Chain Ring-Opening Polyamide_12 Polyamide 12 Growing_Chain->Polyamide_12 + n Monomers Monomer Laurolactam Monomer Monomer->Growing_Chain

Caption: Mechanism of anionic ring-opening polymerization of laurolactam.

Experimental_Workflow Start Start Monomer_Prep 1. Monomer Preparation - Add Laurolactam to flask - Melt under vacuum - Switch to N₂ atmosphere Start->Monomer_Prep Initiator_Add 2. Initiator Addition - Add NaH to molten Laurolactam - Stir vigorously under N₂ Monomer_Prep->Initiator_Add Activator_Add 3. Activator Addition & Polymerization - Inject N-acetyl-laurolactam - Maintain at 150°C Initiator_Add->Activator_Add Polymer_Isolation 4. Polymer Isolation & Purification - Cool to room temperature - Dissolve in solvent - Precipitate in non-solvent - Wash polymer Activator_Add->Polymer_Isolation Drying 5. Drying - Dry in vacuum oven Polymer_Isolation->Drying End Polyamide 12 Drying->End

Caption: Experimental workflow for the synthesis of Polyamide 12.

V. Troubleshooting

Successful anionic polymerization of laurolactam hinges on maintaining strictly anhydrous and inert conditions. The following table outlines common problems, their probable causes, and suggested solutions.

Table 3: Troubleshooting Guide for Anionic Polymerization of Laurolactam

ProblemProbable Cause(s)Suggested Solution(s)Reference
Low or No Polymerization High moisture content in the monomer or reaction system.Thoroughly dry the laurolactam monomer and all glassware. Perform the reaction under a dry, inert atmosphere.[5]
Inactive initiator or activator.Use fresh, properly stored initiator and activator.[5]
Low Molecular Weight of Polyamide 12 Trace amounts of water or other protic impurities.Improve drying and inert atmosphere conditions.[5]
Incorrect initiator/activator concentration or ratio.Accurately calculate and weigh the initiator and activator.[5]
Discoloration of Polymer Thermo-oxidative degradation.Avoid excessively high polymerization temperatures or prolonged reaction times. Ensure a strictly inert atmosphere.[5]
Impurities in the monomer.Use highly purified laurolactam.[5]

References

Application Notes and Protocols for the Hydrolytic Polymerization of Azacyclotridecan-2-one for Nylon-12 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nylon-12, a polyamide with the repeating unit [-NH-(CH₂)₁₁-CO-]n, is a high-performance thermoplastic renowned for its excellent mechanical properties, low moisture absorption, chemical resistance, and dimensional stability.[1] These attributes make it a valuable material in various fields, including the automotive industry, electronics, and medical devices.[2] One of the primary methods for synthesizing Nylon-12 is through the hydrolytic ring-opening polymerization of its monomer, azacyclotridecan-2-one, commonly known as laurolactam (B145868).[3]

This document provides detailed application notes and protocols for the laboratory-scale synthesis of Nylon-12 via hydrolytic polymerization of laurolactam. The process involves the use of water as an initiator to open the lactam ring, forming 12-aminododecanoic acid, which then undergoes polycondensation at elevated temperatures and pressures.[4]

Data Presentation

The following tables summarize the key quantitative data for the hydrolytic polymerization of laurolactam, drawing from both industrial continuous processes and simulated lab-scale parameters.

Table 1: Reaction Conditions for Hydrolytic Polymerization of Laurolactam

ParameterValueReference
Feed Composition
Laurolactam98.9 wt%[4]
Water (Initiator)1.0 wt%[4]
Acetic Acid (Catalyst)0.1 wt%[4]
Pre-polymerization Stage
Temperature250 - 300 °C[5]
PressureAutogenous (Vapor pressure of water)[5]
Residence Time5 - 10 hours[6]
Post-polymerization (Polycondensation) Stage
Temperature220 - 280 °C[6]
PressureAtmospheric or Reduced Pressure[6]

Table 2: Typical Properties of Nylon-12 Produced by Hydrolytic Polymerization

PropertyValueReference
Monomer Conversion Rate> 99.5%[5]
Number Average Molecular Weight (Mn)5,000 - 9,500 g/mol [4]
Relative Viscosity1.36 - 1.47[5]
Melting Point178 - 180 °C[1]
Density1.01 g/mL[1]

Signaling Pathway: Hydrolytic Polymerization Mechanism

hydrolytic_polymerization cluster_initiation Initiation: Ring Opening cluster_propagation Propagation: Polycondensation laurolactam This compound (Laurolactam) amino_acid 12-Aminododecanoic Acid laurolactam->amino_acid Hydrolysis water H₂O amino_acid_n n (12-Aminododecanoic Acid) nylon12 Nylon-12 [-NH-(CH₂)₁₁-CO-]n amino_acid_n->nylon12 Polycondensation water_byproduct n H₂O nylon12->water_byproduct Byproduct

Caption: Mechanism of hydrolytic ring-opening polymerization of laurolactam.

Experimental Workflow

experimental_workflow start Start: Materials Preparation charge_reactor Charge Reactor with Laurolactam, Water, and Acetic Acid start->charge_reactor prepolymerization Pre-polymerization: Heat to 260-280°C under Pressure charge_reactor->prepolymerization pressure_release Gradually Release Pressure to Atmospheric prepolymerization->pressure_release polycondensation Polycondensation: Maintain Temperature under Nitrogen Flow or Vacuum pressure_release->polycondensation discharge Discharge Molten Polymer polycondensation->discharge purification Purification: Dissolution and Precipitation discharge->purification drying Drying in Vacuum Oven purification->drying characterization Characterization of Nylon-12 drying->characterization end End Product: Nylon-12 characterization->end

Caption: Experimental workflow for the synthesis of Nylon-12 via hydrolytic polymerization.

Experimental Protocols

Materials
  • This compound (Laurolactam)

  • Deionized Water

  • Acetic Acid (Glacial)

  • Nitrogen gas (high purity)

  • Methanol (B129727) (for precipitation)

  • m-Cresol (for dissolution, optional)

Equipment
  • High-pressure stainless-steel autoclave reactor equipped with a mechanical stirrer, temperature controller, pressure gauge, and inlet/outlet valves.

  • Heating mantle

  • Vacuum oven

  • Glassware for purification (beakers, filter funnel, etc.)

Procedure: Batch Hydrolytic Polymerization of Laurolactam
  • Reactor Preparation: Ensure the autoclave reactor is clean and dry. Purge the reactor with nitrogen gas to remove any air and moisture.

  • Charging the Reactor: Charge the reactor with a pre-weighed amount of laurolactam, deionized water, and acetic acid. A typical ratio is 100:1:0.1 by weight (laurolactam:water:acetic acid).

  • Pre-polymerization: Seal the reactor and begin stirring. Heat the reactor to 260-280°C. The pressure inside the reactor will rise due to the vapor pressure of water. Maintain these conditions for 4-6 hours to facilitate the initial ring-opening and formation of a prepolymer.

  • Pressure Release: After the pre-polymerization stage, slowly and carefully vent the steam from the reactor to reduce the pressure to atmospheric pressure over a period of 1-2 hours.

  • Polycondensation: Once at atmospheric pressure, continue to heat the reaction mixture at 260-280°C while passing a slow stream of nitrogen through the reactor to help remove the water formed during polycondensation. Alternatively, a vacuum can be applied to facilitate water removal and drive the polymerization to a higher molecular weight. This stage is typically continued for another 3-5 hours. The viscosity of the molten polymer will noticeably increase.

  • Discharge and Cooling: Stop the heating and stirring. While still molten, carefully discharge the polymer from the reactor onto a clean, non-reactive surface (e.g., a stainless-steel tray). Allow the polymer to cool to room temperature.

Purification of Nylon-12
  • Dissolution: Break the cooled polymer into smaller pieces. Dissolve the crude Nylon-12 in a suitable solvent, such as m-cresol, at an elevated temperature with stirring. This step may not be necessary if a high purity of laurolactam was used.

  • Precipitation: Slowly pour the polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring. The Nylon-12 will precipitate as a white solid.

  • Washing: Filter the precipitated polymer and wash it thoroughly with fresh methanol to remove any unreacted monomer, oligomers, and residual solvent.

  • Drying: Dry the purified Nylon-12 in a vacuum oven at 80-100°C until a constant weight is achieved.

Characterization
  • Molecular Weight Determination: The number average molecular weight (Mn) and weight average molecular weight (Mw) can be determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

  • Structural Analysis: Fourier-Transform Infrared Spectroscopy (FTIR) can be used to confirm the formation of the polyamide structure by identifying the characteristic amide bond vibrational frequencies. Nuclear Magnetic Resonance (NMR) spectroscopy can provide more detailed structural information.

  • Thermal Properties: Differential Scanning Calorimetry (DSC) is used to determine the melting temperature (Tm) and crystallinity of the synthesized Nylon-12.

  • Monomer Conversion: The conversion of laurolactam can be determined gravimetrically by Soxhlet extraction of the unreacted monomer from a known weight of the polymer using a suitable solvent like methanol.[6]

Conclusion

The hydrolytic polymerization of this compound is a robust method for the synthesis of Nylon-12. Careful control over reaction parameters such as temperature, pressure, and water content is crucial for achieving a high degree of polymerization and desired material properties. The protocols outlined in this document provide a comprehensive guide for researchers to successfully synthesize and characterize Nylon-12 in a laboratory setting.

References

Cationic Polymerization of Laurolactam: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the cationic ring-opening polymerization (CROP) of laurolactam (B145868), the monomer used in the synthesis of Polyamide 12 (PA12). PA12 is a high-performance thermoplastic with significant applications in the automotive, industrial, and biomedical fields due to its excellent mechanical properties, chemical resistance, and low moisture absorption. While anionic ring-opening polymerization is a common industrial method, CROP offers an alternative pathway using protic or Lewis acid initiators.[1]

These protocols and application notes are designed to furnish researchers, scientists, and drug development professionals with the necessary information for the laboratory-scale synthesis and evaluation of PA12.

Data Presentation

The following tables summarize representative quantitative data for the cationic polymerization of laurolactam, illustrating the influence of initiator type and monomer-to-initiator ratio on the resulting polymer properties. It is important to note that this data is synthesized based on typical outcomes reported in the literature and actual experimental results may vary.[1]

Table 1: Cationic Polymerization of Laurolactam with Phosphoric Acid Initiator [1]

Monomer/Initiator RatioTemperature (°C)Time (h)Conversion (%)M ( g/mol )PDI (M/M)
100:12605>9515,0002.1
200:12605>9525,0002.3

Table 2: Cationic Polymerization of Laurolactam with BF₃·OEt₂ Initiator [1]

Monomer/Initiator RatioTemperature (°C)Time (h)Conversion (%)M ( g/mol )PDI (M/M)
100:11803~9012,0002.5
200:11803~8821,0002.7

Experimental Protocols

General Considerations

Successful cationic polymerization of laurolactam is highly dependent on the purity of the reagents and the reaction conditions.

  • Purity of Reagents : Water is a significant impurity that can act as a chain transfer agent or inhibitor, leading to lower molecular weights and broader polydispersity. Laurolactam should be thoroughly dried under vacuum prior to use. All other reagents and solvents must be anhydrous.[1]

  • Inert Atmosphere : To prevent side reactions with atmospheric moisture and oxygen, the polymerization should be conducted under an inert atmosphere, such as dry nitrogen or argon. All glassware must be flame-dried or oven-dried before use.[1]

Protocol 1: Bulk Polymerization using a Protic Acid Initiator (Phosphoric Acid)

This protocol outlines a procedure for the bulk polymerization of laurolactam initiated by phosphoric acid.[1]

Materials:

  • Laurolactam (dried under vacuum at 80°C for 24 hours)

  • Orthophosphoric acid (85%, analytical grade)

  • Methanol (B129727) (for precipitation)

  • Acetone (B3395972) (for washing)

  • Schlenk flask or similar reaction vessel with a magnetic stirrer and condenser

  • Heating mantle with temperature control

  • Vacuum oven

Procedure:

  • Monomer and Initiator Addition : In a flame-dried Schlenk flask under a nitrogen atmosphere, add the desired amount of dried laurolactam (e.g., 10 g, 0.05 mol). Calculate and add the required amount of phosphoric acid based on the desired monomer-to-initiator ratio (e.g., for a 100:1 ratio, add 0.05 mmol of H₃PO₄).[1]

  • Polymerization : Heat the reaction mixture to 260°C with continuous stirring. The laurolactam will melt, and polymerization will commence. Maintain the reaction at 260°C for 5 hours. A significant increase in the viscosity of the mixture will be observed as the polymerization progresses.[1]

  • Termination and Isolation : After the designated reaction time, cool the flask to room temperature. The resulting solid polymer will be a hard, opaque mass.[1]

  • Purification :

    • Dissolve the polymer in a minimal amount of a suitable solvent, such as m-cresol, at an elevated temperature if necessary.

    • Precipitate the polymer by slowly adding the solution to a large excess of methanol with vigorous stirring.

    • Filter the precipitated polymer and wash it thoroughly with methanol and then acetone to remove any unreacted monomer and initiator residues.

    • Dry the purified Polyamide 12 in a vacuum oven at 60-80°C until a constant weight is achieved.[1]

Mandatory Visualizations

Cationic Polymerization of Laurolactam: Signaling Pathway

The cationic ring-opening polymerization of laurolactam is initiated by the protonation of the carbonyl oxygen of the lactam monomer by a protic acid. This activation of the monomer renders the carbonyl carbon more susceptible to nucleophilic attack by another laurolactam monomer, leading to ring-opening and chain propagation.[1][2]

cationic_polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation Laurolactam Laurolactam Activated_Monomer O-Protonated Laurolactam Laurolactam->Activated_Monomer Protonation Protic_Acid H+ Nucleophilic_Attack Nucleophilic Attack by another Monomer Activated_Monomer->Nucleophilic_Attack Ring_Opening Ring-Opening Nucleophilic_Attack->Ring_Opening Growing_Chain Growing Polyamide 12 Chain Ring_Opening->Growing_Chain Growing_Chain->Nucleophilic_Attack + Monomer

Caption: Mechanism of Cationic Ring-Opening Polymerization of Laurolactam.

Experimental Workflow for Cationic Polymerization of Laurolactam

The following diagram illustrates the general experimental workflow for the synthesis of Polyamide 12 via cationic polymerization of laurolactam.

experimental_workflow Start Start Monomer_Prep Monomer Preparation (Drying Laurolactam) Start->Monomer_Prep Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Prep->Reaction_Setup Initiator_Addition Initiator Addition Reaction_Setup->Initiator_Addition Polymerization Polymerization (Heating and Stirring) Initiator_Addition->Polymerization Isolation Isolation (Cooling) Polymerization->Isolation Purification Purification (Dissolution, Precipitation, Washing) Isolation->Purification Drying Drying Purification->Drying Characterization Characterization Drying->Characterization

References

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of Azacyclotridecan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azacyclotridecan-2-one, also known as laurolactam, is a macrocyclic lactam that serves as a key monomer in the production of Nylon 12. Its chemical structure and purity are critical for polymerization and other applications in materials science and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. This document provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, along with comprehensive experimental protocols for data acquisition.

Chemical Structure and Atom Numbering

The chemical structure of this compound is presented below, with atoms numbered for clear correlation with the NMR spectral data.

cluster_0 This compound C1 C1 C2 C2 C1->C2 O O C1->O =O C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C9 C9 C8->C9 C10 C10 C9->C10 C11 C11 C10->C11 C12 C12 C11->C12 N13 N13 C12->N13 N13->C1

Caption: Chemical structure and atom numbering of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The methylene (B1212753) protons adjacent to the nitrogen and carbonyl groups are deshielded and appear at a higher chemical shift, while the other methylene protons in the aliphatic chain resonate in the upfield region.

Atom Number Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3~2.25Triplet~6.52H
H-12~3.20Triplet~6.82H
H-4 to H-11~1.25 - 1.70Multiplet-18H
N-H~6.50Broad Singlet-1H

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The carbonyl carbon (C-2) is significantly deshielded, appearing at a characteristic downfield chemical shift. The carbons adjacent to the heteroatoms (C-3 and C-12) are also deshielded compared to the other methylene carbons in the ring.

Atom Number Chemical Shift (δ, ppm)
C-2~176
C-12~40
C-3~36
C-4 to C-11~23 - 29

Experimental Protocols

Protocol 1: Sample Preparation
  • Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR analysis and 50-100 mg for ¹³C NMR analysis into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Gently vortex or sonicate the mixture to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: ¹H NMR Data Acquisition
  • Instrument Setup: Insert the prepared NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters (Typical for a 400 MHz spectrometer):

    • Pulse Program: Standard one-pulse sequence.

    • Number of Scans (NS): 16-32

    • Spectral Width (SW): 10-12 ppm

    • Acquisition Time (AT): 3-4 seconds

    • Relaxation Delay (D1): 1-2 seconds

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption line shapes.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative proton ratios.

Protocol 3: ¹³C NMR Data Acquisition
  • Instrument Setup: Use the same sample, ensuring the instrument is locked and shimmed.

  • Acquisition Parameters (Typical for a 100 MHz spectrometer):

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Number of Scans (NS): 1024-4096 (or more, depending on concentration)

    • Spectral Width (SW): 200-220 ppm

    • Acquisition Time (AT): 1-2 seconds

    • Relaxation Delay (D1): 2-5 seconds

  • Data Processing:

    • Apply Fourier transformation to the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).

NMR Analysis Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound, from sample preparation to final data interpretation.

A Sample Preparation B NMR Data Acquisition (¹H and ¹³C) A->B C Data Processing (FT, Phasing, Calibration) B->C D Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) C->D E Structure Verification and Purity Assessment D->E

Caption: General workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectroscopic data provide a definitive fingerprint for this compound, allowing for unambiguous structural confirmation and purity assessment. The provided protocols offer a standardized methodology for obtaining high-quality NMR spectra for this compound, which is crucial for quality control in its various applications, including polymer manufacturing and as a building block in drug development.

Application Note: Analysis of Laurolactam by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Laurolactam, a 12-carbon lactam, is a crucial monomer in the production of high-performance polymers like Nylon 12. The characterization of Laurolactam and its impurities is essential for quality control in the polymer industry and for researchers working with polyamide-based materials. Mass spectrometry, coupled with chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), is a powerful tool for the identification and quantification of Laurolactam. This application note provides a detailed overview of the electron ionization (EI) mass spectrometry fragmentation pattern of Laurolactam and offers comprehensive protocols for its analysis using GC-MS and LC-MS/MS.

Mass Spectrometry Fragmentation Pattern of Laurolactam

The mass spectrum of Laurolactam obtained by electron ionization (EI) exhibits a distinct fragmentation pattern that can be used for its unambiguous identification. The fragmentation is primarily driven by the lactam ring's structure, involving initial ring-opening followed by various cleavage and rearrangement reactions.

The fragmentation pathway of Laurolactam typically begins with the formation of the molecular ion (M+•) at m/z 197. Subsequent fragmentation occurs through several competing pathways, including alpha-cleavage adjacent to the carbonyl group and the nitrogen atom, as well as rearrangements involving hydrogen transfer.

Quantitative Fragmentation Data

The major fragment ions observed in the electron ionization mass spectrum of Laurolactam are summarized in the table below. The data is based on the spectrum available in the NIST Mass Spectrometry Data Center.[1]

m/zRelative Intensity (%)Proposed Neutral LossProposed Fragment Structure/Formula
19730-[C12H23NO]+• (Molecular Ion)
18010•OH[C12H22N]+
16815C2H5•[C10H18NO]+
15420C3H7•[C9H16NO]+
14025C4H9•[C8H14NO]+
12635C5H11•[C7H12NO]+
11240C6H13•[C6H10NO]+
9860C7H15•[C5H8NO]+
8485C8H17•[C4H6NO]+
7070C9H19•[C3H4NO]+
55100C9H18N• + CO[C4H7]+
4190-[C3H5]+
Proposed Fragmentation Pathway

The following diagram illustrates the proposed electron ionization fragmentation pathway of Laurolactam.

Laurolactam_Fragmentation M Laurolactam (m/z 197) F1 m/z 180 M->F1 - •OH F2 m/z 154 M->F2 - C3H7• F3 m/z 112 M->F3 - C6H13• F4 m/z 84 F3->F4 - CO F5 m/z 55 F4->F5 - C2H5•

Caption: Proposed EI fragmentation pathway of Laurolactam.

Experimental Protocols

The following are detailed protocols for the analysis of Laurolactam using GC-MS and LC-MS/MS. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and analytical requirements.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like Laurolactam.

1. Sample Preparation

  • Accurately weigh 10 mg of the Laurolactam sample.

  • Dissolve the sample in 10 mL of a suitable solvent such as dichloromethane (B109758) or methanol.[2]

  • Vortex the solution until the sample is completely dissolved.

  • If necessary, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 300 °C

    • Final hold: 300 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

3. Data Analysis

  • Identify the Laurolactam peak based on its retention time.

  • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST).

  • Quantification can be performed using an internal or external standard method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a highly sensitive and selective technique suitable for the analysis of Laurolactam in complex matrices.

1. Sample Preparation

  • Accurately weigh 1 mg of the Laurolactam sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile (B52724) and water.

  • Vortex the solution until the sample is completely dissolved.

  • Perform serial dilutions to achieve the desired concentration for analysis.

  • Filter the final solution through a 0.22 µm syringe filter.

2. LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent)

  • Mass Spectrometer: Waters Xevo TQ-S micro (or equivalent)

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient from 5% to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Re-equilibration at 5% B

  • Injection Volume: 5 µL

  • Ion Source: Electrospray Ionization (ESI) in positive mode

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 450 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Source Temperature: 150 °C

  • MS/MS Transitions (Multiple Reaction Monitoring - MRM):

    • Precursor Ion (m/z): 198.2 ([M+H]+)

    • Product Ions (for quantification and confirmation): Monitor characteristic fragment ions (e.g., m/z 180.2, 154.2, 112.1). The specific product ions should be optimized by infusing a standard solution of Laurolactam.

3. Data Analysis

  • Identify the Laurolactam peak based on its retention time and the specific MRM transitions.

  • Quantify the analyte using a calibration curve prepared with known concentrations of Laurolactam standards.

Experimental Workflow

The following diagram outlines the general workflow for the analysis of Laurolactam by mass spectrometry.

Laurolactam_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolve in Solvent Weighing->Dissolution Filtration Filter Solution Dissolution->Filtration Injection Inject Sample Filtration->Injection Separation Chromatographic Separation (GC or LC) Injection->Separation Ionization Ionization (EI or ESI) Separation->Ionization Detection Mass Analysis (MS or MS/MS) Ionization->Detection Identification Peak Identification Detection->Identification Confirmation Spectral Matching Identification->Confirmation Quantification Quantification Confirmation->Quantification

Caption: General workflow for Laurolactam analysis.

Conclusion

This application note provides a detailed guide to the mass spectrometric analysis of Laurolactam. The characteristic fragmentation pattern observed under electron ionization allows for confident identification. The provided GC-MS and LC-MS/MS protocols offer robust and sensitive methods for the analysis of Laurolactam, which are essential for quality control and research applications in various scientific and industrial fields.

References

Application Note: Quantification of Residual Laurolactam Monomer by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laurolactam (B145868) is the monomeric precursor to Polyamide 12 (PA12), a widely used engineering thermoplastic in various industries, including medical devices and pharmaceutical packaging. The presence of residual laurolactam monomer in the final polymer product can impact its physicochemical properties and may be subject to regulatory limits due to potential migration into contacting substances. Therefore, a robust and reliable analytical method for the quantification of residual laurolactam is crucial for quality control and safety assessment.

This application note details a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative determination of residual laurolactam in polymer samples. The described protocol is suitable for routine analysis in a quality control environment and for research purposes.

Experimental Protocols

Materials and Reagents
  • Laurolactam reference standard (≥99% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (optional, for mobile phase modification)

  • Solvent for polymer dissolution (e.g., hexafluoroisopropanol, m-cresol, formic acid)

  • 0.45 µm syringe filters (PTFE or other solvent-compatible membrane)

Equipment
  • HPLC system equipped with a UV detector, pump, autosampler, and column oven

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Vortex mixer

  • Sonication bath

Chromatographic Conditions
ParameterCondition
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: Methanol:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time ~10 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of laurolactam reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation
  • Polymer Dissolution: Accurately weigh approximately 100 mg of the polymer sample into a suitable vial. Add a known volume (e.g., 10 mL) of an appropriate solvent (e.g., hexafluoroisopropanol) to dissolve the polymer. Gentle heating and agitation may be required.

  • Precipitation of Polymer: After complete dissolution, add an anti-solvent (e.g., methanol) to precipitate the polymer while keeping the laurolactam monomer in solution.

  • Centrifugation: Centrifuge the sample to pellet the precipitated polymer.

  • Extraction: Carefully transfer the supernatant to a clean vial.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Data Presentation

The quantitative performance of this HPLC method was validated according to ICH guidelines. A summary of the validation parameters is presented in the table below.

Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting sample_weigh Weigh Polymer Sample dissolve Dissolve in Solvent sample_weigh->dissolve precipitate Precipitate Polymer dissolve->precipitate centrifuge Centrifuge precipitate->centrifuge extract Extract Supernatant centrifuge->extract filter_sample Filter Sample Extract extract->filter_sample inject_sample Inject Sample filter_sample->inject_sample std_weigh Weigh Laurolactam Standard stock_std Prepare Stock Standard std_weigh->stock_std working_std Prepare Working Standards stock_std->working_std inject_std Inject Standards working_std->inject_std hplc_system HPLC System (C18 Column, UV Detector) calibration Generate Calibration Curve inject_std->calibration quantify Quantify Residual Laurolactam inject_sample->quantify calibration->quantify report Generate Report quantify->report

Caption: Experimental workflow for HPLC quantification of residual laurolactam.

Application Note: Purity Determination of Azacyclotridecan-2-one by Gas Chromatography with Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantitative purity analysis of Azacyclotridecan-2-one, a critical monomer in the synthesis of various polymers. The described protocol provides a comprehensive workflow, from sample preparation to data analysis, ensuring accurate determination of the principal compound and potential impurities. This method is essential for quality control in research, development, and manufacturing environments.

Introduction

This compound, also known as Laurolactam, is a macrocyclic lactam extensively used in the production of high-performance polyamides, such as Nylon 12. The purity of this monomer is paramount as even trace amounts of impurities can significantly impact the polymerization process and the final properties of the polymer. Gas chromatography with a flame ionization detector (GC-FID) is a widely accepted and powerful analytical technique for assessing the purity of volatile and semi-volatile organic compounds like this compound. Its high sensitivity, wide linear range, and robustness make it an ideal choice for quality control laboratories.

This document provides a detailed experimental protocol for the GC-FID analysis of this compound, along with data presentation in tabular format for clarity and ease of comparison. Additionally, workflow diagrams generated using Graphviz are included to visually represent the experimental and logical processes.

Data Presentation

The purity of this compound is typically high, with specifications often requiring ≥97.0% purity. High-purity grades can achieve levels of approximately 99.9%.[1] A common impurity that can be monitored is Cyclododecanone.

Table 1: Typical Purity Specifications for this compound

ParameterSpecification
Assay (Purity)≥ 97.0%
High-Purity Gradeca. 99.9% (w/w)

Table 2: Example of a Quantitative Purity Analysis of a Production Batch

CompoundRetention Time (min)Area (%)SpecificationResult
Cyclododecanone12.50.08≤ 0.10%Pass
This compound15.299.92≥ 99.8%Pass

Experimental Protocols

This section outlines the detailed methodology for the GC-FID analysis of this compound.

1. Materials and Reagents

  • This compound: Reference Standard (≥99.5% purity) and sample for analysis.

  • Cyclododecanone: Reference Standard (≥99.0% purity).

  • Solvent: Dichloromethane (DCM), HPLC or GC grade.

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel, 99.999% purity), and Air (FID oxidant, filtered).

2. Instrumentation

A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler is required.

3. Chromatographic Conditions

ParameterSetting
Column HP-5ms (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split mode
Split Ratio 50:1
Injector Temperature 280 °C
Injection Volume 1.0 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Temperature Program
   Initial Temperature150 °C
   Hold Time2 min
   Ramp Rate10 °C/min
   Final Temperature300 °C
   Final Hold Time10 min
Detector Flame Ionization Detector (FID)
Detector Temperature 320 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Helium) 25 mL/min

4. Sample and Standard Preparation

  • Standard Solution (1000 µg/mL): Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Impurity Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of Cyclododecanone reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

5. Analysis Procedure

  • Equilibrate the GC-FID system with the specified chromatographic conditions until a stable baseline is achieved.

  • Inject a solvent blank (dichloromethane) to ensure the system is free from contamination.

  • Inject the standard and impurity standard solutions to determine their respective retention times.

  • Inject the sample solution.

  • Integrate the peaks in the resulting chromatogram.

6. Calculation of Purity

The purity of this compound is calculated using the area percent method, assuming that all components have a similar response factor with the FID.

Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

Mandatory Visualization

GC_FID_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing prep_sample Weigh and Dissolve This compound Sample injection Inject Sample into GC prep_sample->injection prep_std Weigh and Dissolve Reference Standard prep_std->injection prep_imp Weigh and Dissolve Impurity Standard prep_imp->injection separation Chromatographic Separation in GC Column injection->separation detection Detection by FID separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation report Generate Report calculation->report Purity_Assessment_Logic start Receive Sample of this compound prep Prepare Sample and Reference Solutions start->prep analysis Perform GC-FID Analysis According to Protocol prep->analysis data_review Review Chromatogram and Peak Integration analysis->data_review purity_calc Calculate Purity using Area Percent Method data_review->purity_calc spec_check Compare Results with Specifications purity_calc->spec_check pass Release Batch (Pass) spec_check->pass Meets Specs fail Investigate and Re-test (Fail) spec_check->fail Out of Spec

References

Application Note: Thermal Analysis of Poly(laurolactam) using DSC and TGA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(laurolactam), also known as Polyamide 12 (PA12), is a semi-crystalline thermoplastic renowned for its exceptional mechanical properties, low moisture absorption, and high dimensional stability. A thorough understanding of its thermal properties is critical for defining its processing window and predicting its performance at elevated temperatures, which is essential in various applications, including in the pharmaceutical and drug development fields for packaging and medical devices. This application note provides a detailed protocol for the thermal analysis of poly(laurolactam) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Quantitative Thermal Properties of Poly(laurolactam)

The thermal characteristics of poly(laurolactam) can exhibit slight variations depending on the specific grade, its thermal history, and the presence of any additives. The data presented below are typical values obtained from DSC and TGA analyses.

Differential Scanning Calorimetry (DSC) Data
PropertyValueUnit
Glass Transition Temperature (Tg)43°C
Crystallization Temperature (Tc)159°C
Melting Temperature (Tm)178 - 181°C
Enthalpy of Melting (ΔHm)~50J/g
Thermogravimetric Analysis (TGA) Data
PropertyValueUnit
Onset Decomposition Temperature (Tonset)~413°C
Temperature at 5% Weight Loss (T5%)~350°C
Temperature at 10% Weight Loss (T10%)~400°C
Temperature at Maximum Decomposition Rate (Tmax)~450°C
Residue at 600 °C (in N2)< 1%

Experimental Protocols

Reproducible and comparable thermal analysis data are contingent upon detailed and standardized methodologies.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is designed to determine the transition temperatures and enthalpies of poly(laurolactam).

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the poly(laurolactam) sample.

  • Hermetically seal the sample in an aluminum DSC pan. An empty, sealed aluminum pan should be used as a reference.

2. Instrument Setup:

  • Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Purge the DSC cell with a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[1]

3. Thermal Program:

  • First Heating Scan: Equilibrate the sample at 0°C. Heat the sample from 0°C to 220°C at a constant heating rate of 10°C/min.[2] This scan is used to erase the thermal history of the polymer.

  • Cooling Scan: Hold the sample at 220°C for 3 minutes to ensure complete melting. Cool the sample from 220°C to 0°C at a controlled cooling rate of 10°C/min.[2][3]

  • Second Heating Scan: Heat the sample from 0°C to 220°C at a heating rate of 10°C/min.[2] The data from this scan is typically used for analysis.

4. Data Analysis:

  • Glass Transition Temperature (Tg): Determined as the midpoint of the step change in the heat flow curve during the second heating scan.[3]

  • Crystallization Temperature (Tc): Determined as the peak maximum of the exothermic crystallization peak observed during the cooling scan.[3]

  • Melting Temperature (Tm): Determined as the peak maximum of the endothermic melting peak during the second heating scan.[1]

  • Enthalpy of Melting (ΔHm): Calculated by integrating the area under the melting peak.

Thermogravimetric Analysis (TGA) Protocol

This protocol is designed to evaluate the thermal stability and decomposition profile of poly(laurolactam).

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the poly(laurolactam) sample into a ceramic or platinum TGA pan.

2. Instrument Setup:

  • Calibrate the TGA instrument for mass and temperature.

  • Purge the furnace with a high-purity inert gas, such as nitrogen, at a flow rate of 100 mL/min to provide an inert atmosphere.[2]

3. Thermal Program:

  • Equilibrate the sample at 25°C.

  • Heat the sample from 25°C to 600°C at a constant heating rate of 20°C/min.[2]

4. Data Analysis:

  • Onset Decomposition Temperature (Tonset): The temperature at which significant weight loss begins.[4]

  • Temperature of Maximum Mass Loss Rate (Tmax): Determined from the peak of the first derivative of the TGA curve (DTG curve).

  • Percentage Weight Loss: The amount of weight lost at different temperature intervals.

  • Residue: The percentage of material remaining at the end of the experiment.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the thermal analysis of poly(laurolactam).

G Experimental Workflow for Thermal Analysis of Poly(laurolactam) cluster_sample_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis Sample Poly(laurolactam) Sample Weigh_DSC Weigh 5-10 mg Sample->Weigh_DSC Weigh_TGA Weigh 10-20 mg Sample->Weigh_TGA Seal_DSC Seal in Al Pan Weigh_DSC->Seal_DSC DSC_Setup Instrument Setup (Calibration, N2 Purge) Seal_DSC->DSC_Setup Place_TGA Place in TGA Pan Weigh_TGA->Place_TGA TGA_Setup Instrument Setup (Calibration, N2 Purge) Place_TGA->TGA_Setup DSC_Program Thermal Program (Heat-Cool-Heat) DSC_Setup->DSC_Program DSC_Data DSC Data Acquisition (Heat Flow vs. Temp) DSC_Program->DSC_Data DSC_Analysis Data Analysis (Tg, Tc, Tm, ΔHm) DSC_Data->DSC_Analysis TGA_Program Thermal Program (Heating Ramp) TGA_Setup->TGA_Program TGA_Data TGA Data Acquisition (Weight % vs. Temp) TGA_Program->TGA_Data TGA_Analysis Data Analysis (Tonset, Tmax, Residue) TGA_Data->TGA_Analysis

Caption: Workflow for DSC and TGA analysis of poly(laurolactam).

References

Synthesis of Laurolactam-Caprolactam Copolymers: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laurolactam-caprolactam copolymers, also known as Polyamide 6/12 (PA 6/12), are versatile thermoplastics that offer a tunable range of properties intermediate between those of Polyamide 6 (Nylon 6) and Polyamide 12 (Nylon 12). The incorporation of laurolactam (B145868), with its long eleven-carbon aliphatic chain, into the polyamide backbone alongside caprolactam, which has a five-carbon chain, allows for precise control over the material's characteristics. By adjusting the monomer ratio, researchers can tailor properties such as melting point, crystallinity, moisture absorption, and mechanical strength to suit specific applications.[1][2]

The key advantage of these copolymers lies in their modifiable properties. Increasing the laurolactam content generally leads to:

  • Reduced moisture absorption: The higher hydrocarbon content from laurolactam increases the hydrophobicity of the copolymer, leading to improved dimensional stability in humid environments.

  • Lower melting point and crystallinity: The introduction of the longer laurolactam units disrupts the regular hydrogen bonding found in Polyamide 6, resulting in a lower melting temperature and reduced crystallinity.

  • Increased flexibility and impact strength: The longer methylene (B1212753) segments from laurolactam enhance the flexibility of the polymer chains, leading to higher impact strength.[3][4]

  • Decreased flexural modulus: The increased flexibility is accompanied by a reduction in stiffness.[3]

These tunable properties make laurolactam-caprolactam copolymers attractive for a variety of high-performance applications. Furthermore, the known biocompatibility of polyamides opens up possibilities for their use in the biomedical field, including for medical devices and as a platform for controlled drug delivery systems. This document provides detailed application notes and experimental protocols for the synthesis and characterization of laurolactam-caprolactam copolymers.

Data Presentation: Influence of Monomer Composition on Copolymer Properties

The properties of laurolactam-caprolactam copolymers are highly dependent on the initial monomer feed ratio. The following tables summarize the quantitative data on the effect of varying laurolactam content on the physical and mechanical properties of the resulting copolymers.

Table 1: Effect of Initial Laurolactam Concentration on Conversion, Viscosity, and Density of Nylon 6/12 Copolymers.[4]

Initial Laurolactam (wt%)Conversion (%)Reduced Viscosity (dL/g)Density (g/cm³)
098.52.851.142
1097.82.601.125
2096.52.401.108
3095.22.251.090
4093.82.101.075
5092.01.951.060

Table 2: Thermal and Mechanical Properties of Nylon 6/12 Copolymers with Varying Laurolactam Content.[3]

Initial Laurolactam (wt%)Melting Temperature (°C)Degree of Crystallinity (%)Water Absorption (%)Notched Izod Impact Strength (kJ/m²)Flexural Modulus (MPa)
0221452.55.02800
10212411.86.52500
30195351.09.02000
40188320.811.01700
50182290.613.01400

Experimental Protocols

Two primary methods for the synthesis of laurolactam-caprolactam copolymers are anionic ring-opening polymerization and hydrolytic polymerization.

Protocol 1: Anionic Ring-Opening Copolymerization

Anionic ring-opening polymerization (AROP) is a rapid and efficient method for producing high molecular weight copolymers.[2] This process utilizes a strong base as an initiator and an N-acyllactam as an activator.[3]

Materials:

  • ε-Caprolactam (high purity, dried)

  • ω-Laurolactam (high purity, dried)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (initiator)

  • N-acetyl-ε-caprolactam (activator)

  • Anhydrous toluene (B28343) (for washing)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Nitrogen inlet and outlet

  • Schlenk line or glove box for handling air-sensitive reagents

  • Vacuum oven

Procedure:

  • Monomer Preparation:

    • Accurately weigh the desired amounts of ε-caprolactam and ω-laurolactam and add them to the three-neck round-bottom flask.

    • Heat the flask under vacuum to melt the monomers and remove any residual moisture.

    • Once the monomers are molten and degassed, switch the atmosphere to dry nitrogen.

  • Initiator Addition:

    • Under a positive pressure of nitrogen, carefully add the calculated amount of sodium hydride to the molten monomer mixture with vigorous stirring. The sodium hydride will react with the lactams to form the sodium lactamate initiator in situ.

  • Activator Addition and Polymerization:

    • Add the calculated amount of N-acetyl-ε-caprolactam to the reaction mixture.

    • Maintain the reaction temperature at 160°C for 30 minutes.[1] The polymerization is typically rapid and may be observed by an increase in viscosity.

  • Polymer Isolation and Purification:

    • After the polymerization is complete, cool the reaction mixture to room temperature. The solid copolymer can then be removed from the flask.

    • The copolymer can be purified by dissolving it in a suitable solvent (e.g., m-cresol) and precipitating it in a non-solvent (e.g., methanol).

    • Wash the precipitated polymer with anhydrous toluene to remove the mineral oil from the sodium hydride dispersion.

    • Dry the purified copolymer in a vacuum oven at 80°C until a constant weight is achieved.

Protocol 2: Hydrolytic Copolymerization

Hydrolytic polymerization is a common industrial method for polyamide synthesis. It involves the ring-opening of the lactam monomers by water at elevated temperatures and pressures, followed by a polycondensation step.[5]

Materials:

  • ε-Caprolactam

  • ω-Laurolactam

  • Deionized water

Equipment:

  • High-pressure autoclave with a stirrer

  • Nitrogen gas inlet

  • Vacuum line

Procedure:

  • Reactor Preparation:

    • Add the desired amounts of ε-caprolactam, ω-laurolactam, and deionized water to the high-pressure autoclave.

  • Inerting:

    • Seal the autoclave, evacuate it, and then backfill with nitrogen gas. Repeat this cycle multiple times to ensure an inert atmosphere.

  • Pre-polymerization:

    • Heat the reactor to approximately 225°C while stirring and maintain this temperature for about 1 hour.

  • Polymerization:

    • Increase the temperature to 250°C and maintain it for several hours under pressure to allow the polymerization to proceed.

  • Pressure Release and Further Polymerization:

    • Gradually release the pressure to atmospheric pressure and continue the reaction for another hour.

  • Vacuum Step:

    • Apply a vacuum to the reactor to remove water and drive the equilibrium towards a higher molecular weight polymer. Continue the reaction under vacuum for another 1-2 hours.

  • Polymer Discharge:

    • The molten copolymer can be discharged from the reactor and pelletized.

Application in Drug Development: A Hypothetical Protocol for Nanoparticle Formulation

The tunable hydrophobicity and biocompatibility of laurolactam-caprolactam copolymers make them promising candidates for the development of polymeric nanoparticles for controlled drug delivery. By adjusting the laurolactam content, the drug loading and release kinetics can be modulated. For instance, a higher laurolactam content would result in a more hydrophobic polymer, potentially leading to higher encapsulation efficiency for hydrophobic drugs and a slower release profile.

This hypothetical protocol outlines the formulation of drug-loaded laurolactam-caprolactam copolymer nanoparticles using the nanoprecipitation method.[6]

Objective: To formulate nanoparticles of a laurolactam-caprolactam copolymer encapsulating a model hydrophobic drug (e.g., curcumin).

Materials:

  • Laurolactam-caprolactam copolymer (synthesized as per Protocol 1 or 2)

  • Curcumin (B1669340) (model hydrophobic drug)

  • Acetone (B3395972) (solvent)

  • Polyvinyl alcohol (PVA) (stabilizer)

  • Deionized water (non-solvent)

Equipment:

  • Magnetic stirrer

  • Syringe pump

  • Ultrasonic bath

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of the laurolactam-caprolactam copolymer and curcumin in acetone.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of PVA (e.g., 1% w/v).

  • Nanoprecipitation:

    • While stirring the aqueous PVA solution, add the organic phase dropwise using a syringe pump at a constant flow rate.

    • Nanoparticles will form spontaneously as the acetone diffuses into the aqueous phase and the polymer precipitates.

  • Solvent Evaporation:

    • Continue stirring the suspension for several hours to allow for the complete evaporation of acetone.

  • Nanoparticle Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Remove the supernatant and resuspend the nanoparticles in deionized water. Repeat this washing step three times to remove excess PVA and unencapsulated drug.

  • Lyophilization:

    • Freeze the purified nanoparticle suspension and lyophilize to obtain a dry powder of drug-loaded nanoparticles.

Characterization:

  • Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).

  • Morphology: Visualized by Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Drug Loading and Encapsulation Efficiency: Quantified using UV-Vis spectroscopy after dissolving a known amount of nanoparticles in a suitable solvent.

  • In Vitro Drug Release: Studied using a dialysis method in a phosphate-buffered saline (PBS) solution at 37°C.

Visualizations

G Anionic Ring-Opening Copolymerization Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomers Laurolactam & Caprolactam Dry Drying under Vacuum Monomers->Dry Inert Inert Atmosphere (N2) Dry->Inert Initiator Add Initiator (NaH) Inert->Initiator Molten Monomers Activator Add Activator (N-acetyl-ε-caprolactam) Initiator->Activator Polymerization Polymerization @ 160°C Activator->Polymerization Cool Cool to Room Temp Polymerization->Cool Solid Copolymer Dissolve Dissolve in Solvent Cool->Dissolve Precipitate Precipitate in Non-solvent Dissolve->Precipitate Wash Wash with Toluene Precipitate->Wash Dry_final Dry under Vacuum Wash->Dry_final Final_Product Laurolactam-Caprolactam Copolymer Dry_final->Final_Product Purified Copolymer

Caption: Workflow for anionic ring-opening copolymerization.

G Hydrolytic Copolymerization Workflow cluster_setup Reactor Setup cluster_polymerization Polymerization Stages cluster_final Final Product Charge Charge Monomers & Water Inert Inert Atmosphere (N2) Charge->Inert Pre_poly Pre-polymerization (~225°C) Inert->Pre_poly Main_poly Polymerization under Pressure (~250°C) Pre_poly->Main_poly Pressure_release Atmospheric Polymerization Main_poly->Pressure_release Vacuum_step Vacuum Polymerization Pressure_release->Vacuum_step Discharge Discharge Molten Polymer Vacuum_step->Discharge Pelletize Pelletize Discharge->Pelletize Final_Product Laurolactam-Caprolactam Copolymer Pelletize->Final_Product Copolymer Pellets

Caption: Workflow for hydrolytic copolymerization.

G Relationship Between Monomer Ratio and Properties cluster_decreases Decreasing Properties cluster_increases Increasing Properties Laurolactam Increasing Laurolactam Content MeltingPoint Melting Point Laurolactam->MeltingPoint Crystallinity Crystallinity Laurolactam->Crystallinity WaterAbsorption Water Absorption Laurolactam->WaterAbsorption FlexuralModulus Flexural Modulus Laurolactam->FlexuralModulus ImpactStrength Impact Strength Laurolactam->ImpactStrength Flexibility Flexibility Laurolactam->Flexibility

Caption: Monomer ratio vs. copolymer properties.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Laurolactam Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Laurolactam (B145868) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding low monomer conversion and other common issues encountered during the synthesis of Polyamide 12 (PA12).

Frequently Asked Questions (FAQs)

Q1: Why is achieving high conversion in Laurolactam polymerization so critical?

Low conversion of laurolactam monomer leads to several undesirable outcomes that can compromise the quality and performance of the final Polyamide 12 product. These include:

  • Suboptimal Mechanical Properties: A high content of residual monomer acts as a plasticizer, which can lead to a softer, less rigid material with reduced tensile strength and brittleness.[1]

  • Processability Issues: Unreacted monomer can cause problems during processing steps like extrusion, leading to inconsistencies in the final product.

  • Inaccurate Material Characterization: The presence of significant amounts of monomer can interfere with the accurate determination of the polymer's molecular weight and thermal properties.[1]

Q2: What are the most common causes of low conversion in Laurolactam polymerization?

Low conversion is most frequently attributed to impurities in the reaction system, improper handling of catalysts and initiators, and non-optimal reaction conditions.[2][3] The anionic polymerization of laurolactam is particularly sensitive to trace amounts of certain substances.[1][2]

Q3: Which impurities are the most detrimental to achieving high conversion?

The most common and harmful impurities include:

  • Water: Acts as a potent inhibitor by reacting with and deactivating the anionic initiators and growing polymer chains, leading to premature termination.[1][2] Even parts-per-million (ppm) levels of water can significantly reduce conversion rates and the final molecular weight of the polymer.[1][2]

  • Oxygen: Can lead to chain termination and cause discoloration (yellowing) of the polymer.[2] A strictly oxygen-free environment is crucial for successful polymerization.[2]

  • Carbon Dioxide: Can react with the anionic species, leading to termination.[2]

  • Acidic Impurities: These will neutralize the basic initiator, preventing the polymerization from starting or proceeding.[2]

  • Basic Impurities: While the polymerization is base-catalyzed, uncontrolled basic impurities can interfere with the specific initiator/activator system, leading to a loss of control over the reaction kinetics and final polymer properties.[2]

Troubleshooting Guide for Low Conversion

This guide provides a systematic approach to diagnosing and resolving low conversion issues in your laurolactam polymerization experiments.

Problem: Low or No Polymerization

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Solutions
High Moisture Content 1. Thoroughly dry the laurolactam monomer before use. (See Experimental Protocol 1)2. Meticulously dry all glassware and equipment in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).[2]3. Ensure any solvents used are anhydrous.[1]4. Perform the polymerization under a dry, inert atmosphere.[2]
Inactive Initiator or Activator 1. Use fresh, properly stored initiator and activator.2. Verify the activity of the initiator and activator with a small-scale test reaction using highly purified monomer.[2]
Incorrect Initiator/Activator Ratio or Concentration 1. Accurately calculate and weigh the initiator and activator.2. Optimize the initiator/activator ratio for your specific experimental goals.[2][4]
Presence of Acidic Impurities 1. Test the pH of a laurolactam solution.2. Purify the monomer to remove acidic contaminants. (See Experimental Protocol 1)[2]
Problem: Low Molecular Weight of the Final Polymer

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Solutions
Trace Amounts of Water or Other Protic Impurities 1. Improve the drying procedures for the monomer and reaction setup.2. Ensure a high-purity inert atmosphere is maintained throughout the reaction.[1]
Presence of Chain Transfer Agents 1. Ensure the purity of all reagents.2. Analyze the monomer for potential organic impurities that could act as chain transfer agents using Gas Chromatography-Mass Spectrometry (GC-MS). (See Experimental Protocol 3)[2]
Incorrect Initiator/Activator Ratio 1. An incorrect ratio can lead to a higher number of polymer chains being initiated than can propagate to high molecular weights. Re-evaluate and optimize the concentrations.[4]

Data Presentation

The following table summarizes the general impact of key impurities on the anionic polymerization of lactams. While extensive quantitative data for laurolactam is often proprietary, the information below, partly inferred from studies on the analogous polymerization of caprolactam, provides a useful guide.[2]

Impurity General Effect on Polymerization Inferred Quantitative Impact on Polyamide 12 Properties
Water Decreases molecular weight and conversion rate.[2]Even ppm levels can be detrimental. A significant drop in molecular weight is expected with increasing water content. For ε-caprolactam, the polymerization rate is significantly reduced with as little as 0.02% water.[2]
Oxygen Leads to chain termination and discoloration.[2]The presence of even low concentrations of oxygen can lead to a noticeable decrease in molecular weight and an increase in the yellowness index of the polymer.[2]
Acidic Impurities Neutralizes initiator/catalyst, inhibiting polymerization.[2]The tolerable amount of acidic impurity is directly proportional to the amount of initiator used, with an expected 1:1 stoichiometric reaction.[2]
Basic Impurities Can alter the initiation rate and control of the polymerization.[2]The effect is highly dependent on the nature of the basic impurity and the specific initiator/activator system used.[2]

Experimental Protocols

Protocol 1: Purification of Laurolactam by Recrystallization

This protocol describes a method for purifying laurolactam to remove water-soluble and other impurities.[2]

  • Materials: Crude laurolactam, acetonitrile (B52724) (reagent grade), deionized water, Erlenmeyer flask, heating mantle with magnetic stirrer, Buchner funnel and filter flask, filter paper, ice bath, vacuum oven.

  • Procedure:

    • In an Erlenmeyer flask, dissolve the crude laurolactam in a minimal amount of a hot mixture of acetonitrile and water (e.g., 85:15 v/v). A suggested starting point is to dissolve 500g of laurolactam in a mixture of 850g acetonitrile and 150g water at approximately 70°C.[2]

    • Once completely dissolved, remove the flask from the heat and allow it to cool slowly to room temperature to form crystals.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold acetonitrile.

    • Dry the purified laurolactam in a vacuum oven at a temperature below its melting point (e.g., 80-100°C) for at least 24 hours.

Protocol 2: Quantification of Water Content by Karl Fischer Titration

This protocol is for determining the water content in the laurolactam monomer.

  • Instrumentation: Karl Fischer titrator.

  • Procedure:

    • Accurately weigh a sample of the dried laurolactam monomer.

    • Introduce the sample into the titration cell of the Karl Fischer apparatus.

    • Titrate with the Karl Fischer reagent until the endpoint is reached.

    • The instrument will calculate the water content, typically in ppm or percentage. The recommended maximum water content for anionic polymerization is below 100 ppm.[1]

Protocol 3: Analysis of Monomer Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for identifying volatile organic impurities in the laurolactam monomer.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Procedure:

    • Dissolve a known amount of the purified laurolactam in a suitable solvent (e.g., methanol).

    • Inject a small volume of the solution into the GC-MS system.

    • The gas chromatograph will separate the different components of the sample.

    • The mass spectrometer will provide mass spectra for each separated component, allowing for their identification by comparison to a spectral library.

Visualizations

Troubleshooting_Low_Conversion cluster_purity Purity Issues cluster_conditions Condition Issues cluster_initiator Initiator/Activator Issues Start Low or No Conversion Observed Check_Purity 1. Verify Monomer and Reagent Purity Start->Check_Purity Check_Conditions 2. Review Reaction Conditions Check_Purity->Check_Conditions Purity Confirmed Impure_Monomer Impurities Detected (Water, Acids, etc.) Check_Purity->Impure_Monomer Purity Issues Found Check_Initiator 3. Evaluate Initiator/Activator System Check_Conditions->Check_Initiator Conditions Optimal Suboptimal_Conditions Suboptimal Temperature or Inert Atmosphere Check_Conditions->Suboptimal_Conditions Issues Found Success High Conversion Achieved Check_Initiator->Success System Active & Correct Ratio Initiator_Problem Inactive System or Incorrect Ratio Check_Initiator->Initiator_Problem Issues Found Purify_Monomer Action: Purify Monomer (See Protocol 1 & 2) Impure_Monomer->Purify_Monomer Purify_Monomer->Check_Purity Re-evaluate Adjust_Conditions Action: Optimize Temperature & Improve Inert Atmosphere Suboptimal_Conditions->Adjust_Conditions Adjust_Conditions->Check_Conditions Re-evaluate Fix_Initiator Action: Use Fresh Reagents & Optimize Ratio Initiator_Problem->Fix_Initiator Fix_Initiator->Check_Initiator Re-evaluate

Caption: A troubleshooting workflow for diagnosing low conversion in Laurolactam polymerization.

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer_Purification Laurolactam Purification (Protocol 1) Purity_Analysis Purity & Water Analysis (Protocols 2 & 3) Monomer_Purification->Purity_Analysis Setup Assemble Reaction Under Inert Atmosphere Purity_Analysis->Setup Drying Drying of Glassware & Reagents Drying->Setup Initiation Add Initiator & Activator Setup->Initiation Polymerization Polymerize at Optimal Temperature Initiation->Polymerization Isolation Isolate Polymer Polymerization->Isolation Conversion_Analysis Determine Conversion (e.g., Gravimetric) Isolation->Conversion_Analysis Characterization Characterize Polymer (e.g., GPC, DSC) Isolation->Characterization

Caption: A general experimental workflow for Laurolactam polymerization.

References

Technical Support Center: Optimizing Catalyst Concentration for Anionic Polymerization of Azacyclotridecan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the anionic polymerization of Azacyclotridecan-2-one (laurolactam). The focus is on optimizing catalyst concentration to achieve desired Polyamide 12 (PA12) properties.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst and activator concentration so critical in the anionic polymerization of laurolactam (B145868)?

The concentration of both the catalyst (initiator) and the activator is a primary determinant of the polymerization kinetics and the final properties of the resulting Polyamide 12 (PA12). An incorrect concentration or ratio can lead to several undesirable outcomes:

  • Low or No Polymerization: Insufficient catalyst may fail to initiate the polymerization effectively. Additionally, acidic impurities can neutralize the catalyst, inhibiting the reaction.[1]

  • Low Molecular Weight: A high concentration of the initiator and activator results in a larger number of growing polymer chains, which leads to a lower final molecular weight.[2] Impurities with acidic protons, such as water, can also act as chain terminators, reducing the molecular weight.[2]

  • High Residual Monomer: An improper catalyst-to-activator ratio or catalyst deactivation can lead to incomplete monomer conversion, resulting in a high content of unreacted laurolactam in the final polymer.

  • Broad Molecular Weight Distribution (High PDI): Inconsistent initiation or chain transfer reactions, which can be influenced by catalyst concentration and purity, can lead to a wide range of polymer chain lengths.[1]

  • Poor Mechanical Properties: The molecular weight and crystallinity of PA12, which are heavily influenced by the catalyst system, directly impact its mechanical strength, toughness, and brittleness.[3][4]

Q2: What are common catalysts and activators used for laurolactam polymerization, and what are their typical concentration ranges?

Several types of catalysts and activators are employed in the anionic ring-opening polymerization (AROP) of laurolactam. Common systems include:

  • Alkali Metal-Based Catalysts: Sodium hydride (NaH) and sodium caprolactam are frequently used.[4]

  • Grignard Reagents: Ethylmagnesium bromide (EtMgBr) is another effective initiator.

  • Activators: N-acyllactams (e.g., N-acetyl-laurolactam) and isocyanates (e.g., toluene-2,4-diisocyanate - TDI) are common choices.[4][5]

The optimal concentration is highly dependent on the specific catalyst-activator pair, desired polymer properties, and reaction conditions. However, some general ranges have been reported in the literature (see tables below for more detailed data).

Q3: How does the catalyst-to-activator ratio affect the polymerization?

The molar ratio of catalyst to activator is a critical parameter that influences polymerization rate, monomer conversion, and the final properties of the PA12. An optimized ratio is essential for efficient polymerization. For instance, in some systems, a catalyst/activator ratio of 1.7 to 2 has been shown to enhance monomer conversion. Deviating from the optimal ratio can lead to issues such as slow reaction rates, low molecular weight, or high residual monomer.[1]

Q4: Can impurities in the monomer or solvent affect the required catalyst concentration?

Absolutely. Anionic polymerization is extremely sensitive to impurities, especially water, carbon dioxide, and acidic compounds.[1] These impurities can react with and consume the highly reactive catalyst, effectively reducing its concentration and inhibiting or even completely halting the polymerization.[6] Therefore, rigorous drying of the monomer, solvent, and glassware is crucial.[6] If impurities are present, a higher initial catalyst concentration may be required to compensate, though this can make the reaction more difficult to control.[1]

Troubleshooting Guides

Problem 1: Low or No Polymerization
Potential Cause Troubleshooting Steps & Solutions
Insufficient Catalyst/Activator Concentration 1. Verify calculations for catalyst and activator amounts. 2. Ensure accurate weighing and transfer of these sensitive reagents, preferably in an inert atmosphere (glovebox). 3. Incrementally increase the catalyst concentration in small-scale test reactions to find the optimal level.
Inactive Catalyst or Activator 1. Use fresh, properly stored catalyst and activator. Many are sensitive to air and moisture. 2. Verify the activity of the catalyst and activator through a small-scale test reaction with highly purified monomer.[1]
Presence of Inhibiting Impurities (e.g., Water, Acidic Compounds) 1. Thoroughly dry the laurolactam monomer under vacuum before use (water content should be < 100 ppm).[6] 2. Dry all glassware and equipment meticulously in an oven and cool under an inert atmosphere.[1] 3. Use anhydrous solvents if applicable. 4. Perform the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon).[1] 5. Purify the monomer to remove acidic contaminants.[1]
Problem 2: Low Molecular Weight of Polyamide 12
Potential Cause Troubleshooting Steps & Solutions
High Catalyst/Activator Concentration 1. The molecular weight is inversely proportional to the initiator concentration.[2] Carefully reduce the concentration of the catalyst and/or activator. 2. Optimize the catalyst-to-activator ratio for the desired molecular weight.[1]
Presence of Protic Impurities (e.g., Water) 1. Implement more rigorous drying procedures for the monomer, solvents, and reaction setup.[2] 2. Consider using a scavenger for protic impurities, but with caution as it may interfere with the polymerization.[1]
Presence of Chain Transfer Agents 1. Ensure the purity of all reagents. 2. Analyze the monomer for potential organic impurities that could act as chain transfer agents.[1]
Problem 3: High Residual Monomer in Final Polymer
Potential Cause Troubleshooting Steps & Solutions
Incorrect Catalyst/Activator Ratio 1. Systematically vary the catalyst-to-activator ratio in a series of experiments to identify the optimal balance for high conversion.
Premature Catalyst/Activator Deactivation 1. Ensure a strictly inert atmosphere is maintained throughout the polymerization to prevent deactivation by air or moisture. 2. Verify the purity of the monomer and solvents to eliminate potential deactivating impurities.
Suboptimal Polymerization Temperature or Time 1. Optimize the reaction temperature and time, as these parameters can influence the extent of monomer conversion.

Data Presentation

Table 1: Effect of Sodium Caprolactam (Catalyst) and Toluene (B28343) Diisocyanate (TDI) (Activator) Concentration on Residual Monomer in PA12

Catalyst Conc. (wt%)Activator Conc. (wt%)Residual Monomer (%)
111.86
2.531.151.26 (Optimal)
33Lower residual monomer reported in analogous PA6 systems
Data synthesized from a study on in-situ polymerization of laurolactam. The optimal values were determined through statistical analysis to minimize residual monomer.

Table 2: Influence of Catalyst/Activator System on PA12 Properties

CatalystActivatorCatalyst Conc. (mol%)Activator Conc. (mol%)Key Finding
Sodium Hydride (NaH)Toluene-2,4-diisocyanate (TDI)63Identified as an optimal formulation for solidification.
Caprolactam Magnesium Bromide (CLMgBr)N-acetyl caprolactam0.50.5Tended to produce block copolymers in copolymerization with caprolactam.[2]
Sodium Caprolactamate (CLNa)N-acetyl caprolactam0.50.5Tended to produce random copolymers and resulted in higher conversion and molecular weight compared to CLMgBr in copolymerization.[2]

Table 3: General Impact of Catalyst Concentration on Polyamide 12 Properties

PropertyEffect of Increasing Catalyst Concentration
Molecular Weight Decreases
Polymerization Rate Generally Increases (up to a certain point)
Monomer Conversion Can increase, but an improper ratio to the activator can be detrimental
Crystallinity Can be affected by changes in molecular weight and polymerization kinetics
Molecular Weight Distribution (PDI) May broaden if initiation is not uniform or if side reactions are promoted

Experimental Protocols

Protocol 1: Optimization of Sodium Hydride (NaH) / N-acetyl-laurolactam Concentration for Bulk Polymerization of Laurolactam

Objective: To determine the optimal concentrations of NaH (catalyst) and N-acetyl-laurolactam (activator) to achieve a target molecular weight and high monomer conversion.

Materials:

  • This compound (laurolactam), dried under vacuum at 80°C for 24 hours.

  • Sodium hydride (NaH), 60% dispersion in mineral oil.

  • N-acetyl-laurolactam.

  • Anhydrous toluene (for washing).

  • Nitrogen gas (high purity).

Equipment:

  • Three-neck round-bottom flask.

  • Mechanical stirrer.

  • Heating mantle with a temperature controller.

  • Schlenk line or glovebox.

  • Vacuum oven.

Procedure:

  • Monomer Preparation: In a three-neck flask, melt the dried laurolactam under vacuum and then switch to a nitrogen atmosphere.

  • Experimental Design: Set up a matrix of experiments with varying concentrations of NaH and N-acetyl-laurolactam (e.g., NaH: 0.3-1.0 mol%; N-acetyl-laurolactam: 0.3-1.0 mol%).

  • Initiator Addition: For each experiment, under a positive nitrogen pressure, add the calculated amount of NaH to the molten laurolactam with vigorous stirring. Allow the mixture to react to form the sodium lactamate initiator.

  • Activator Addition and Polymerization: Inject the calculated amount of N-acetyl-laurolactam into the reaction mixture. Maintain the temperature at 150°C. Monitor the increase in viscosity.

  • Polymer Isolation: After a set reaction time (e.g., 60 minutes), cool the reaction. The solid polymer can be removed, ground, and purified by washing with anhydrous toluene to remove mineral oil, followed by drying in a vacuum oven.

  • Characterization: Analyze the resulting PA12 from each experiment for:

    • Molecular weight and PDI (via Gel Permeation Chromatography - GPC).

    • Residual monomer content (via HPLC or GC).

    • Crystallinity (via Differential Scanning Calorimetry - DSC).

  • Data Analysis: Plot the polymer properties as a function of catalyst and activator concentration to determine the optimal conditions for the desired specifications.

Protocol 2: Troubleshooting Low Molecular Weight using a Grignard Reagent Catalyst

Objective: To diagnose and rectify low molecular weight in PA12 synthesized using an Ethylmagnesium Bromide (EtMgBr) catalyst.

Procedure:

  • Baseline Experiment: Conduct a polymerization using your standard EtMgBr and activator concentrations. Characterize the molecular weight of the resulting polymer.

  • System Purity Check:

    • Water Content: Quantify the water content in the laurolactam monomer using Karl Fischer titration. If >100 ppm, rigorously dry the monomer and repeat the baseline experiment.

    • Solvent and Glassware: Ensure all solvents are anhydrous and glassware is flame-dried immediately before use. Repeat the baseline experiment with these stringent conditions.

  • Catalyst Concentration Series:

    • If the molecular weight is still low after ensuring an anhydrous system, it is likely that the catalyst concentration is too high.

    • Perform a series of reactions where the EtMgBr concentration is systematically decreased (e.g., by 10% increments) while keeping the activator concentration and all other parameters constant.

    • Monitor the molecular weight of the resulting polymers.

  • Activator Concentration Series:

    • If reducing the catalyst concentration does not yield the desired molecular weight or leads to incomplete polymerization, the activator concentration may need adjustment.

    • At the optimal EtMgBr concentration found in the previous step, perform a series of reactions with varying activator concentrations.

  • Analysis: Analyze the molecular weight and monomer conversion for each experimental condition to identify the optimal catalyst and activator concentrations that produce the target molecular weight without compromising the polymerization efficiency.

Mandatory Visualization

G Troubleshooting Workflow for Low Molecular Weight in Anionic Polymerization start Low Molecular Weight Observed purity Step 1: Verify System Purity (Monomer, Solvent, Atmosphere) start->purity is_pure Is the system rigorously anhydrous? purity->is_pure conc_ratio Step 2: Evaluate Catalyst/Activator Concentration & Ratio is_conc_high Is catalyst/activator concentration too high? conc_ratio->is_conc_high is_pure->conc_ratio Yes dry_system Action: Implement stringent drying protocols is_pure->dry_system No reduce_conc Action: Systematically reduce catalyst/activator concentration is_conc_high->reduce_conc Yes other_issues Investigate other parameters (e.g., temperature, time, impurities) is_conc_high->other_issues No re_run1 Re-run Polymerization dry_system->re_run1 re_run2 Re-run Polymerization reduce_conc->re_run2 re_run1->purity re_run2->conc_ratio success Target Molecular Weight Achieved re_run2->success other_issues->start

Caption: Troubleshooting workflow for low molecular weight PA12.

G Experimental Workflow for Catalyst Concentration Optimization cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_monomer 1. Dry Laurolactam Monomer prep_setup 2. Prepare Anhydrous Reaction Setup prep_monomer->prep_setup design_exp 3. Design Experiment Matrix (Vary Catalyst & Activator Conc.) prep_setup->design_exp run_poly 4. Perform Polymerization Series design_exp->run_poly isolate 5. Isolate and Purify Polymer Samples run_poly->isolate char_mw 6a. Characterize Molecular Weight (GPC) isolate->char_mw char_conv 6b. Determine Monomer Conversion (HPLC/GC) isolate->char_conv char_cryst 6c. Analyze Crystallinity (DSC) isolate->char_cryst analyze_data 7. Analyze Data & Identify Optimum char_mw->analyze_data char_conv->analyze_data char_cryst->analyze_data

Caption: Workflow for optimizing catalyst concentration.

References

Technical Support Center: Controlling Molecular Weight in Nylon-12 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information, frequently asked questions (FAQs), and detailed experimental protocols for controlling the molecular weight of Nylon-12 during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing Nylon-12, and which is preferred for controlling molecular weight?

A1: Nylon-12 is commercially synthesized via two main routes: the polycondensation of ω-aminolauric acid and the ring-opening polymerization of laurolactam (B145868).[1] The ring-opening polymerization of laurolactam is the preferred commercial route and can be performed through hydrolytic or anionic polymerization.[1] Anionic ring-opening polymerization (AROP) is particularly efficient for producing high molecular weight polyamides under controlled conditions, offering a greater degree of control over the final molecular weight.[2]

Q2: How does the monomer-to-initiator ratio impact the molecular weight in anionic polymerization of laurolactam?

A2: In an ideal anionic polymerization, the number-average molecular weight (Mn) of the resulting Nylon-12 is inversely proportional to the concentration of the initiator and activator.[3] A higher concentration of these initiating species leads to a larger number of growing polymer chains, which results in a lower final molecular weight.[3] To achieve a higher molecular weight, a lower concentration of the initiator relative to the monomer should be used.[3]

Q3: What is the role of water in the hydrolytic polymerization of laurolactam?

A3: In the hydrolytic polymerization of laurolactam, water acts as the initiator.[4] It reacts with the laurolactam monomer to open the lactam ring, forming 12-aminododecanoic acid. This amino acid then undergoes polycondensation to form the Nylon-12 polymer chains.[4]

Q4: How does water content affect molecular weight in both hydrolytic and anionic polymerization?

A4: In hydrolytic polymerization , while water is necessary for initiation, an excessive amount will generate a higher number of polymer chains, leading to a lower overall molecular weight.[3] In anionic polymerization , water is a significant impurity and acts as a chain-terminating agent.[5] Its presence deactivates the highly reactive anionic species, prematurely stopping chain growth and resulting in a polymer with a lower molecular weight and reduced yield.[6]

Q5: What are the typical solvents used for Gel Permeation Chromatography (GPC) analysis of Nylon-12?

A5: Common solvents for GPC analysis of Nylon-12 include hexafluoroisopropanol (HFIP), benzyl (B1604629) alcohol, and m-cresol.[3] Due to the semi-crystalline nature of Nylon-12, elevated temperatures are often required to fully dissolve the polymer for analysis, particularly when using benzyl alcohol or m-cresol.[3]

Troubleshooting Guide

This section addresses common issues encountered during Nylon-12 synthesis, with a focus on molecular weight control.

Issue 1: The molecular weight of the synthesized Nylon-12 is lower than expected.

Possible Cause Troubleshooting Steps
High Initiator/Activator Concentration (Anionic Polymerization) The molecular weight is inversely proportional to the initiator concentration.[3] Carefully recalculate and reduce the molar ratio of the initiator and activator relative to the laurolactam monomer for subsequent experiments.
Excessive Water Content (Hydrolytic Polymerization) An excess of water as an initiator will lead to a lower molecular weight.[3] Reduce the initial water concentration in the reaction mixture.
Presence of Impurities (Especially Water in Anionic Polymerization) Water and other protic impurities act as chain terminators in anionic polymerization.[5] Ensure all reagents are scrupulously dry and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[6] Laurolactam should be thoroughly dried in a vacuum oven before use.[5]
Insufficient Reaction Time Polymerization is a time-dependent process. If the reaction is stopped prematurely, the polymer chains will not have reached their target length. Increase the polymerization time.
Incorrect Reaction Temperature Sub-optimal temperatures can affect the rate of polymerization and chain growth. Ensure the reaction is maintained at the correct temperature (e.g., ~150°C for AROP, 220-280°C for hydrolytic post-polymerization).[2][4]

Issue 2: The Polydispersity Index (PDI) of the Nylon-12 is too high.

Possible Cause Troubleshooting Steps
Non-Uniform Initiation Inefficient or slow mixing of the initiator and activator with the monomer can cause polymer chains to start growing at different times. Ensure rapid and homogenous mixing at the start of the polymerization.
Inhomogeneous Reaction Conditions Temperature gradients or poor mixing within the reactor can lead to varied polymerization rates, broadening the molecular weight distribution. Ensure uniform heating and efficient stirring throughout the reaction.
Presence of Impurities Impurities can cause random chain termination events, leading to a wider range of polymer chain lengths. Purify the laurolactam monomer and ensure all other reagents are of high purity.
Side Reactions Unwanted side reactions like chain transfer can broaden the PDI. Optimize reaction conditions (e.g., temperature, monomer purity) to minimize these reactions.

Issue 3: The polymerization reaction fails to initiate or proceeds very slowly.

Possible Cause Troubleshooting Steps
Inactive Initiator/Activator The initiator or activator may have degraded due to improper storage or handling. Use fresh, properly stored reagents.
High Moisture Content in Reagents/System (Anionic Polymerization) Water will deactivate the initiator and activator.[6] Thoroughly dry the laurolactam monomer, any solvents used, and all glassware. Ensure a high-purity inert atmosphere is maintained.[5]
Insufficient Temperature The reaction temperature may be too low for initiation to occur at a reasonable rate. Verify and adjust the temperature to the appropriate level for the chosen polymerization method.[3]

Quantitative Data Presentation

The molecular weight of Nylon-12 is highly dependent on the reaction conditions. The tables below provide a summary of how key parameters influence the molecular weight.

Table 1: Effect of Initiator Concentration on Number-Average Molecular Weight (Mn) in Anionic Ring-Opening Polymerization (AROP)

Initiator Concentration (mol% relative to monomer)Expected Number-Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)
1.0~20,0001.8 - 2.2
0.5~40,0001.7 - 2.1
0.25~80,0001.6 - 2.0
0.1~200,0001.6 - 1.9

Note: The values in this table are illustrative, based on the principle that molecular weight is inversely proportional to the initiator concentration in anionic polymerization. Actual results may vary based on specific experimental conditions.

Table 2: Effect of Water Content on Polymer Properties in Hydrolytic Polymerization

Initial Water Content (wt% relative to monomer)Expected Number-Average Molecular Weight (Mn) ( g/mol )Monomer Conversion
5.0LowHigh
2.5ModerateHigh
1.0HighHigh
0.5Very HighLower/Slower

Experimental Protocols

Protocol 1: Anionic Ring-Opening Polymerization of Laurolactam

This protocol describes a general procedure for the synthesis of Nylon-12 via AROP, with an emphasis on achieving a controlled molecular weight.

Materials:

  • Laurolactam (monomer)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (initiator)

  • N-acetyl-laurolactam (activator)

  • Anhydrous toluene (B28343)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Nitrogen inlet and outlet (Schlenk line)

  • Syringes for liquid transfer

  • Vacuum oven

Procedure:

  • Monomer Preparation: Place the calculated amount of laurolactam into the three-neck flask. Heat the flask to ~160°C under vacuum to melt the monomer and remove residual moisture. Once degassed, switch the atmosphere to dry nitrogen.

  • Initiator Addition: Under a positive pressure of nitrogen, carefully add the desired amount of sodium hydride to the molten laurolactam with vigorous stirring. The amount of NaH will determine the final molecular weight (see Table 1). Allow the mixture to react for 30 minutes to form the sodium lactamate initiator.

  • Activator Addition and Polymerization: Inject the calculated amount of N-acetyl-laurolactam activator into the reaction mixture (typically a 1:1 molar ratio with the initiator). Maintain the temperature at 150-160°C under a continuous flow of nitrogen. The viscosity of the mixture will increase significantly as polymerization proceeds. The reaction is typically complete within 30-60 minutes.

  • Polymer Isolation and Purification: Cool the reaction mixture to room temperature. The solid polymer can then be removed from the flask. To purify, the polymer can be dissolved in a suitable solvent (e.g., m-cresol) and precipitated in a non-solvent (e.g., methanol). Wash the precipitated polymer with toluene to remove mineral oil and dry it in a vacuum oven until a constant weight is achieved.[2]

Protocol 2: Molecular Weight Determination by Gel Permeation Chromatography (GPC)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dry Nylon-12 sample into a vial. Add the appropriate volume of GPC solvent (e.g., HFIP) to achieve a concentration of 1-2 mg/mL. Gently agitate, and if necessary, heat the sample until the polymer is fully dissolved.[3]

  • GPC System and Conditions: Use a GPC system equipped with a refractive index (RI) detector and columns suitable for the expected molecular weight range. For HFIP, the analysis can be run at 40°C with a flow rate of 1.0 mL/min. For benzyl alcohol, a high-temperature system (100-130°C) is required.[3]

  • Calibration: Calibrate the GPC system using narrow molecular weight polyamide or polystyrene standards to generate a calibration curve of log(Molecular Weight) versus elution time.

  • Analysis: Inject the filtered sample solution into the GPC system.

  • Data Processing: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn) from the resulting chromatogram using the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Isolation & Analysis prep_monomer Dry Laurolactam Monomer (Vacuum Oven) melt Melt & Degas Monomer (~160°C under Vacuum) prep_monomer->melt prep_system Assemble & Dry Glassware (Flame-dry under Vacuum) prep_system->melt initiate Add Initiator (e.g., NaH) (Under Inert Atmosphere) melt->initiate activate Add Activator (e.g., N-acetyl-laurolactam) initiate->activate polymerize Polymerize (150-160°C) activate->polymerize isolate Cool & Isolate Polymer polymerize->isolate purify Dissolve & Precipitate isolate->purify dry Dry Purified Nylon-12 (Vacuum Oven) purify->dry gpc Characterize MW (GPC Analysis) dry->gpc

Caption: Experimental workflow for Nylon-12 synthesis via AROP.

troubleshooting_flowchart decision decision issue issue solution solution start Start Troubleshooting check_mw Is Molecular Weight Too Low? start->check_mw check_pdi Is PDI Too High? check_mw->check_pdi No low_mw_cause Check Initiator Conc. Check for Impurities (H2O) Increase Reaction Time check_mw->low_mw_cause Yes check_yield Is Yield Low / No Polymerization? check_pdi->check_yield No high_pdi_cause Improve Mixing Ensure Temp. Uniformity Purify Monomer check_pdi->high_pdi_cause Yes low_yield_cause Check Reagent Activity Ensure Anhydrous Conditions Verify Temperature check_yield->low_yield_cause Yes end_node Problem Resolved check_yield->end_node No low_mw_cause->end_node high_pdi_cause->end_node low_yield_cause->end_node mw_control_logic cluster_anionic Anionic Polymerization cluster_hydrolytic Hydrolytic Polymerization parameter parameter outcome outcome relationship relationship initiator Initiator Concentration mw_anionic Molecular Weight initiator->mw_anionic Inversely Proportional impurities Protic Impurities (e.g., H2O) impurities->mw_anionic Decreases (Chain Termination) water Initial Water Content mw_hydrolytic Molecular Weight water->mw_hydrolytic Inversely Proportional (in excess)

References

Preventing yellowing of poly(laurolactam) due to impurities

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the prevention of yellowing in poly(laurolactam), also known as Polyamide 12 (PA12), with a focus on the impact of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of yellowing in poly(laurolactam) (PA12)?

Yellowing in PA12 is primarily a result of polymer chain degradation. This degradation can be initiated by several factors:

  • Thermal Oxidation: High temperatures during processing or end-use can cause the polymer to react with oxygen, leading to the formation of chromophores (yellow bodies).[1][2]

  • Photo-oxidation: Exposure to ultraviolet (UV) radiation from sunlight can break down the polymer chains, causing discoloration and loss of mechanical properties.[1][3]

  • Impurities: Residual catalysts, metal ions, or by-products from the monomer synthesis can accelerate thermal and photo-degradation.[4][5]

  • Phenolic Yellowing: This is a common issue where the polymer reacts with phenolic compounds, such as the antioxidant Butylated Hydroxytoluene (BHT) often found in packaging materials, in the presence of nitrogen oxides (NOx) from the atmosphere.[1][6][7]

Q2: How do impurities in the laurolactam (B145868) monomer contribute to yellowing?

Impurities present in the laurolactam monomer before polymerization can have a significant impact on the final polymer's color stability.

  • Catalytic Effect: Residual metal ions (e.g., copper, iron) can act as catalysts, accelerating the oxidative degradation of the polymer.[4][5]

  • Formation of Chromophores: Certain impurities, specifically polycyclic substances with 24 carbon atoms and heteroatoms like oxygen or nitrogen, have been identified as precursors to yellowing in PA12 after aging.[8] Limiting these specific impurities in the monomer to below 500 ppm has been shown to drastically improve the color stability of the resulting polymer.[8]

Q3: What is "phenolic yellowing" and how does it affect PA12?

Phenolic yellowing, also known as storage yellowing, is a specific chemical reaction that causes discoloration on the surface of textiles and polymers, including PA12.[6][7] It occurs when antioxidants, particularly Butylated Hydroxytoluene (BHT) which is commonly used in plastic packaging, react with nitrogen oxides (NOx) in the air.[7][9] This reaction forms a yellow compound that then deposits onto the polymer surface. Polyamides are particularly susceptible to this phenomenon.[6]

Q4: What types of additives can be used to prevent yellowing?

A combination of stabilizers is typically used to protect PA12 from various yellowing mechanisms.

  • Antioxidants: These are crucial for preventing thermal oxidation. A synergistic blend of primary antioxidants (radical scavengers, e.g., hindered phenols) and secondary antioxidants (hydroperoxide decomposers, e.g., phosphites) is highly effective.[2][10][11]

  • Anti-Phenolic Yellowing Agents: Specific additives, such as sulfonated reagents or alkylsulphonate salts, can be added during polymerization or finishing to inhibit the reactions that cause phenolic yellowing.[6][9]

  • Light Stabilizers: To protect against photo-oxidation, UV absorbers and Hindered Amine Light Stabilizers (HALS) are incorporated into the polymer matrix.[1]

Q5: Can processing conditions influence the yellowing of PA12?

Yes, processing conditions are critical. High processing temperatures can accelerate thermal-oxidative degradation.[2] Therefore, it is essential to use the lowest possible processing temperature that still allows for adequate melt flow. Additionally, minimizing the polymer's exposure to oxygen during high-temperature processing by using an inert atmosphere (e.g., nitrogen purge) can significantly reduce yellowing.[12]

Troubleshooting Guide

Problem: My synthesized PA12 is yellow immediately after polymerization.

This issue typically points to problems with the monomer purity or the polymerization conditions.

Possible Cause Recommended Solution
Monomer Impurities Polycyclic substances or other by-products in the laurolactam monomer are a likely cause.[8] Solution: Purify the monomer before polymerization using methods like vacuum distillation or recrystallization.[8]
Excessive Heat / Oxygen Exposure The polymerization temperature may be too high, or the reactor may not be properly purged of oxygen, leading to severe thermal oxidation.[2] Solution: Lower the polymerization temperature and ensure a continuous inert gas (e.g., nitrogen) blanket throughout the reaction.[12]
Moisture Contamination (Anionic Polymerization) For anionic polymerization, water is a potent inhibitor that can deactivate the catalyst and lead to side reactions and poor polymer quality.[13] Solution: Rigorously dry the laurolactam monomer to <100 ppm water content before use.[13]
Problem: My PA12 parts are turning yellow during storage or end-use.

This indicates long-term degradation, which can be addressed by improving the stabilization package.

Possible Cause Recommended Solution
Phenolic Yellowing from Packaging The parts are likely reacting with BHT from plastic bags or cardboard liners.[6][7] Solution: Use BHT-free packaging materials. For future batches, incorporate an anti-phenolic yellowing agent into the PA12 formulation.[7]
Insufficient Thermal Stabilization The initial antioxidant package is being consumed over time, leading to thermal-oxidative degradation.[10] Solution: Increase the loading of antioxidants or use a more robust, synergistic blend of primary and secondary antioxidants.[11]
Photo-degradation The parts are exposed to UV light (sunlight or artificial lighting). Solution: Incorporate a UV stabilization package, including a UV absorber and a HALS, into the PA12 formulation.[1]

Data Presentation

Table 1: Effect of Monomer Impurity on PA12 Yellowing

This table summarizes the findings on the effect of specific polycyclic impurities on the color of PA12 after aging.

Impurity Concentration (ppm)Post-Aging Yellowness (b* value)Color Stability Assessment
> 500> 5.0Poor (Noticeable Yellowing)
< 500< 5.0Good (Minimal Yellowing)
< 100Significantly < 5.0Excellent
Data derived from patent findings describing the importance of limiting specific impurities to prevent yellowing.[8] The b* value is a measure of yellowness in the CIELAB color space.
Table 2: Comparison of Anti-Yellowing Additive Types
Additive TypePrimary FunctionTarget ProblemTypical Examples
Primary Antioxidants Radical ScavengingThermal OxidationHindered Phenols (e.g., Irganox 1098)[10]
Secondary Antioxidants Hydroperoxide DecompositionThermal OxidationPhosphites, Thioesters[2]
Anti-Phenolic Agents Inhibit BHT/NOx ReactionPhenolic YellowingSulfonated Reagents, Alkylsulphonate Salts[6][9]
Hindered Amine Light Stabilizers (HALS) Radical Scavenging (UV)Photo-oxidationTetramethylpiperidine derivatives[14]
UV Absorbers Absorb UV RadiationPhoto-oxidationBenzophenones, Benzotriazoles

Experimental Protocols & Visualizations

Protocol 1: Laurolactam Monomer Purification

Objective: To reduce impurities and water content in laurolactam monomer prior to polymerization to minimize potential yellowing.

Methodology: Vacuum Distillation with a Drying Agent [13]

  • Preparation: Thoroughly clean and flame-dry all glassware (distillation flask, condenser, receiving flask) under vacuum. Cool under a positive pressure of dry nitrogen or argon.

  • Drying: In the distillation flask, add the laurolactam monomer and a small amount of a suitable drying agent (e.g., finely ground calcium hydride, CaH₂).

  • Stirring: Stir the mixture under an inert atmosphere at room temperature for several hours to allow the drying agent to react with residual water.

  • Distillation: Heat the flask to melt the laurolactam (m.p. ~153°C). Once molten, apply a high vacuum.

  • Collection: Slowly distill the purified laurolactam, collecting the clear, dry distillate in the receiving flask. The receiving flask should be kept under an inert atmosphere.

  • Storage: The purified monomer should be used immediately or stored in a glovebox under an inert atmosphere to prevent moisture re-absorption.

G cluster_prep Preparation cluster_process Purification Process cluster_output Output A Raw Laurolactam B Add Drying Agent (e.g., CaH₂) A->B C Stir under Inert Atmosphere B->C D Heat to Melt & Apply Vacuum C->D F Purified, Dry Laurolactam E Vacuum Distillation D->E E->F

Workflow for Laurolactam Monomer Purification.
Protocol 2: Synthesis of PA12 via Hydrolytic Polymerization

Objective: To synthesize PA12 from purified laurolactam while incorporating an antioxidant package to enhance color stability.

Methodology: [12]

  • Reactor Setup: Ensure a high-pressure stainless-steel reactor is clean and dry. Equip it with a mechanical stirrer, temperature and pressure controls, and an inert gas inlet/outlet.

  • Charging: Charge the reactor with the purified laurolactam monomer, deionized water (as an initiator, ~1-5 wt%), and the selected antioxidant package (e.g., a blend of a hindered phenol (B47542) and a phosphite (B83602) stabilizer).

  • Inerting: Purge the reactor multiple times with high-purity nitrogen to remove all oxygen.

  • Pre-polymerization: Seal the reactor and heat it to 260-300°C. The pressure will rise due to the generation of steam. Maintain these conditions for 2-4 hours to facilitate the ring-opening of laurolactam.

  • Pressure Release: Gradually reduce the pressure to atmospheric pressure over 1-2 hours. This step helps remove most of the water.

  • Polycondensation: Apply a vacuum to the reactor while maintaining the temperature. This stage removes the remaining water and drives the polycondensation reaction, increasing the polymer's molecular weight. This can take several hours.

  • Discharge: Once the desired melt viscosity is achieved, discharge the molten PA12 under nitrogen pressure as a strand.

  • Processing: Cool the polymer strand in a water bath and pelletize it for further use.

  • Drying: Dry the final PA12 pellets in a vacuum oven at 80-100°C to remove any residual moisture.

Visualization: Key Yellowing & Prevention Pathways

The following diagrams illustrate the chemical relationships behind phenolic yellowing and the mechanism by which antioxidants provide protection.

G BHT BHT (from Packaging) Reaction Chemical Reaction BHT->Reaction NOx Nitrogen Oxides (from Air) NOx->Reaction YellowComp Yellow Compound Reaction->YellowComp Discoloration Phenolic Yellowing YellowComp->Discoloration Deposits on PA12 Poly(laurolactam) Surface PA12->Discoloration

Simplified Mechanism of Phenolic Yellowing.

G Polymer Polymer (PH) P_radical Free Radical (P.) Polymer->P_radical Initiation Heat Heat, UV, Stress Heat->Polymer POO_radical Peroxy Radical (POO.) P_radical->POO_radical O2 Oxygen (O₂) O2->P_radical POOH Hydroperoxide (POOH) (Unstable) POO_radical->POOH Propagation PH Polymer (PH) PH->POO_radical Degradation Chain Scission & Yellowing POOH->Degradation Stable_Products Stable Products Primary_AO Primary Antioxidant (Radical Scavenger) Primary_AO->POO_radical Interrupts Secondary_AO Secondary Antioxidant (Hydroperoxide Decomposer) Secondary_AO->POOH Decomposes Secondary_AO->Stable_Products

Antioxidant Intervention in Polymer Oxidation.

References

Technical Support Center: Anionic Polymerization of Laurolactam

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the anionic polymerization of laurolactam (B145868), with a specific focus on the detrimental effects of moisture.

Frequently Asked Questions (FAQs)

Q1: Why is the anionic polymerization of laurolactam so sensitive to moisture?

Anionic polymerization of laurolactam proceeds via highly reactive anionic species. These intermediates are extremely susceptible to protic impurities like water.[1][2] Water acts as a potent inhibitor by protonating the highly basic initiators (catalysts) and the growing polymer chains, leading to premature termination.[1][2] This significantly reduces the molecular weight and overall conversion of the monomer to polymer.[1][2]

Q2: What are the primary consequences of moisture contamination in my polymerization reaction?

The presence of moisture can lead to several undesirable outcomes:

  • Low or No Polymerization: Excess water can completely halt the reaction by neutralizing the essential catalytic species.[1]

  • Low Molecular Weight: Water acts as a chain-terminating agent, preventing the formation of long polymer chains, which compromises the mechanical properties of the final polyamide 12.[1]

  • High Residual Monomer: Incomplete conversion due to catalyst deactivation results in a higher concentration of unreacted laurolactam in the final product.[1]

  • Reduced Crystallinity: Disruption of the polymerization process can interfere with the orderly arrangement of polymer chains, leading to lower crystallinity and a softer, less rigid material.[1]

Q3: What is the maximum allowable water content for a successful anionic polymerization of laurolactam?

For successful anionic polymerization, the water content in the laurolactam monomer should ideally be below 100 ppm.[1] Even trace amounts of moisture can have a significant negative impact on the polymerization process.[1][2]

Q4: Can I visually detect moisture contamination during the reaction?

Minor moisture contamination is not typically visually detectable during the polymerization. Severe contamination might lead to changes in the melt viscosity. However, the most reliable indicators are the post-synthesis outcomes, such as failed polymerization, low yield, or poor polymer quality.[1]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Polymerization fails to initiate or proceeds very slowly. High moisture content in the monomer or reaction system.1. Verify Monomer Dryness: Ensure laurolactam has been rigorously dried (see Experimental Protocol 1).[1] 2. Check Reagent Purity: Use anhydrous solvents and ensure the initiator and activator are handled under strict inert conditions.[1] 3. Ensure Inert Atmosphere: Flame-dry all glassware under vacuum and conduct the reaction under a high-purity inert atmosphere (e.g., nitrogen or argon).[1]
The final polymer has a low molecular weight and poor mechanical properties. Presence of chain-terminating agents, primarily water.1. Quantify Water Content: Use Karl Fischer titration to determine the water content of the starting monomer (see Experimental Protocol 2).[1] 2. Review Drying Protocol: Re-evaluate and optimize the monomer drying procedure.[1] 3. Characterize Molecular Weight: Use Gel Permeation Chromatography (GPC) or viscosity measurements to confirm the low molecular weight.[1]
High content of residual monomer in the final product. Incomplete conversion due to deactivation of the initiator and activator by moisture.1. Improve Moisture Control: Implement stricter moisture control throughout the entire process. 2. Optimize Reagent Stoichiometry: In some advanced cases, a known small amount of water can be compensated for by adding a stoichiometric excess of initiator and activator, though this may affect final properties.[1]
The resulting polyamide 12 is discolored (yellow). Thermo-oxidative degradation or presence of impurities.1. Ensure Oxygen-Free Environment: Maintain a strictly oxygen-free atmosphere during polymerization and handling of the molten polymer.[2] 2. Optimize Temperature: Avoid excessively high polymerization temperatures or prolonged reaction times.[2] 3. Use Purified Monomer: Ensure high purity of the laurolactam to remove any impurities that could promote degradation.[2]

Data Presentation

The following table summarizes the qualitative and inferred quantitative impact of water on the anionic polymerization of lactams. While specific data for laurolactam can be proprietary, the trends are well-established from studies on analogous systems like caprolactam.[1]

Water Content (% w/w) Observation Impact on Polymerization
< 0.01% (< 100 ppm)Ideal condition for polymerization.High conversion and high molecular weight polymer are achievable.
0.02%The reaction rate is significantly slower than the reference.[3]Reduced conversion and lower molecular weight.
0.04% - 0.06%Polymerization is severely inhibited or completely halted.[3]Very low to no polymer formation.

Experimental Protocols

Protocol 1: Drying of Laurolactam Monomer via Vacuum Oven

Objective: To reduce the water content of laurolactam to less than 100 ppm.

Materials:

  • Laurolactam

  • Shallow glass dish

  • Vacuum oven

  • Desiccator

Procedure:

  • Place the laurolactam powder or flakes in a shallow, clean, and dry glass dish.

  • Position the dish in a vacuum oven.

  • Heat the oven to a temperature below the melting point of laurolactam (approximately 100-110°C).

  • Apply a high vacuum (< 1 mbar).

  • Dry for a minimum of 24 hours.

  • Cool the monomer to room temperature under vacuum or in a desiccator before transferring it to an inert atmosphere glovebox for storage or use.[1]

Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To accurately quantify the amount of water in the laurolactam monomer.

Materials and Equipment:

  • Coulometric Karl Fischer titrator

  • Appropriate anode and cathode reagents

  • Certified water standard

  • Dry syringe and needle

  • Laurolactam sample

Procedure:

  • Set up the Karl Fischer titrator according to the manufacturer's instructions.

  • Accurately weigh a sample of the dried laurolactam in a dry, sealed container.

  • Inject a known weight of the laurolactam sample into the titration cell.

  • The titrator will automatically measure the amount of water present and provide a reading in ppm or percentage.

  • Perform multiple measurements to ensure accuracy.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis laurolactam Laurolactam Monomer drying Drying of Laurolactam (Vacuum Oven, <100 ppm H2O) laurolactam->drying karl_fischer Karl Fischer Titration (Verify Water Content) drying->karl_fischer reaction_setup Reaction Setup (Flame-dried glassware, Inert Atmosphere) karl_fischer->reaction_setup initiator_addition Initiator Addition (e.g., Sodium Hydride) reaction_setup->initiator_addition activator_addition Activator Addition (e.g., N-acetyl-laurolactam) initiator_addition->activator_addition polymerization Polymerization (Elevated Temperature) activator_addition->polymerization purification Polymer Purification polymerization->purification characterization Characterization (GPC, DSC) purification->characterization

Caption: Experimental workflow for the anionic polymerization of laurolactam.

troubleshooting_logic start Polymerization Issue Encountered check_initiation Is polymerization failing to initiate or very slow? start->check_initiation check_mw Is the molecular weight low? check_initiation->check_mw No moisture_issue High Probability of Moisture Contamination check_initiation->moisture_issue Yes check_monomer Is there high residual monomer? check_mw->check_monomer No check_mw->moisture_issue Yes check_monomer->moisture_issue Yes other_issues Investigate other parameters (Initiator/activator ratio, temperature) check_monomer->other_issues No verify_drying Verify monomer drying procedure (<100 ppm H2O) moisture_issue->verify_drying check_inert Ensure strict inert atmosphere (N2 or Ar) moisture_issue->check_inert check_reagents Verify purity of all reagents moisture_issue->check_reagents

References

Minimizing side reactions in Azacyclotridecan-2-one polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the ring-opening polymerization of azacyclotridecan-2-one (laurolactam) for the synthesis of Polyamide 12 (PA12).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to help you diagnose and resolve common issues encountered during the polymerization of this compound.

Issue 1: Low or No Polymerization

Q: My polymerization reaction failed to initiate, or the final conversion is very low. What are the potential causes?

A: Failure to initiate or low conversion is a common problem, particularly in anionic and cationic polymerization, which are highly sensitive to impurities. Here are the most likely causes and the corresponding troubleshooting steps:

  • Moisture Contamination: Water is a potent inhibitor in both anionic and cationic polymerizations. In anionic polymerization, it deactivates the highly basic initiators and growing polymer chains.[1][2] In cationic polymerization, water can act as a chain transfer agent or inhibitor.[3]

    • Troubleshooting:

      • Thoroughly dry the laurolactam (B145868) monomer under vacuum at an elevated temperature (e.g., 80-100°C) before use.[2][3] For anionic polymerization, the recommended maximum water content is below 100 ppm.[2]

      • Ensure all glassware and reaction vessels are meticulously dried (e.g., flame-dried under vacuum) and cooled under an inert atmosphere (e.g., nitrogen or argon).[1][3]

      • Use anhydrous solvents if your procedure involves them.[1]

      • If possible, quantify the water content of your monomer using Karl Fischer titration.[2]

  • Presence of Acidic or Basic Impurities: Acidic impurities will neutralize the basic initiators used in anionic polymerization.[1] Conversely, uncontrolled basic impurities can interfere with the initiator system in cationic polymerization.

    • Troubleshooting:

      • Test the pH of a solution of your laurolactam monomer.

      • Purify the monomer by recrystallization to remove acidic or basic contaminants.[1]

  • Inactive Initiator or Activator: The initiator or activator may have degraded due to improper storage or handling.

    • Troubleshooting:

      • Use fresh, properly stored initiator and activator.[1]

      • Conduct a small-scale control reaction with highly purified monomer to verify the activity of your initiator and activator.[1]

  • Insufficient Temperature: The polymerization of laurolactam requires a sufficiently high temperature to proceed at a reasonable rate. For hydrolytic polymerization, temperatures are typically in the range of 250-300°C.[4]

Issue 2: Low Molecular Weight of the Final Polymer

Q: The molecular weight of my Polyamide 12 is lower than expected. How can I address this?

A: Low molecular weight is a frequent issue and can often be traced back to the following factors:

  • Chain Termination by Impurities: As with low conversion, impurities such as water or other protic compounds can prematurely terminate growing polymer chains in anionic polymerization, leading to a lower average molecular weight.[4]

    • Troubleshooting:

      • Implement rigorous drying and inert atmosphere techniques as described in the previous section.[4]

  • Incorrect Initiator/Activator Concentration or Ratio: In anionic ring-opening polymerization (AROP), the molecular weight is inversely proportional to the concentration of the initiator and activator.[4] An incorrect ratio can also lead to incomplete polymerization and lower molecular weight.

    • Troubleshooting:

      • Accurately calculate and weigh the initiator and activator.

      • To achieve a higher molecular weight, decrease the amount of initiator relative to the monomer.[4]

  • High Polymerization Temperature: Excessively high temperatures can sometimes promote side reactions that lead to chain termination or degradation.

    • Troubleshooting:

      • Review the literature for the optimal temperature range for your specific polymerization system and ensure your reaction temperature is well-controlled.

Issue 3: Discoloration (Yellowing) of the Polymer

Q: The final Polyamide 12 product has a yellow tint. What causes this and how can it be prevented?

A: Discoloration, typically yellowing, is often an indicator of thermo-oxidative degradation.[1][5] While it may not always affect the mechanical properties, it is undesirable for many applications.[6]

  • Presence of Oxygen: Oxygen can lead to the formation of colored byproducts, especially at the high temperatures used in polymerization.[1][5]

    • Troubleshooting:

      • Ensure a strictly oxygen-free environment by conducting the polymerization under a high-purity inert atmosphere (nitrogen or argon).[1]

      • Degas the molten monomer under vacuum before adding the initiator.

  • Impurities: Certain impurities in the monomer can exacerbate thermo-oxidative degradation.[1]

    • Troubleshooting:

      • Use high-purity laurolactam. If necessary, purify the monomer through recrystallization or distillation.[2]

  • Excessive Heat or Reaction Time: Prolonged exposure to high temperatures can lead to thermal degradation of the polymer.

    • Troubleshooting:

      • Optimize the reaction time and temperature to achieve complete conversion without unnecessary exposure to heat.

      • Consider using stabilizers, which are often added in industrial processes to prevent degradation.[5]

Data Presentation: Influence of Reaction Parameters

The following tables provide representative data on how various parameters can influence the outcome of this compound polymerization. Note that actual results may vary based on specific experimental conditions.

Table 1: Effect of Water Content on Anionic Polymerization of Lactams (Illustrative)

Water Content (ppm)Monomer Conversion (%)Relative Molecular Weight
< 50> 99High
100~95Moderate
200~80Low
> 500< 50Very Low

Data is illustrative and based on the known high sensitivity of anionic lactam polymerization to water.[2]

Table 2: Comparison of Polymerization Methods for this compound

ParameterHydrolytic PolymerizationAnionic PolymerizationCationic Polymerization
Typical Temperature 250-300°C[4]150-220°C[7]260°C (example)[3]
Reaction Time Several hours[8]Minutes to hours[7]Several hours[3]
Initiator/Catalyst Water[8]Strong bases (e.g., NaH) + Activator[9]Protic or Lewis acids (e.g., H₃PO₄)[3]
Sensitivity to Water Required as initiatorVery high (inhibitor)[1]High (chain transfer/inhibitor)[3]
Typical Molecular Weight Moderate to HighHigh, controllable[4]Can be lower, prone to side reactions[10]
Residual Monomer Low[11]Can be high if not optimized[1]Can be significant

Experimental Protocols

The following are generalized protocols for the polymerization of this compound. Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all chemicals with care, especially strong bases and acids.

Protocol 1: Purification of this compound by Recrystallization
  • Dissolution: Dissolve the laurolactam monomer in a suitable hot solvent (e.g., toluene (B28343) or acetone) until fully dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified laurolactam crystals in a vacuum oven at 60-80°C until a constant weight is achieved.[3]

Protocol 2: Anionic Ring-Opening Polymerization (Bulk)
  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • Monomer Preparation: Add the desired amount of purified and dried laurolactam to the flask. Heat the flask under vacuum to melt the monomer and degas it. Once molten and degassed, switch to a dry nitrogen atmosphere.[9]

  • Initiator Addition: Under a positive pressure of nitrogen, carefully add the calculated amount of initiator (e.g., sodium hydride) to the molten laurolactam with vigorous stirring. Allow the reaction to proceed for a designated time to ensure the complete formation of the lactamate initiator.[9]

  • Activator Addition and Polymerization: Inject the calculated amount of activator (e.g., N-acetyl-laurolactam) into the reaction mixture. Maintain the reaction temperature (e.g., 150°C) under a continuous flow of nitrogen. The viscosity of the mixture will increase significantly as polymerization proceeds.[9]

  • Isolation and Purification: After the desired reaction time, cool the mixture to room temperature. The solid polymer can then be removed. To purify, dissolve the polymer in a suitable solvent (e.g., m-cresol) and precipitate it in a non-solvent (e.g., methanol). Collect the precipitate by filtration and dry it in a vacuum oven.[3]

Protocol 3: Cationic Ring-Opening Polymerization (Bulk)
  • Setup: Use a similar setup as for the anionic polymerization, ensuring all glassware is scrupulously dry.

  • Monomer and Initiator Addition: In the flame-dried flask under a nitrogen atmosphere, add the desired amount of dried laurolactam. Then, add the calculated amount of initiator (e.g., phosphoric acid) based on the desired monomer-to-initiator ratio.[3]

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 260°C) with continuous stirring. Maintain this temperature for the specified reaction time (e.g., 5 hours). The viscosity will increase as the polymerization progresses.[3]

  • Isolation and Purification: Cool the flask to room temperature. The resulting solid polymer can be dissolved in a suitable solvent (e.g., m-cresol) and then precipitated in a non-solvent like methanol. Filter the polymer, wash it thoroughly, and dry it in a vacuum oven.[3]

Visualizations

Troubleshooting Workflow for Low Molecular Weight PA12

G start Low Molecular Weight Observed in PA12 method Identify Polymerization Method start->method anionic Anionic Polymerization method->anionic Anionic cationic Cationic Polymerization method->cationic Cationic hydrolytic Hydrolytic Polymerization method->hydrolytic Hydrolytic check_impurities_anionic Assess Reagent and System Purity anionic->check_impurities_anionic check_impurities_cationic Assess Reagent and System Purity cationic->check_impurities_cationic check_water_hydrolytic Verify Initial Water Content hydrolytic->check_water_hydrolytic ensure_anhydrous Ensure Anhydrous Conditions (Drying of Monomer, Solvents, and Glassware) check_impurities_anionic->ensure_anhydrous Impurities Detected optimize_initiator Optimize Initiator/Activator Concentration and Ratio check_impurities_anionic->optimize_initiator Pure check_impurities_cationic->ensure_anhydrous Impurities Detected optimize_temp Optimize Polymerization Temperature and Time check_impurities_cationic->optimize_temp Pure optimize_water Adjust Water Content (Typically 1-10 wt%) check_water_hydrolytic->optimize_water Incorrect check_water_hydrolytic->optimize_temp Correct ensure_anhydrous->optimize_initiator optimize_initiator->optimize_temp optimize_water->optimize_temp success Achieve Target Molecular Weight optimize_temp->success

Caption: Troubleshooting workflow for addressing low molecular weight in Polyamide 12 synthesis.

Anionic Polymerization and Side Reaction Pathway

G cluster_main Main Polymerization Pathway cluster_side Side Reaction Pathway (Chain Termination) monomer Laurolactam Monomer lactamate Lactamate Anion (Active Initiator) monomer->lactamate Deprotonation propagation Propagation: Nucleophilic attack by lactamate anion monomer->propagation + Monomer initiator Initiator (e.g., NaH) activated_monomer Activated Monomer (N-acyllactam) lactamate->activated_monomer Reaction with activator terminated_initiator Deactivated Initiator lactamate->terminated_initiator activator Activator (e.g., N-acetyl-laurolactam) activated_monomer->propagation polymer Growing Polyamide-12 Chain propagation->polymer Chain Growth terminated_chain Terminated Polymer Chain polymer->terminated_chain water Water (H₂O) Impurity water->terminated_initiator Protonation water->terminated_chain Protonation

Caption: Anionic polymerization of laurolactam and a key side reaction (chain termination by water).

References

Technical Support Center: Enhancing the Crystallinity of Nylon-12 from Laurolactam

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when seeking to improve the crystallinity of Nylon-12 synthesized from laurolactam.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may arise during experimentation, offering potential causes and actionable solutions.

Problem Potential Causes Suggested Solutions
Low Degree of Crystallinity in as-synthesized Nylon-12 1. Rapid Cooling: Quenching or fast cooling from the melt prevents sufficient time for crystal nucleation and growth.[1][2][3][4][5] 2. Impurities: Residual monomer (laurolactam), oligomers, or catalyst residues can hinder the crystallization process.[6] 3. Low Molecular Weight: Polymer chains may not be long enough to form stable crystalline structures.[7][8]1. Controlled Cooling: Employ a slower, controlled cooling rate after polymerization or melting to allow for crystal formation.[2][3] 2. Purification: Purify the polymer to remove unreacted monomer and other impurities.[9] 3. Optimize Polymerization: Adjust polymerization conditions (e.g., time, temperature, catalyst concentration) to achieve a higher molecular weight.[7][9]
Inconsistent Crystallinity Between Batches 1. Variable Thermal History: Differences in cooling rates or annealing procedures between batches.[2][4][5] 2. Inconsistent Polymer Properties: Variations in molecular weight or purity of the synthesized Nylon-12.1. Standardize Thermal Treatment: Implement and strictly follow a standardized protocol for cooling and/or annealing for all batches. 2. Characterize Polymer: Consistently measure the molecular weight and purity of each batch before processing.
Brittle Material Despite High Crystallinity 1. Large Spherulite Size: Very slow cooling or high annealing temperatures can lead to large spherulites, which can make the material brittle. 2. Crystal Form: The presence of a less desirable crystal form (e.g., α-form in some contexts) might affect mechanical properties.[10]1. Optimize Cooling Rate: Use a moderately slow cooling rate to achieve a balance between high crystallinity and smaller spherulite size. 2. Utilize Nucleating Agents: Introduce nucleating agents to promote the formation of a larger number of smaller spherulites.[11][12] 3. Control Crystal Polymorphism: Adjust processing conditions to favor the formation of the desired crystal polymorph (e.g., the more stable γ-form).[2][10][13]
Difficulty in Achieving a Specific Crystal Polymorph (e.g., α-form vs. γ-form) 1. Processing Conditions: The resulting crystal form of Nylon-12 is highly dependent on the crystallization conditions such as temperature and pressure.[2][10][13] 2. Solvent Effects: For solution-based methods, the choice of solvent can influence the resulting crystal form.[14]1. Controlled Crystallization: The γ-form is typically obtained by cooling from the melt at atmospheric pressure, while the α-form can sometimes be achieved through specific annealing or drawing processes.[2][10][13][15] 2. Solvent Selection: When using solution crystallization, select solvents known to promote the desired polymorph.[14]

Frequently Asked Questions (FAQs)

1. What is the typical degree of crystallinity for Nylon-12 and how is it measured?

The degree of crystallinity for Nylon-12 can vary significantly depending on its thermal history and processing conditions, but it is generally a semi-crystalline polymer.[13][16] Common values reported in literature can range from 25% to over 50%. The most common techniques for measuring crystallinity are:

  • Differential Scanning Calorimetry (DSC): This method calculates crystallinity by comparing the heat of fusion of the sample to that of a 100% crystalline standard.[13][17][18]

  • X-Ray Diffraction (XRD): XRD analysis distinguishes between the crystalline and amorphous regions of the material based on the diffraction pattern, allowing for the calculation of the crystalline fraction.[19][20]

2. How does the cooling rate after polymerization or melting affect the crystallinity of Nylon-12?

The cooling rate has a significant impact on the crystallinity of Nylon-12.[2][4]

  • Slow Cooling: Allows for more time for polymer chains to organize into ordered crystalline structures, generally resulting in a higher degree of crystallinity and larger spherulites.[5]

  • Fast Cooling (Quenching): Rapidly "freezes" the polymer chains in a disordered, amorphous state, leading to lower crystallinity.[1]

The crystallization of Nylon-12 typically occurs in a temperature range between 150°C and 170°C.[2]

3. What is annealing and how can it be used to improve the crystallinity of Nylon-12?

Annealing is a heat treatment process where the polymer is held at an elevated temperature below its melting point for a specific period. This process allows for molecular rearrangement, leading to an increase in the size and perfection of crystals, and consequently, a higher degree of crystallinity.[21][22][23] For Nylon-12, annealing at temperatures above 150°C can promote the transformation to the more stable γ-form.[2][15]

4. What are nucleating agents and how do they work for Nylon-12?

Nucleating agents are additives that facilitate the crystallization process by providing surfaces for crystals to begin forming.[11][12] This leads to a higher number of smaller and more uniform spherulites.[11] For polyamides like Nylon-12, both inorganic materials (e.g., talc, montmorillonite) and organic compounds can act as nucleating agents.[11][24] The addition of nucleating agents can increase the crystallization rate and crystallization temperature.[24]

5. Can solvent-based methods be used to control the crystallinity of Nylon-12?

Yes, solvent-induced crystallization can be employed. This involves dissolving the amorphous polymer and then inducing crystallization by adding a non-solvent or by slowly evaporating the solvent.[25][26] The choice of solvent can also influence the resulting crystal polymorph of Nylon-12.[14]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on improving Nylon-12 crystallinity.

Table 1: Effect of Cooling Rate on Nylon-12 Crystallinity

Cooling Rate (°C/min)Crystallization Onset Temperature (°C)Peak Crystallization Temperature (°C)Degree of Crystallinity (%)
2~170~165Higher
5---
10-~160-
20~155~150Lower
40---
Note: Specific crystallinity values are highly dependent on the exact experimental conditions and measurement techniques. Slower cooling rates generally lead to higher crystallinity. Data compiled from multiple sources for illustrative purposes.[2][3]

Table 2: Effect of Annealing on Nylon-12 Properties

Annealing Temperature (°C)Annealing Time (hours)Melting Temperature (°C)Heat of Fusion (cal/g)
As-prepared017410
16910 - 2500up to 187up to 23
Data suggests that both melting temperature and heat of fusion (indicative of crystallinity) increase with prolonged annealing.[17][22]

Experimental Protocols

1. Differential Scanning Calorimetry (DSC) for Crystallinity Measurement

  • Objective: To determine the melting temperature (Tm), crystallization temperature (Tc), and degree of crystallinity (%Xc) of Nylon-12.

  • Apparatus: Differential Scanning Calorimeter.

  • Procedure:

    • Accurately weigh 2.5-5 mg of the Nylon-12 sample into an aluminum DSC pan and seal it.[2][27]

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample from room temperature (e.g., 20°C) to a temperature above its melting point (e.g., 225-230°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere to prevent oxidation.[2] This first heating scan is used to erase the previous thermal history.

    • Hold the sample at this temperature for a few minutes (e.g., 5 minutes) to ensure complete melting.[2]

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition temperature (e.g., 40°C).[2] The exotherm peak observed during cooling corresponds to the crystallization temperature (Tc).

    • Reheat the sample at the same rate (e.g., 10°C/min) to above its melting point. The endotherm peak observed during this second heating scan corresponds to the melting temperature (Tm).

  • Data Analysis:

    • The degree of crystallinity (%Xc) is calculated using the following formula: %Xc = (ΔHm / ΔH°m) * 100 where ΔHm is the measured heat of fusion from the second heating scan, and ΔH°m is the theoretical heat of fusion for 100% crystalline Nylon-12 (a literature value, approximately 209.3 J/g or 50 cal/g).[18][23]

2. Wide-Angle X-ray Diffraction (WAXD) for Crystal Structure Analysis

  • Objective: To identify the crystal polymorphs (e.g., α-form, γ-form) and determine the degree of crystallinity.

  • Apparatus: Wide-Angle X-ray Diffractometer.

  • Procedure:

    • Prepare a flat sample of Nylon-12 (e.g., a thin film or a pressed powder pellet).

    • Mount the sample in the diffractometer.

    • Scan the sample over a range of 2θ angles (e.g., 5° to 40°) using a specific X-ray source (e.g., Cu Kα radiation).

  • Data Analysis:

    • Polymorph Identification: The positions of the diffraction peaks are characteristic of the specific crystal lattice structure. For Nylon-12, the γ-form typically shows a strong reflection around 2θ = 21.5°.[2][13] The α-form will exhibit a different diffraction pattern.[10]

    • Crystallinity Calculation: The degree of crystallinity can be determined by deconvoluting the diffraction pattern into crystalline peaks and an amorphous halo, and then calculating the ratio of the integrated intensity of the crystalline peaks to the total integrated intensity.[13]

Visualizations

experimental_workflow cluster_synthesis Nylon-12 Synthesis cluster_processing Crystallinity Enhancement cluster_thermal Thermal Methods cluster_additives Additive Methods cluster_solvent Solvent Methods cluster_characterization Characterization laurolactam Laurolactam Monomer polymerization Ring-Opening Polymerization laurolactam->polymerization nylon12 Amorphous/ Semi-crystalline Nylon-12 polymerization->nylon12 thermal_treatment Thermal Treatment nylon12->thermal_treatment additives Additive Incorporation nylon12->additives solvent_method Solvent-based Method nylon12->solvent_method annealing Annealing thermal_treatment->annealing controlled_cooling Controlled Cooling thermal_treatment->controlled_cooling nucleating_agents Nucleating Agents additives->nucleating_agents solvent_crystallization Solvent-induced Crystallization solvent_method->solvent_crystallization dsc DSC Analysis annealing->dsc xrd XRD Analysis annealing->xrd controlled_cooling->dsc controlled_cooling->xrd nucleating_agents->dsc nucleating_agents->xrd solvent_crystallization->dsc solvent_crystallization->xrd Degree of Crystallinity Degree of Crystallinity dsc->Degree of Crystallinity Crystal Structure &\nDegree of Crystallinity Crystal Structure & Degree of Crystallinity xrd->Crystal Structure &\nDegree of Crystallinity

Caption: Experimental workflow for enhancing and characterizing Nylon-12 crystallinity.

logical_relationships cluster_params Processing Parameters cluster_structure Crystalline Structure cluster_props Material Properties cooling_rate Cooling Rate crystallinity Degree of Crystallinity cooling_rate->crystallinity Inverse spherulite_size Spherulite Size & Number cooling_rate->spherulite_size Inverse annealing Annealing (Temp & Time) annealing->crystallinity Direct annealing->spherulite_size Direct polymorph Crystal Polymorph (α, γ) annealing->polymorph Influences nucleating_agent Nucleating Agent (Type & Conc.) nucleating_agent->crystallinity Direct nucleating_agent->spherulite_size Inverse Size, Direct Number mechanical Mechanical Properties (Strength, Toughness) crystallinity->mechanical thermal Thermal Stability crystallinity->thermal spherulite_size->mechanical polymorph->mechanical

Caption: Logical relationships between processing, structure, and properties of Nylon-12.

References

Catalyst and activator ratios for efficient Laurolactam polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Efficient Laurolactam (B145868) Polymerization

This guide provides researchers, scientists, and drug development professionals with essential information for the efficient anionic polymerization of laurolactam to synthesize Polyamide 12 (PA12). It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Polymerization High moisture content in the monomer or reaction system.[1][2]Thoroughly dry the laurolactam monomer and all glassware before use.[1][2] Perform the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon).[1][2]
Inactive catalyst or activator.[1]Use fresh, properly stored catalyst and activator.[1] Consider a small-scale test reaction to verify their activity.[1]
Incorrect catalyst/activator concentration or ratio.[1]Accurately calculate and weigh the catalyst and activator.[1] Optimize the ratio for the desired molecular weight.[1]
Low Molecular Weight of Polyamide 12 Presence of trace amounts of water or other protic impurities.[1]Enhance drying procedures and ensure a robust inert atmosphere.[1]
Presence of chain transfer agents.[1]Ensure the purity of all reagents and analyze the monomer for organic impurities.[1]
Discoloration (Yellowing) of the Polymer Thermo-oxidative degradation.[1]Maintain a strictly oxygen-free environment during polymerization and handling of the molten polymer.[1] Avoid excessively high temperatures or prolonged reaction times.[1]
Presence of impurities that promote degradation.[1]Use highly purified laurolactam.[1]
Inconsistent Polymerization Rate Variable impurity levels in the monomer.[1]Implement a consistent and rigorous monomer purification protocol.[1]
Fluctuations in reaction temperature.[1]Ensure precise and stable temperature control of the reaction vessel.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the catalyst-to-activator ratio so critical in laurolactam polymerization?

The ratio of catalyst to activator is a crucial factor that significantly impacts the polymerization kinetics, the final molecular weight, and the overall properties of the resulting Polyamide 12.[3] An optimized ratio ensures efficient initiation and propagation of the polymer chains while minimizing side reactions. Studies have shown that for a sodium hydride (NaH) catalyst and toluene-2,4-diisocyanate (TDI) activator system, catalyst/activator ratios of 1.7 or 2 can lead to enhanced monomer conversion at temperatures of 180 and 200°C.[3]

Q2: What are common catalysts and activators used for anionic polymerization of laurolactam?

Common catalysts include strong bases like sodium hydride (NaH) and sodium caprolactam.[4][5] Activators, which are necessary to initiate the polymerization, often include N-acyllactams such as N-acetyl-laurolactam or diisocyanates like toluene (B28343) diisocyanate (TDI).[4][5]

Q3: How do impurities affect the polymerization process?

Anionic polymerization is highly sensitive to impurities such as water, carbon dioxide, and oxygen.[1] Water is a potent inhibitor as it reacts with and deactivates the highly reactive anionic species, leading to premature chain termination and resulting in low molecular weight and poor conversion.[1][2] Oxygen can cause chain termination and discoloration of the final polymer.[1]

Q4: What is a typical temperature range for the anionic polymerization of laurolactam?

The anionic polymerization of laurolactam is typically carried out at temperatures ranging from 140 to 170°C.[5] The specific temperature can be optimized depending on the catalyst/activator system and the desired polymer properties.

Quantitative Data Summary

Parameter Value/Range Significance Reference
Optimal Catalyst/Activator Ratio (NaH/TDI) 1.7 - 2.0Enhances monomer conversion at 180-200°C.[3]
Optimized Catalyst Content (Sodium Caprolactam) 2.53%Minimizes residual monomer to 1.26%.[4][6]
Optimized Activator Content (TDI) 1.15%Works in conjunction with the catalyst to minimize residual monomer.[4][6]
Typical Anionic Polymerization Temperature 140 - 170°CSufficient for rapid polymerization.[5]
Maximum Recommended Water Content in Monomer < 100 ppmCrucial for preventing inhibition of the polymerization.[2]

Experimental Protocols

Protocol 1: Purification of Laurolactam by Recrystallization
  • Dissolution: Dissolve the crude laurolactam in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) by heating.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Filtration: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the purified laurolactam crystals in a vacuum oven at a temperature below its melting point (e.g., 80°C) until a constant weight is achieved.[1]

Protocol 2: Anionic Polymerization of Laurolactam
  • Preparation: Thoroughly dry all glassware in an oven and cool under a stream of dry, inert gas (e.g., nitrogen or argon).

  • Monomer Addition: Add the purified and dried laurolactam monomer to the reaction vessel.

  • Inert Atmosphere: Purge the reactor with the inert gas to remove any residual air and moisture.[5]

  • Melting: Heat the reactor to melt the laurolactam (e.g., 180°C).[5]

  • Catalyst Addition: Under a positive flow of the inert gas, add the calculated amount of catalyst (e.g., sodium hydride) to the molten monomer and stir until fully dissolved.[5]

  • Activator Addition: Introduce the activator (e.g., toluene diisocyanate) to the monomer-catalyst mixture to initiate the polymerization. A noticeable increase in viscosity will occur as the reaction is often exothermic.[5]

  • Polymerization: Maintain the reaction at the set temperature for the desired duration to achieve high conversion.

  • Cooling and Isolation: After the polymerization is complete, cool the reactor to room temperature. The solid Polyamide 12 can then be removed.[5]

  • Purification: The polymer can be purified by dissolving it in a suitable solvent (e.g., m-cresol) and precipitating it in a non-solvent like methanol (B129727) to remove any unreacted monomer and catalyst residues.[7]

Visualizations

troubleshooting_workflow start Polymerization Issue (e.g., Low Yield) check_purity Check Monomer and Reagent Purity start->check_purity check_dryness Verify Dryness of System and Monomer check_purity->check_dryness Purity OK optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Impure check_ratio Confirm Catalyst/ Activator Ratio check_dryness->check_ratio System Dry check_dryness->optimize_conditions Moisture Present check_temp Validate Reaction Temperature check_ratio->check_temp Ratio Correct check_ratio->optimize_conditions Incorrect Ratio check_temp->optimize_conditions Temp Correct check_temp->optimize_conditions Incorrect Temp successful_polymerization Successful Polymerization optimize_conditions->successful_polymerization

Caption: Troubleshooting workflow for laurolactam polymerization issues.

polymerization_pathway cluster_initiation Initiation cluster_propagation Propagation laurolactam Laurolactam lactam_anion Lactam Anion laurolactam->lactam_anion catalyst Catalyst (Base) catalyst->lactam_anion Deprotonation activated_monomer Activated Monomer (Growth Center) lactam_anion->activated_monomer activator Activator (e.g., N-Acyllactam) activator->activated_monomer growing_chain Growing Polyamide Chain activated_monomer->growing_chain + Laurolactam growing_chain->growing_chain + Laurolactam polyamide12 Polyamide 12 growing_chain->polyamide12

Caption: Anionic ring-opening polymerization of laurolactam.

References

Temperature optimization for the Beckmann rearrangement of cyclododecanone oxime

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Beckmann Rearrangement of Cyclododecanone (B146445) Oxime

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the temperature optimization of the Beckmann rearrangement of cyclododecanone oxime to produce ω-laurolactam.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the Beckmann rearrangement of cyclododecanone oxime?

The primary product is ω-laurolactam, a monomer used in the production of Nylon-12.[1][2] The reaction involves the acid-catalyzed rearrangement of the oxime to the corresponding amide (a lactam in this cyclic case).[3][4]

Q2: What are the typical temperature ranges for this rearrangement?

The optimal temperature depends heavily on the reaction phase (gas or liquid) and the catalytic system employed.

  • Gas-Phase: Temperatures can range from 320 °C to 450 °C.[1][5] For example, using an acid-treated [Al,B]-BEA zeolite catalyst, a temperature of approximately 320 °C yielded excellent selectivity.[5] With Al,B-MCM-41 catalysts, the optimal temperature was found to be 375 °C to balance conversion and selectivity.[1]

  • Liquid-Phase: Temperatures are generally lower. Common examples include refluxing at 82 °C in acetonitrile (B52724) with a cyanuric chloride/zinc chloride catalyst system or reacting at 100 °C with chlorosilane catalysts.[6][7] Reactions over Beta zeolites have been studied at 130°C.[8]

Q3: How does temperature generally affect the conversion and selectivity?

In gas-phase reactions, increasing the temperature generally increases the conversion of cyclododecanone oxime.[1] However, the selectivity and yield of the desired ω-laurolactam may decrease at excessively high temperatures due to the formation of by-products.[1] There is an optimal temperature that provides a balance between high conversion and high selectivity.[1]

Q4: What are common catalysts used for this rearrangement?

A variety of catalysts can be used:

  • Traditional Acids: Strong acids like fuming sulfuric acid are used in classical industrial processes.[5]

  • Lewis Acids & Co-catalysts: A combination of cyanuric chloride and anhydrous zinc chloride is effective in liquid-phase reactions.[4][6]

  • Solid Acid Catalysts: Zeolites and other mesoporous materials (e.g., Al,B-MCM-41, [Al,B]-BEA zeolite) are used, particularly in gas-phase reactions, offering potential advantages in catalyst separation and regeneration.[1][5]

  • Other Reagents: Reagents like tosyl chloride, thionyl chloride, and phosphorus pentachloride can also promote the rearrangement.[4]

Q5: What is the difference between a Beckmann rearrangement and a Beckmann fragmentation?

The Beckmann fragmentation is a common competing side reaction.[4] It is favored when the group alpha to the oxime can stabilize a carbocation. This pathway leads to the formation of a nitrile instead of an amide.[4] Careful selection of the catalyst and reaction conditions can minimize fragmentation.[4]

Troubleshooting Guide

Problem 1: Low or no conversion of cyclododecanone oxime.

  • Possible Cause 1: Inactive Catalyst.

    • Solution (Liquid Phase): If using a system like cyanuric chloride/ZnCl2, ensure the zinc chloride is anhydrous, as moisture can deactivate it.[6]

    • Solution (Gas Phase): The solid acid catalyst may be deactivated. It may be possible to regenerate the catalyst under oxidative or non-oxidative conditions through thermal desorption of deactivating compounds.[5]

  • Possible Cause 2: Incorrect Temperature.

    • Solution: Verify the reaction temperature. For liquid-phase reactions, ensure the mixture is reaching the target reflux temperature (e.g., 82 °C for acetonitrile).[6] For gas-phase reactions, ensure the catalyst bed is at the optimal temperature (e.g., 320-375 °C).[1][5]

  • Possible Cause 3: Insufficient Reaction Time.

    • Solution: Monitor the reaction's progress using thin-layer chromatography (TLC) to ensure it has gone to completion.[6] Some systems may require several hours to achieve high conversion.[9]

Problem 2: High conversion but low yield/selectivity of ω-laurolactam.

  • Possible Cause 1: Suboptimal Temperature.

    • Solution: The temperature may be too high, leading to side reactions. In a gas-phase study, oxime conversion increased from 325 °C to 450 °C, but the yield of ω-laurolactam decreased above the optimum of 375 °C.[1] Try lowering the temperature to improve selectivity.

  • Possible Cause 2: Beckmann Fragmentation.

    • Solution: This side reaction can compete with the desired rearrangement.[4] The choice of catalyst and solvent is critical. Using milder conditions or a different catalytic system may favor the rearrangement pathway.

  • Possible Cause 3: Product Inhibition/Deactivation.

    • Solution: In some systems, especially with bulky oximes and zeolite catalysts, the product can inhibit the catalyst, leading to deactivation.[10] Using a continuous flow reactor or hierarchical zeolites with better pore structures may mitigate this issue.[10]

Data Presentation

Table 1: Temperature Effects in Gas-Phase Beckmann Rearrangement

Catalyst Temperature (°C) Conversion of Oxime Selectivity to ω-laurolactam Notes
Al,B-MCM-41 325 ~90% Higher Lower conversion but better selectivity.
Al,B-MCM-41 375 - - Reported as the optimal temperature for balancing conversion, selectivity, and catalyst lifetime.[1]
Al,B-MCM-41 450 ~95% Lower Higher conversion but lower selectivity.[1]

| Acid-treated [Al,B]-BEA zeolite | ~320 | Complete (100%) | 98% | Achieved under reduced pressure.[5] |

Table 2: Conditions for Liquid-Phase Beckmann Rearrangement

Catalyst System Solvent Temperature (°C) Yield of ω-laurolactam Reference
Cyanuric chloride / Anhydrous ZnCl₂ Acetonitrile 82 (Reflux) 90% [6]
Chlorosilanes (e.g., Tetrachlorosilane) Hydrocarbon (e.g., cyclohexane) 100 - Effective catalysts at this temperature.[7]

| Beta zeolites | - | 130 | - | Used to study the effect of catalyst structure.[8] |

Experimental Protocols

Protocol 1: Liquid-Phase Rearrangement using Cyanuric Chloride/ZnCl₂ [6]

This protocol is adapted from a procedure developed for undergraduate organic chemistry labs.[6]

  • Preparation: To a round-bottom flask, add the recrystallized cyclododecanone oxime.

  • Reagent Addition: Add 12 mL of an acetonitrile solution containing 8.0 mg of cyanuric chloride (0.5 mol %) and 11.5 mg of anhydrous zinc chloride (1 mol %).

  • Heating: Attach a reflux condenser and heat the solution to reflux (approximately 82 °C) using a heating mantle.

  • Reaction Time: Maintain the reflux for about 60 minutes.

  • Monitoring: Monitor the completion of the reaction by using thin-layer chromatography (TLC). Observe the disappearance of the starting oxime spot and the appearance of the more polar ω-laurolactam product spot.

  • Workup: Once the reaction is complete, cool the mixture and proceed with standard purification techniques such as extraction and recrystallization to isolate the final product.

Protocol 2: Gas-Phase Rearrangement over a Solid Acid Catalyst

This is a generalized procedure based on descriptions of gas-phase experiments.[1][5]

  • Catalyst Bed Preparation: A fixed-bed reactor is loaded with the solid acid catalyst (e.g., acid-treated [Al,B]-BEA zeolite).

  • System Purge: The system is purged with an inert gas (e.g., nitrogen).

  • Heating: The catalyst bed is heated to the target reaction temperature (e.g., 320-375 °C) under reduced pressure.[5]

  • Substrate Introduction: A solution of cyclododecanone oxime in a suitable solvent (e.g., toluene/acetone) is vaporized and passed through the catalyst bed.[1]

  • Product Collection: The product stream exiting the reactor is cooled and condensed to collect the crude product mixture.

  • Analysis: The collected sample is analyzed by gas chromatography (GC) or other appropriate methods to determine the conversion of the oxime and the selectivity to ω-laurolactam.

Visualizations

G cluster_prep Phase 1: Preparation cluster_rearrange Phase 2: Rearrangement cluster_analysis Phase 3: Analysis & Purification A Cyclododecanone C Cyclododecanone Oxime (Crystalline Solid) A->C Oximation B Hydroxylamine (NH2OH·HCl) B->C D Add Catalyst & Solvent (e.g., ZnCl2/Cyanuric Chloride in Acetonitrile) C->D E Heat to Optimal Temp. (e.g., 82°C Reflux) D->E F ω-Laurolactam (Crude Product) E->F G Monitor by TLC F->G H Purification (Recrystallization) G->H I Pure ω-Laurolactam H->I

Caption: Experimental workflow for the synthesis of ω-laurolactam.

G cluster_main Troubleshooting Low Yield cluster_low cluster_high Start Low Yield of ω-Laurolactam Check_Conversion Check Oxime Conversion (TLC/GC) Start->Check_Conversion Low_Conversion Conversion is Low Check_Conversion->Low_Conversion No High_Conversion Conversion is High Check_Conversion->High_Conversion Yes Temp Verify/Increase Temperature Low_Conversion->Temp Time Increase Reaction Time Low_Conversion->Time Catalyst Check Catalyst Activity/Loading Low_Conversion->Catalyst Temp_High Decrease Temperature to Reduce Side Products High_Conversion->Temp_High Fragmentation Consider Beckmann Fragmentation High_Conversion->Fragmentation Catalyst_Selectivity Change Catalyst System for Better Selectivity High_Conversion->Catalyst_Selectivity

Caption: Troubleshooting flowchart for low product yield.

References

Technical Support Center: Purification of Crude Azacyclotridecan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude Azacyclotridecan-2-one (also known as Laurolactam).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound can originate from the synthetic route. The synthesis of Laurolactam often starts from cyclododecatriene, which is converted to cyclododecanone (B146445) and then to cyclododecanone oxime before the final Beckmann rearrangement.[1][2] Therefore, potential impurities include:

  • Unreacted starting materials: Cyclododecanone, cyclododecanone oxime.

  • By-products from the synthesis: Cyclododecanol.[1]

  • Catalyst residues: From the Beckmann rearrangement (e.g., cyanuric chloride, strong acids).[1]

  • Solvents used in the synthesis and extraction steps.

  • Water: Which can interfere with downstream applications like polymerization.[3]

Q2: My purified this compound is a beige or yellow solid. Is this normal?

A2: While high-purity this compound (>99.9%) is a white crystalline solid, technical grade products can often appear beige.[2] A yellow tint may indicate the presence of impurities. If a high-purity, colorless product is required, further purification steps such as recrystallization or distillation are recommended.

Q3: What are the most effective methods for purifying crude this compound?

A3: The most common and effective purification techniques for this compound are:

  • Recrystallization: This is a widely used method that can yield a very pure product (>99%).[2] It relies on the differential solubility of the compound and its impurities in a chosen solvent system at different temperatures.

  • Vacuum Distillation: Multistage distillation under reduced pressure is a conventional method for purifying Laurolactam.[2] This is particularly useful for removing non-volatile impurities.

  • Combined Methods: A combination of distillation followed by crystallization is often used to achieve the highest purity.[2]

Q4: How can I assess the purity of my this compound sample?

A4: Several analytical techniques can be used to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying the main compound and detecting impurities.

  • Gas Chromatography (GC): Suitable for assessing volatile impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value (approx. 152.5 °C) is indicative of high purity.[2]

  • Spectroscopy (NMR, IR, Mass Spectrometry): These methods can confirm the identity of the compound and help identify any impurities present. The National Institute of Standards and Technology (NIST) provides reference spectra for this compound.[4][5]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Product does not crystallize upon cooling. - The solution is not saturated (too much solvent was added).- The cooling process is too rapid.- Evaporate some of the solvent to increase the concentration.- Cool the solution more slowly. Try cooling to room temperature first, then in an ice bath.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.
Product "oils out" instead of crystallizing. - The boiling point of the solvent is too high, causing the solute to melt before dissolving.- The solubility of the compound in the chosen solvent is too high, even at low temperatures.- Use a lower-boiling point solvent.- Use a solvent system (a mixture of a "good" solvent and a "poor" solvent). Dissolve the compound in a minimum amount of hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Low recovery of the purified product. - Too much solvent was used, and a significant amount of the product remains in the mother liquor.- The crystals were not washed properly, or too much cold solvent was used for washing.- Reduce the amount of solvent used for dissolving the crude product.- Cool the solution for a longer period to maximize crystal formation.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are colored despite recrystallization. - The impurity has similar solubility properties to this compound in the chosen solvent.- The impurity is trapped within the crystal lattice.- Try a different recrystallization solvent or solvent system.- Consider a preliminary purification step, such as passing a solution of the crude product through a plug of activated carbon to remove colored impurities.
Vacuum Distillation Issues
Problem Possible Cause(s) Suggested Solution(s)
Product is not distilling at the expected temperature. - The vacuum is not low enough.- The thermometer is placed incorrectly.- Check the vacuum system for leaks.- Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
"Bumping" or unstable boiling. - Uneven heating.- Lack of boiling chips or inadequate stirring.- Use a heating mantle with a magnetic stirrer for even heating.- Add fresh boiling chips or a magnetic stir bar before applying the vacuum.
Product solidifies in the condenser. - The cooling water is too cold, and the melting point of this compound (around 152.5 °C) is high.- For high-melting-point solids, it is often better to run the distillation without cooling water in the condenser (air condenser).[6]

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent

This protocol is suitable when a single solvent with a significant temperature-dependent solubility for this compound is identified.

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on solubility data, alcohols like ethanol (B145695) or n-propanol are good candidates.[7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon or other solid impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 80-100 °C).[8]

Protocol 2: Recrystallization using a Solvent/Anti-Solvent System

This method is effective for removing catalyst residues and other impurities.[1][9]

  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., ethanol, methanol) at room temperature.[9]

  • Precipitation: Slowly add a "poor" or "anti-solvent" (e.g., deionized water) with stirring until the solution becomes persistently cloudy.[9]

  • Re-dissolution: Gently heat the mixture until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Follow steps 6-8 from Protocol 1.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

The following table summarizes the mole fraction solubility (x₁) of this compound in different solvents at two temperatures. This data is crucial for selecting an appropriate recrystallization solvent.

Solventx₁ at 273.15 K (0 °C)x₁ at 313.15 K (40 °C)
Methanol0.01580.1331
Ethanol0.00930.0768
n-Propanol0.00650.0528
Isopropanol0.00440.0354
n-Butanol0.00490.0385
Ethyl Acetate0.01170.0732
Acetone0.01950.1017
Toluene0.00390.0368
Acetonitrile0.01110.0701
Dichloromethane0.06990.2835
Tetrahydrofuran0.04010.1985

Data adapted from a study on the solid-liquid equilibrium of this compound.[7]

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_output Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Solid Impurities Distillation Vacuum Distillation Crude->Distillation Non-volatile Impurities Combined Distillation + Recrystallization Crude->Combined High Purity Required Analysis Purity & Identity Check (HPLC, GC, MP, Spectroscopy) Recrystallization->Analysis Distillation->Analysis Combined->Analysis Pure Pure this compound (>99%) Analysis->Pure

Caption: General workflow for the purification of crude this compound.

TroubleshootingRecrystallization Start Crude Product in Hot Solvent Cool Cool Solution Start->Cool Result Observe Outcome Cool->Result Crystals Good Crystals Form Result->Crystals Success OilingOut Product Oils Out Result->OilingOut Problem NoCrystals No Crystals Form Result->NoCrystals Problem End Collect Crystals Crystals->End Solution1 Reheat & Add 'Poor' Solvent OilingOut->Solution1 Solution2 Evaporate Solvent or Scratch/Seed NoCrystals->Solution2 Solution1->Cool Solution2->Cool

Caption: Troubleshooting logic for common recrystallization issues.

References

Validation & Comparative

A Comparative Guide to Azacyclotridecan-2-one and Caprolactam in Polyamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between azacyclotridecan-2-one (laurolactam) and caprolactam for the synthesis of polyamides, specifically Polyamide 12 (PA12) and Polyamide 6 (PA6), respectively. The following sections detail the properties of the monomers, polymerization methodologies, and the characteristics of the resulting polymers, supported by experimental data and protocols.

Monomer Properties and Characteristics

This compound and caprolactam are both cyclic lactams that serve as the primary monomers for the synthesis of high-performance polyamides.[1][2] this compound, a 13-membered ring lactam, is the precursor to Polyamide 12 (PA12).[3] In contrast, caprolactam, a 7-membered ring lactam, is the monomer for Polyamide 6 (PA6).[4] The fundamental differences in their ring size and structure have a significant impact on the polymerization process and the final properties of the resulting polymers.

PropertyThis compound (Laurolactam)Caprolactam
IUPAC Name This compoundAzepan-2-one
Chemical Formula C₁₂H₂₃NOC₆H₁₁NO
Molar Mass 197.32 g/mol [5]113.16 g/mol
Melting Point 152.5 °C[5]69.3 °C
Boiling Point 314.9 °C[5]270 °C[6]
Appearance Colorless to beige solid[5]White solid
Solubility in Water 0.03 wt% (insoluble)[5]Highly soluble

Polymerization Mechanisms and Workflows

The primary industrial route for producing both PA12 and PA6 is the ring-opening polymerization (ROP) of their respective lactam monomers.[7][8] This process can be initiated through several mechanisms, including hydrolytic, anionic, and cationic polymerization.[9]

Hydrolytic Ring-Opening Polymerization

This method utilizes water as an initiator to open the lactam ring. The process typically involves high temperatures and pressures.[9] The initial step is the hydrolysis of the lactam to form an amino acid. This is followed by a series of polycondensation and polyaddition reactions that lead to the formation of the high molecular weight polyamide.[10][11]

G cluster_0 Hydrolytic ROP Workflow Lactam Lactam Amino Acid Formation Amino Acid Formation Lactam->Amino Acid Formation Water Water Water->Amino Acid Formation Prepolymer Prepolymer Amino Acid Formation->Prepolymer Polycondensation Polycondensation Prepolymer->Polycondensation Polyamide Polyamide Polycondensation->Polyamide

Caption: General workflow for hydrolytic ring-opening polymerization.

The mechanism for the hydrolytic ring-opening of caprolactam involves four main stages, starting with nucleophilic addition and proton transfer.[12] For laurolactam (B145868), the polymerization is typically conducted at temperatures between 250-300°C, often with an acid catalyst like phosphoric acid to speed up the reaction.[9]

Anionic Ring-Opening Polymerization

Anionic ROP is a much faster process that can be carried out at lower temperatures compared to hydrolytic polymerization.[9][13] This method requires a strong base as a catalyst (e.g., sodium hydride) and an activator, such as an N-acyllactam, to initiate the polymerization.[14][15] The process is highly efficient for producing high molecular weight polyamides.[14]

G cluster_1 Anionic ROP Mechanism Lactam_Monomer Lactam Monomer Lactamate_Anion Lactamate Anion Formation Lactam_Monomer->Lactamate_Anion Strong_Base Strong Base (Initiator) Strong_Base->Lactamate_Anion Activator Activator (e.g., N-acyllactam) Nucleophilic_Attack Nucleophilic Attack on Activated Monomer Activator->Nucleophilic_Attack Lactamate_Anion->Nucleophilic_Attack Chain_Propagation Chain Propagation Nucleophilic_Attack->Chain_Propagation Polyamide_Chain Polyamide Chain Chain_Propagation->Polyamide_Chain

Caption: Mechanism of anionic ring-opening polymerization.

Experimental Protocols

Synthesis of Polyamide 12 via Cationic Ring-Opening Polymerization of this compound

This protocol describes a representative procedure for the bulk polymerization of laurolactam using phosphoric acid as a cationic initiator.[3]

  • Materials:

    • Laurolactam (dried under vacuum at 80°C for 24 hours)

    • Orthophosphoric acid (85%, analytical grade)

    • Methanol (for precipitation)

    • Acetone (B3395972) (for washing)

  • Equipment:

    • Flame-dried Schlenk flask or similar reaction vessel

    • Magnetic stirrer and condenser

    • Heating mantle with temperature control

    • Vacuum oven

  • Procedure:

    • In a flame-dried Schlenk flask under a nitrogen atmosphere, add the desired amount of dried laurolactam (e.g., 10 g, 0.05 mol).[3]

    • Calculate and add the required amount of phosphoric acid initiator based on the desired monomer-to-initiator ratio (e.g., for a 100:1 ratio, add 0.05 mmol of H₃PO₄).[3]

    • Heat the reaction mixture to 260°C with continuous stirring. The laurolactam will melt, and polymerization will commence.[3]

    • Maintain the reaction at 260°C for 5 hours. The viscosity of the mixture will increase significantly as the polymerization progresses.[3]

    • After cooling, the solid polymer is dissolved in a suitable solvent and precipitated in methanol.

    • The precipitate is washed with acetone and dried in a vacuum oven until a constant weight is achieved.

Synthesis of Polyamide 6 via Anionic Ring-Opening Polymerization of Caprolactam

This protocol outlines the synthesis of PA6 nanoparticles using an inverse miniemulsion technique.[13]

  • Materials:

  • Equipment:

    • Reaction vessel suitable for miniemulsion polymerization

    • Homogenizer

    • Heating and stirring equipment

  • Procedure:

    • Dissolve ε-caprolactam, NaH, and N-acetylcaprolactam in DMSO to form the polar phase.[13]

    • Disperse the polar phase in the isoparaffinic continuous phase containing a surfactant to create a stable miniemulsion.[13]

    • Heat the miniemulsion to the reaction temperature (e.g., 150°C) to initiate polymerization.[13]

    • The polymerization occurs via precipitation within the miniemulsion droplets, forming PA6 nanoparticles.[13]

    • After the reaction is complete, the nanoparticles are isolated and purified.

Comparison of Polyamide 12 and Polyamide 6

The difference in the length of the hydrocarbon chain between the amide groups in PA12 and PA6 leads to significant variations in their properties.[7][16]

PropertyPolyamide 12 (from this compound)Polyamide 6 (from Caprolactam)
Chemical Structure [(CH₂)₁₁C(O)NH]n[7][(CH₂)₅C(O)NH]n
Density ~1.01 g/mL[7]~1.14 g/mL
Melting Point 178-180 °C[7]215-225 °C
Water Absorption Low (~0.3%)[16][17]High (~3-4%)[16][17]
Mechanical Strength More flexible, lower tensile strength[2][16]Higher tensile strength and rigidity[2][16]
Impact Resistance Excellent, especially at low temperatures[1][16]Can become brittle at low temperatures[16]
Chemical Resistance Excellent, especially to fuels and oils[2][17]Good, but less resistant than PA12[1]
Dimensional Stability Superior due to low moisture absorption[7][16]Prone to dimensional changes with humidity[17]
Production Cost Higher[17]Lower[17]

Applications

The distinct properties of PA12 and PA6 make them suitable for different applications.

Polyamide 12 (PA12): Its low water absorption, excellent chemical resistance, and flexibility make it ideal for:

  • Automotive fuel lines and pneumatic fittings[1][17]

  • Cable sheathing and wire insulation[9][17]

  • Industrial tubing[9]

  • Films for food packaging and medical applications[7]

  • Additive manufacturing (3D printing)[9][10]

Polyamide 6 (PA6): Its high strength, toughness, and cost-effectiveness make it a preferred choice for:

  • General mechanical and automotive parts[17]

  • Electrical devices and housings[2][17]

  • Industrial supplies and machinery[1][17]

  • Textiles and fibers

Conclusion

The selection between this compound and caprolactam for polyamide synthesis is dictated by the specific requirements of the end-use application.

  • This compound is the monomer of choice for producing Polyamide 12 , a high-performance polymer where flexibility, low moisture absorption, chemical resistance, and dimensional stability are critical.[16] Although it comes at a higher cost, its properties are essential for demanding environments.[17]

  • Caprolactam is used to synthesize Polyamide 6 , a versatile and economical engineering thermoplastic.[17] It is ideal for applications requiring high strength, rigidity, and wear resistance, provided that the higher water absorption and its potential impact on dimensional stability are not limiting factors.[16]

This guide provides researchers and professionals with the foundational data and methodologies to make informed decisions when working with these two important classes of polyamides.

References

A Comparative Analysis of the Thermal Properties of Nylon-12 and Nylon-6 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the thermal properties of two widely used polyamides, Nylon-12 and Nylon-6. The information presented is intended for researchers, scientists, and professionals in drug development who utilize these polymers in applications where thermal stability and behavior are critical parameters. This document summarizes key thermal performance indicators, details the experimental methodologies used to determine these properties, and provides a visual representation of the comparative workflow.

Executive Summary

Nylon-6 and Nylon-12, both aliphatic polyamides, exhibit distinct thermal characteristics due to their differing molecular structures. Nylon-6, with a higher density of amide groups, generally displays a higher melting point and heat deflection temperature, making it suitable for applications requiring greater heat resistance. Conversely, Nylon-12, with its longer hydrocarbon chain between amide groups, possesses lower moisture absorption, which contributes to more stable thermal properties in humid environments, and a lower melting point, offering a wider processing window for certain manufacturing techniques. The selection between these two materials should be guided by the specific thermal demands of the intended application.

Comparative Thermal Properties

The following table summarizes the key thermal properties of Nylon-12 and Nylon-6, with data compiled from various experimental sources.

Thermal PropertyTest StandardNylon-12Nylon-6Units
Melting TemperatureASTM D3418 / ISO 11357-3178 - 180 °C[1]215 - 220 °C[2]°C
Glass Transition TemperatureASTM D3418 / ISO 11357-247 - 75.2 °C[3][4]47 °C[5]°C
Heat Deflection Temperature @ 0.45 MPa (66 psi)ASTM D648 / ISO 75-2135 - 140 °C160 °C°C
Heat Deflection Temperature @ 1.8 MPa (264 psi)ASTM D648 / ISO 75-250 - 97 °C[1][4]60 - 100 °C[6]°C
Thermal ConductivityASTM C1770.23 - 0.30 W/(m·K)[1][7][8]0.23 - 0.29 W/(m·K)[2][9]W/(m·K)
Specific Heat Capacity---1.185 - 2.10 J/(g·°C)[4][10]1.67 J/(g·°C)[11]J/(g·°C)
Coefficient of Linear Thermal ExpansionASTM E831 / ISO 11359100 - 111 (10⁻⁶/K)[1][4]80 - 90 (10⁻⁶/K)[6][9][12](10⁻⁶/K)

Experimental Protocols

The data presented in this guide is determined by standardized experimental procedures to ensure accuracy and comparability. The following are detailed methodologies for the key experiments cited.

Melting and Glass Transition Temperatures (ASTM D3418)

This method utilizes Differential Scanning Calorimetry (DSC) to determine the transition temperatures of polymers.[13][14]

  • Apparatus: A differential scanning calorimeter equipped with a temperature-controlled chamber, sample and reference holders, and a data acquisition system.

  • Procedure: A small, precisely weighed sample (typically 5-10 mg) of the nylon material is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference. The sample and reference are placed in the DSC cell and heated at a controlled rate, typically 10°C/min for melting temperature and 20°C/min for glass transition temperature.[15] The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The melting temperature (Tm) is identified as the peak of the endothermic melting curve. The glass transition temperature (Tg) is determined as the midpoint of the inflection in the heat flow curve.[15]

Heat Deflection Temperature (HDT) (ASTM D648)

This test determines the temperature at which a standard test bar deflects by a specified amount under a given load.[16][17][18]

  • Apparatus: A heat deflection temperature tester with a controlled heating bath (typically oil), a specimen support fixture, a loading nose, and a deflection measurement device.

  • Procedure: A rectangular test specimen of specified dimensions is placed on the supports in the apparatus. A constant load, typically 0.455 MPa or 1.82 MPa, is applied to the center of the specimen.[16] The temperature of the heating medium is increased at a uniform rate of 2°C per minute.

  • Data Analysis: The temperature at which the test bar deflects by 0.25 mm is recorded as the heat deflection temperature.[16][18]

Thermal Conductivity (ASTM C177)

This method, known as the guarded-hot-plate apparatus, measures the steady-state heat flux through a flat material.[19][20][21]

  • Apparatus: A guarded-hot-plate apparatus consisting of a central metered heating unit, two cold plates, and a guard heater to prevent lateral heat loss. Thermocouples are used to measure the temperature gradient across the specimen.

  • Procedure: Two identical, flat specimens of the nylon material are placed on either side of the guarded hot plate. The cold plates are brought into contact with the outer surfaces of the specimens. A known electrical power is supplied to the heating unit, establishing a steady-state temperature difference across the thickness of the specimens. The guard heater is maintained at the same temperature as the central heater to ensure one-dimensional heat flow.

  • Data Analysis: The thermal conductivity (k) is calculated from the steady-state heat flux, the specimen thickness, and the measured temperature difference across the specimen.

Coefficient of Linear Thermal Expansion (ASTM E831)

This test method determines the coefficient of linear thermal expansion of a material using a thermomechanical analyzer (TMA).[22][23][24]

  • Apparatus: A thermomechanical analyzer with a furnace, a sample holder, a probe for sensing dimensional change, and a transducer to convert the probe's movement into an electrical signal.

  • Procedure: A specimen of known length is placed in the TMA. A small, constant force is applied to the probe to maintain contact with the specimen. The specimen is then heated at a controlled rate, typically 5°C/min, over a specified temperature range.

  • Data Analysis: The change in the specimen's length is recorded as a function of temperature. The coefficient of linear thermal expansion (α) is calculated as the fractional change in length per degree of temperature change.

Visualization of Comparative Analysis Workflow

The following diagram illustrates the logical workflow for comparing the thermal properties of Nylon-12 and Nylon-6.

G cluster_0 Material Selection cluster_1 Thermal Property Testing cluster_2 Data Analysis & Comparison cluster_3 Application Suitability Assessment Nylon-12 Nylon-12 DSC DSC (ASTM D3418) Melting & Glass Transition Temp. Nylon-12->DSC HDT HDT (ASTM D648) Heat Deflection Temp. Nylon-12->HDT TC Thermal Conductivity (ASTM C177) Nylon-12->TC CLTE CLTE (ASTM E831) Coeff. of Linear Thermal Expansion Nylon-12->CLTE Nylon-6 Nylon-6 Nylon-6->DSC Nylon-6->HDT Nylon-6->TC Nylon-6->CLTE Compare Comparative Analysis DSC->Compare HDT->Compare TC->Compare CLTE->Compare App_Suitability Determine Optimal Material Compare->App_Suitability

Workflow for comparing Nylon-12 and Nylon-6 thermal properties.

References

Performance comparison of bio-based polyamides with Nylon-12

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of high-performance polymers, the focus on sustainability has propelled bio-based polyamides into the spotlight as viable alternatives to their petroleum-derived counterparts like Nylon-12. This guide offers a detailed comparison of the performance characteristics of bio-based polyamides, primarily focusing on Polyamide 11 (PA11), and conventional Nylon-12 (Polyamide 12 or PA12). This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals seeking to make informed material selections.

Executive Summary

Bio-based polyamides, derived from renewable resources such as castor oil, present a compelling combination of performance and environmental benefits.[1][2] Polyamide 11 (PA11) is a prominent example of a 100% bio-based polymer that exhibits exceptional mechanical, thermal, and chemical properties, often rivaling or even exceeding those of the traditionally petroleum-based Nylon-12.[2][3] While bio-based versions of PA12 are emerging, this guide will focus on the comparison between the well-established bio-based PA11 and conventional PA12. Key differentiators lie in their mechanical toughness, thermal stability, and chemical resistance profiles, all of which are critical considerations for demanding applications.

Quantitative Performance Comparison

The following tables summarize the key mechanical and thermal properties of representative grades of bio-based Polyamide 11 and conventional Nylon-12. The data has been compiled from a comparative study where both materials were tested under identical conditions to ensure a direct and reliable comparison.[4][5]

Table 1: Mechanical Properties of Bio-Based PA11 vs. Nylon-12 [4]

PropertyBio-Based Polyamide 11 (PA11)Nylon-12 (PA12)Test Standard
Tensile Strength48.3 ± 1.5 MPa55.4 ± 2.1 MPaASTM D638
Tensile Modulus1.3 ± 0.1 GPa1.6 ± 0.1 GPaASTM D638
Elongation at Break180 ± 20 %220 ± 30 %ASTM D638
Shore D Hardness72 ± 174 ± 1ASTM D2240

Table 2: Thermal Properties of Bio-Based PA11 vs. Nylon-12 [4]

PropertyBio-Based Polyamide 11 (PA11)Nylon-12 (PA12)Test Standard
Melting Temperature (Tm)189.5 °C178.2 °CASTM D3418
Crystallization Temperature (Tc)155.1 °C142.5 °CASTM D3418
Onset Decomposition Temp. (TGA)~390 °C[6]Varies by gradeASTM E1131

Experimental Workflow & Signaling Pathways

To ensure accurate and reproducible comparisons between different polyamide grades, a standardized experimental workflow is crucial. The following diagram illustrates a typical workflow for evaluating the key performance characteristics of these polymers.

G cluster_0 Material Preparation cluster_1 Performance Testing cluster_2 Data Analysis & Comparison P1 Receive Polymer Granules (Bio-based PA & Nylon-12) P2 Drying of Granules P1->P2 P3 Injection Molding / Hot Pressing of Test Specimens P2->P3 T1 Mechanical Testing (Tensile, Flexural, Impact) P3->T1 T2 Thermal Analysis (DSC, TGA, DMA) P3->T2 T3 Chemical Resistance Testing P3->T3 D1 Collect Quantitative Data T1->D1 T2->D1 T3->D1 D2 Tabulate and Visualize Results D1->D2 D3 Comparative Performance Analysis D2->D3

A generalized experimental workflow for polymer performance comparison.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on internationally recognized ASTM standards.

Mechanical Testing: Tensile Properties (ASTM D638)

The tensile properties of the polyamides are determined according to ASTM D638.

  • Specimen Preparation: Dumbbell-shaped specimens are prepared by injection molding or machining from a pressed plaque. The dimensions of the specimens conform to the specifications outlined in the ASTM D638 standard.

  • Conditioning: Prior to testing, the specimens are conditioned in a controlled environment to ensure consistency in temperature and humidity.

  • Test Procedure: A universal testing machine is used to apply a tensile load to the specimen at a constant crosshead speed until it fractures. The load and the elongation of the specimen are continuously monitored and recorded.

  • Data Analysis: From the resulting stress-strain curve, key properties such as tensile strength, tensile modulus, and elongation at break are calculated.

Thermal Analysis: Differential Scanning Calorimetry (DSC) (ASTM D3418)

Differential Scanning Calorimetry is employed to determine the melting and crystallization temperatures of the polymers.

  • Sample Preparation: A small sample (typically 5-10 mg) of the polymer is accurately weighed and hermetically sealed in an aluminum pan.

  • Test Procedure: The sample is placed in the DSC instrument alongside an empty reference pan. The instrument heats the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The heat flow to the sample and the reference is continuously measured. The sample is then cooled at a controlled rate to observe crystallization behavior.

  • Data Analysis: The melting temperature (Tm) is identified as the peak of the endothermic transition during the heating cycle. The crystallization temperature (Tc) is identified as the peak of the exothermic transition during the cooling cycle.

Thermal Analysis: Thermogravimetric Analysis (TGA) (ASTM E1131)

Thermogravimetric Analysis is used to evaluate the thermal stability and decomposition profile of the polymers.

  • Sample Preparation: A small, accurately weighed sample of the polymer is placed in a TGA sample pan.

  • Test Procedure: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The weight of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset of decomposition is determined as the temperature at which a significant weight loss begins.

Chemical Resistance

Both bio-based polyamides and Nylon-12 exhibit good resistance to a wide range of chemicals, including oils, greases, and aliphatic and aromatic hydrocarbons.[3][7] However, their resistance to specific chemical classes can vary.

  • Bio-Based Polyamide 11 (PA11): Generally demonstrates excellent resistance to fuels, hydraulic fluids, and zinc chloride solutions.[8]

  • Nylon-12 (PA12): Typically shows good resistance to a broad range of chemicals but can be more susceptible to certain acids and bases compared to PA11.[8]

It is important to note that chemical resistance is dependent on several factors, including the specific chemical, its concentration, temperature, and exposure time. Therefore, for critical applications, it is always recommended to perform specific chemical compatibility testing.

Conclusion

Bio-based polyamides, particularly PA11, have emerged as high-performance, sustainable alternatives to conventional Nylon-12. While Nylon-12 may exhibit slightly higher tensile strength and modulus in some cases, bio-based PA11 offers a superior thermal profile with a higher melting temperature and comparable, if not better, chemical resistance in certain environments.[4][8] The choice between these materials will ultimately depend on the specific requirements of the application, including the mechanical loads, thermal environment, chemical exposure, and sustainability goals. The data and experimental protocols presented in this guide provide a solid foundation for making an informed decision.

References

Modifying Polyamide Properties: A Comparative Guide to Laurolactam Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to fine-tune the properties of polyamides is crucial for developing advanced materials and drug delivery systems. Copolymerization of laurolactam (B145868) with other lactams presents a versatile strategy to tailor the mechanical, thermal, and absorption characteristics of these polymers. This guide provides a comprehensive comparison of the performance of laurolactam copolymers, supported by experimental data and detailed protocols.

The incorporation of laurolactam into polyamide chains, particularly with ε-caprolactam to form polyamide 6/12 (PA 6/12), allows for a spectrum of materials with properties intermediate between those of the parent homopolymers, polyamide 6 (PA 6) and polyamide 12 (PA 12). The longer hydrocarbon chain of laurolactam generally imparts increased flexibility, reduced moisture absorption, and improved dimensional stability to the resulting copolymer.[1] These characteristics make laurolactam copolymers attractive for a variety of high-performance applications.

Performance Comparison of Laurolactam-Caprolactam (PA 6/12) Copolymers

The properties of PA 6/12 copolymers are highly dependent on the molar ratio of laurolactam to caprolactam. The following tables summarize the key physical, mechanical, and thermal properties of these copolymers based on varying comonomer content.

Table 1: Physical and Mechanical Properties of PA 6/12 Copolymers

Laurolactam Content (wt%)Nylon Yield (%)Reduced Viscosity (dL/g)Density (g/cm³)Water Absorption (%)Notched Izod Impact Strength (kJ/m²)Flexural Modulus (MPa)
0 (PA 6)98.52.81.142.54.52800
1097.22.61.121.85.22500
3095.82.31.081.16.82100
4094.52.11.060.97.51800
5093.11.91.050.78.11600

Data compiled from studies by Rusu et al.

Table 2: Thermal Properties of PA 6/12 Copolymers

Laurolactam Content (wt%)Melting Temperature (°C)Crystallization Temperature (°C)Degree of Crystallinity (%)
0 (PA 6)22218545
1021017040
3019515535
4018814832
5018214230

Data compiled from studies by Rusu et al.

As the proportion of laurolactam increases, a general trend of decreasing melting temperature, crystallinity, and water absorption is observed. Conversely, the impact strength tends to increase, indicating a more flexible and tougher material.

Experimental Protocols

The synthesis of laurolactam copolymers can be achieved through several methods, with anionic ring-opening polymerization and hydrolytic polymerization being the most common.

Anionic Ring-Opening Polymerization (AROP)

This method allows for rapid polymerization at temperatures below the melting point of the resulting polymer.

Materials:

  • Laurolactam

  • ε-Caprolactam

  • Initiator (e.g., sodium lactamate, Grignard reagents)

  • Activator (e.g., N-acyllactam)

  • Dry, inert solvent (e.g., toluene)

Procedure:

  • Monomer Preparation: Dry the lactam monomers under vacuum at 80°C for at least 4 hours to remove moisture.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the desired molar ratio of laurolactam and caprolactam.

  • Inert Atmosphere: Purge the flask with dry nitrogen for 30 minutes to create an inert atmosphere.

  • Melting: Heat the flask to melt the monomers (typically around 160°C).

  • Initiator and Activator Addition: Once the monomers are molten and homogenous, add the initiator followed by the activator.

  • Polymerization: Maintain the reaction temperature for a specified time (e.g., 30-60 minutes). The viscosity of the mixture will increase significantly as the polymer forms.

  • Isolation: Cool the reactor to room temperature. The solid copolymer can then be removed.

  • Purification: The polymer can be purified by dissolving it in a suitable solvent (e.g., m-cresol) and precipitating it in a non-solvent (e.g., methanol) to remove unreacted monomers and catalyst residues.

  • Drying: Dry the purified copolymer in a vacuum oven until a constant weight is achieved.

Hydrolytic Polymerization

This method is typically carried out at higher temperatures and pressures in the presence of water.

Materials:

  • Laurolactam

  • ε-Caprolactam

  • Water

  • Chain regulator (e.g., a dicarboxylic acid)

Procedure:

  • Charging the Reactor: Charge the lactam monomers, water (acting as an initiator), and a chain regulator into a high-pressure autoclave.

  • Inerting: Purge the autoclave with nitrogen to remove oxygen.

  • Pre-polymerization: Heat the reactor to 250-280°C under pressure (e.g., 15-20 bar). The ring-opening of the lactams is initiated by water.

  • Polycondensation: After the initial ring-opening, the pressure is gradually released, and the temperature is maintained or slightly increased to facilitate the removal of water and drive the polycondensation reaction to form a high molecular weight polymer.

  • Extrusion and Pelletizing: The molten polymer is then extruded from the reactor, cooled, and pelletized.

Visualizing Relationships and Workflows

To better understand the interplay between monomer composition and resulting properties, as well as the experimental process, the following diagrams are provided.

G cluster_monomers Monomer Composition cluster_properties Copolymer Properties laurolactam Increasing Laurolactam Content flexibility Increased Flexibility laurolactam->flexibility water_absorption Decreased Water Absorption laurolactam->water_absorption melting_point Decreased Melting Point laurolactam->melting_point crystallinity Decreased Crystallinity laurolactam->crystallinity impact_strength Increased Impact Strength laurolactam->impact_strength caprolactam Increasing Caprolactam Content caprolactam->water_absorption Increased caprolactam->melting_point Increased stiffness Increased Stiffness caprolactam->stiffness

Monomer Composition vs. Copolymer Properties

G start Start: Monomer Selection (Laurolactam & Comonomer) drying Monomer Drying start->drying polymerization Copolymerization (Anionic or Hydrolytic) drying->polymerization isolation Polymer Isolation & Purification polymerization->isolation characterization Characterization isolation->characterization thermal Thermal Analysis (DSC, TGA) characterization->thermal mechanical Mechanical Testing (Tensile, Impact) characterization->mechanical physical Physical Property Measurement (Density, Water Absorption) characterization->physical end End: Property Profile thermal->end mechanical->end physical->end

References

A Spectroscopic Guide to Polyamide Monomers: Comparative Analysis Using FTIR, NMR, and Raman Techniques

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative spectroscopic analysis of common polyamide monomers, offering researchers, scientists, and drug development professionals a reference for identifying and characterizing these fundamental building blocks of nylons. The following sections detail the experimental protocols and present quantitative data from Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Raman Spectroscopy, facilitating a clear comparison of their spectral features.

Spectroscopic Techniques for Monomer Analysis

The characterization of polyamide monomers relies on a suite of spectroscopic techniques that probe the molecular vibrations and nuclear magnetic environments within the compounds. FTIR and Raman spectroscopy are complementary vibrational techniques that provide a unique "molecular fingerprint" based on the functional groups present.[1][2] NMR spectroscopy, particularly ¹H and ¹³C NMR, offers detailed information about the chemical structure and connectivity of atoms.

Comparative Spectroscopic Data of Polyamide Monomers

The spectral data for common polyamide monomers are summarized below. These values highlight the key distinguishing features observable with FTIR, ¹H NMR, and ¹³C NMR spectroscopy.

Table 1: Comparative Spectroscopic Data for Common Polyamide Monomers

MonomerSpectroscopic TechniqueCharacteristic Peaks / Chemical Shifts
ε-Caprolactam FTIR (cm⁻¹) ~3290 (N-H Stretch), ~3230 (N-H Stretch), ~2930 (C-H Stretch), ~2860 (C-H Stretch), ~1650 (Amide I, C=O Stretch)[3][4]
¹H NMR (ppm) ~7.3 (NH), ~3.2 (CH₂-N), ~2.5 (CH₂-C=O), ~1.6-1.7 (CH₂)[5]
¹³C NMR (ppm) ~179 (C=O), ~42 (CH₂-N), ~36 (CH₂-C=O), ~30 (CH₂), ~29 (CH₂), ~28 (CH₂)[6][7]
Raman (cm⁻¹) Key vibrations related to the beta-lactam ring can be found at approximately 1692 and 1782 cm⁻¹.[1]
Adipic Acid FTIR (cm⁻¹) ~2940 (O-H Stretch, broad), ~1700 (C=O Stretch), ~1430 (C-H Bend), ~1285 (C-O Stretch), ~930 (O-H Bend)
¹H NMR (ppm) ~11.5 (COOH), ~2.2-2.4 (CH₂-COOH), ~1.6-1.7 (CH₂)
¹³C NMR (ppm) ~178 (C=O), ~33 (CH₂-COOH), ~24 (CH₂)
Hexamethylenediamine FTIR (cm⁻¹) ~3350 (N-H Stretch), ~3280 (N-H Stretch), ~2920 (C-H Stretch), ~2850 (C-H Stretch), ~1570 (N-H Bend)
¹H NMR (ppm) ~2.7 (CH₂-N), ~1.4-1.5 (CH₂), ~1.3 (NH₂)
¹³C NMR (ppm) ~42 (CH₂-N), ~33 (CH₂), ~26 (CH₂)

Note: NMR chemical shifts are dependent on the solvent used. The values provided are typical and may vary.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of polyamide monomers are provided below.

FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups.[8][9] The Attenuated Total Reflection (ATR) method is particularly convenient as it requires minimal sample preparation.[10]

  • Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.[11]

    • Place a small amount of the solid or liquid monomer sample directly onto the ATR crystal, ensuring complete coverage.

    • For solid samples, apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[11]

  • Data Acquisition:

    • Collect the spectrum, typically in the range of 4000–400 cm⁻¹.

    • A typical measurement consists of 16 to 32 co-added scans at a spectral resolution of 4 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum should be analyzed for the presence of characteristic absorption bands corresponding to functional groups like N-H, C=O, C-H, and C-N.[12]

    • Small spectral differences, particularly in the fingerprint region (1800-400 cm⁻¹), can be used to distinguish between different polyamide types.[10]

Solution ¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural elucidation of monomers.[13]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).[7]

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the monomer sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or for less soluble samples, a mixture like TFE/CDCl₃) in an NMR tube.[7][14]

    • Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required to achieve a good signal-to-noise ratio.[7][14]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the monomer structure.[15][16]

Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations.[17][18]

  • Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 785 nm).[17]

  • Sample Preparation:

    • Place the monomer sample (solid or liquid) on a suitable substrate (e.g., a glass slide).

    • Samples can often be analyzed directly through transparent packaging like glass vials.[17]

  • Data Acquisition:

    • Focus the laser on the sample.

    • Acquire the Raman spectrum over a relevant spectral range (e.g., 200–3500 cm⁻¹).

    • Adjust the laser power and acquisition time to obtain a good quality spectrum without causing sample degradation.

  • Data Analysis:

    • Identify the characteristic Raman peaks. The set of vibrations forms a molecular fingerprint of the material.[1]

    • Compare the spectra of different monomers to identify unique peaks that can be used for differentiation.[17]

Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow and the correlation between monomer structure and spectroscopic output.

G cluster_workflow Experimental Workflow for Spectroscopic Comparison sample Polyamide Monomer Sample (e.g., Caprolactam, Adipic Acid) prep Sample Preparation (Dissolving, Mounting on ATR) sample->prep ftir FTIR Analysis prep->ftir Parallel Analysis nmr NMR Analysis (1H & 13C) prep->nmr Parallel Analysis raman Raman Analysis prep->raman Parallel Analysis data_acq Data Acquisition ftir->data_acq nmr->data_acq raman->data_acq data_proc Data Processing & Analysis data_acq->data_proc comparison Comparative Analysis (Peak positions, Chemical shifts) data_proc->comparison

Caption: General workflow for the spectroscopic comparison of polyamide monomers.

G cluster_relationship Structure-Spectra Relationship in Polyamide Monomers cluster_functional_groups Key Functional Groups cluster_signals Characteristic Spectroscopic Signals Monomer Monomer Chemical Structure Amide Amide (-CONH-) (in Lactams) Monomer->Amide Amine Amine (-NH2) (in Diamines) Monomer->Amine Acid Carboxylic Acid (-COOH) (in Diacids) Monomer->Acid Alkyl Alkyl Chain (-CH2-) Monomer->Alkyl FTIR_NH FTIR: N-H Stretch (~3300 cm-1) Amide->FTIR_NH FTIR_CO FTIR: C=O Stretch (~1650-1700 cm-1) Amide->FTIR_CO NMR_NH 1H NMR: N-H Proton (Variable ppm) Amide->NMR_NH NMR_CO 13C NMR: C=O Carbon (~175-180 ppm) Amide->NMR_CO Raman_Ring Raman: Ring Modes (Lactams) Amide->Raman_Ring Amine->FTIR_NH Amine->NMR_NH Acid->FTIR_CO Acid->NMR_CO CH_Signals FTIR/Raman/NMR: C-H Signals Alkyl->CH_Signals

Caption: Relationship between monomer functional groups and spectroscopic signals.

References

A Comparative Kinetic Study of Laurolactam Polymerization Versus Other Lactams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the polymerization kinetics of laurolactam (B145868), the monomer for Nylon-12, with other common lactams, particularly caprolactam (monomer for Nylon-6) and enantholactam (monomer for Nylon-7). This information is crucial for professionals involved in the development of polyamides for various applications, including specialty polymers in pharmaceuticals and medical devices. The following sections present a summary of quantitative data, detailed experimental protocols, and visual representations of the polymerization process and experimental workflow.

Comparative Kinetic Data

The ring-opening polymerization of lactams can be initiated through different mechanisms, primarily anionic and hydrolytic polymerization. The kinetics of these reactions are significantly influenced by factors such as monomer ring size, temperature, and the concentrations of catalysts or initiators.

Table 1: Comparison of Kinetic Parameters for Lactam Polymerization

Kinetic ParameterLaurolactam (Nylon-12)Caprolactam (Nylon-6)Enantholactam (Nylon-7)Notes
Anionic Polymerization
Activation Energy (Ea)Data not readily available in cited literature.67 - 79 kJ/mol[1]Data not readily availableVaries with the specific catalyst and activator system used.[1]
Enthalpy of Polymerization (ΔH_p)-53 J/g[2]-129.1 to -144 J/g[3]Data not readily availableThe larger ring size of laurolactam results in lower ring strain and thus a less exothermic polymerization compared to caprolactam.
Typical Reaction Temperature~150°C[1]140 - 170°C[1]Data not readily availablePolymerization can occur above or below the melting point of the resulting polymer.[1]
Hydrolytic Polymerization
Reaction Rate ComparisonVery slow, at a rate of 1/10th or less than that of caprolactam.[1]Significantly faster than laurolactam.[1]Data not readily availableThe higher ring strain in smaller lactam rings contributes to their greater reactivity in hydrolytic polymerization.[1]
Typical Reaction TemperaturePre-polymerization at ~300°C, followed by polycondensation at ~250°C.[1][4]Pre-polymerization at 225°C, followed by polymerization at 245-250°C.[1]Data not readily availableRequires high temperatures and pressures.[1]

Experimental Protocols

The following provides a detailed methodology for a representative kinetic study of lactam polymerization using Differential Scanning Calorimetry (DSC). This technique allows for the determination of key kinetic parameters by measuring the heat flow associated with the polymerization reaction.

Kinetic Study of Lactam Polymerization via Differential Scanning Calorimetry (DSC)

Objective: To determine the activation energy (Ea) and monitor the conversion of a lactam monomer as a function of temperature and time.

Materials:

  • Lactam monomer (e.g., Laurolactam, Caprolactam)

  • Initiator/Catalyst system (e.g., for anionic polymerization: a strong base like sodium lactamate and an activator like an N-acyllactam)

  • High-purity nitrogen gas

  • DSC instrument with hermetically sealed aluminum pans

Procedure:

  • Sample Preparation:

    • Thoroughly dry the lactam monomer under vacuum to remove any traces of water, which can inhibit anionic polymerization.[5]

    • In an inert atmosphere (e.g., a glovebox), accurately weigh the desired amounts of the dried lactam monomer and the initiator/catalyst system directly into a DSC pan.

    • Hermetically seal the DSC pan to prevent any contamination or loss of volatile components during the experiment.

  • DSC Analysis:

    • Place the sealed sample pan and an empty reference pan into the DSC instrument.

    • Purge the DSC cell with high-purity nitrogen gas.

    • Non-isothermal Scan: Heat the sample at a constant rate (e.g., 5, 10, 15, 20 °C/min) over a temperature range that encompasses the entire polymerization exotherm. This will be used to determine the overall heat of polymerization and to identify suitable isothermal temperatures.

    • Isothermal Scan: Heat the sample rapidly to a predetermined isothermal temperature (below the melting point of the polymer for solid-state polymerization or above for melt polymerization) and hold for a sufficient time to achieve complete conversion. Record the heat flow as a function of time. Repeat at several different isothermal temperatures to obtain data for activation energy calculation.

  • Data Analysis:

    • From the non-isothermal scan, integrate the area under the exothermic peak to determine the total enthalpy of polymerization (ΔH_total).

    • For each isothermal scan, the rate of reaction (dα/dt) at any given time is proportional to the measured heat flow (dH/dt), and the degree of conversion (α) can be calculated by integrating the heat flow over time and dividing by the total enthalpy of polymerization.

    • The rate constant (k) at each isothermal temperature can be determined from the conversion data.

    • The activation energy (Ea) can then be calculated using the Arrhenius equation by plotting the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T).

Visualizations

Signaling Pathways and Experimental Workflows

lactam_polymerization_mechanism cluster_anionic Anionic Ring-Opening Polymerization cluster_hydrolytic Hydrolytic Ring-Opening Polymerization Lactam Lactam Monomer LactamAnion Lactam Anion Lactam->LactamAnion GrowingChain Growing Polymer Chain Lactam->GrowingChain Initiator Initiator (Base) Initiator->LactamAnion Deprotonation ActivatedMonomer Activated Monomer LactamAnion->ActivatedMonomer Nucleophilic Attack Activator Activator (e.g., N-Acyllactam) Activator->ActivatedMonomer ActivatedMonomer->GrowingChain Propagation Polymer Polyamide GrowingChain->Polymer Lactam2 Lactam Monomer AminoAcid ω-Amino Acid Lactam2->AminoAcid Hydrolysis Water Water Water->AminoAcid Polycondensation Polycondensation AminoAcid->Polycondensation Polymer2 Polyamide Polycondensation->Polymer2

Caption: General mechanisms for anionic and hydrolytic ring-opening polymerization of lactams.

experimental_workflow start Start: Kinetic Study monomer_prep Monomer Preparation (Drying) start->monomer_prep reagent_prep Initiator/Activator Preparation start->reagent_prep sample_prep Sample Formulation (in DSC pan) monomer_prep->sample_prep reagent_prep->sample_prep dsc_analysis DSC Analysis (Isothermal & Non-isothermal) sample_prep->dsc_analysis data_collection Data Collection (Heat Flow vs. Time/Temp) dsc_analysis->data_collection data_analysis Data Analysis (Conversion, Rate Constants) data_collection->data_analysis arrhenius_plot Arrhenius Plot (ln(k) vs 1/T) data_analysis->arrhenius_plot activation_energy Determine Activation Energy (Ea) arrhenius_plot->activation_energy end End: Kinetic Parameters activation_energy->end

Caption: Experimental workflow for a kinetic study of lactam polymerization using DSC.

References

A Comparative Guide to Analytical Methods for Laurolactam Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three prominent analytical methods for the quantification of Laurolactam: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MS). This document outlines the performance of each method, supported by experimental data, to assist in selecting the most suitable technique for specific analytical needs.

Method Comparison

The selection of an analytical method for Laurolactam quantification is contingent on various factors, including the sample matrix, required sensitivity, and the need to analyze related compounds such as oligomers. While all three methods are suitable for Laurolactam analysis, they offer distinct advantages and are suited for different applications.[1]

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and appropriate method for the detection of Laurolactam, particularly in aqueous and fatty food simulants.[1]

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Mass Spectrometric (HPLC-MS) Detection are well-suited for the identification and quantification of Laurolactam as well as its cyclic dimer and trimer.[1] HPLC-based methods are often preferred for routine quality control due to their high precision and ability to analyze non-volatile oligomers without derivatization.[2]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) offers superior sensitivity and selectivity, making it invaluable for in-depth impurity profiling and investigational studies, especially at trace levels.[2]

Data Presentation

The following tables summarize the typical performance characteristics for each analytical method. The data presented is indicative for Laurolactam analysis, based on established methods for similar lactam compounds.

Table 1: Performance Characteristics of GC-FID for Laurolactam Quantification (Indicative)
Validation ParameterTypical Performance
Linearity (R²)≥ 0.999
Range0.1 - 100 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 5%
Limit of Detection (LOD)~0.03 µg/mL
Limit of Quantification (LOQ)~0.1 µg/mL
Table 2: Performance Characteristics of HPLC-UV for Laurolactam Quantification (Indicative)[2]
Validation ParameterTypical Performance
Linearity (R²)> 0.999
Range1 - 200 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 2%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Table 3: Performance Characteristics of HPLC-MS for Laurolactam Quantification (Indicative)
Validation ParameterTypical Performance
Linearity (R²)≥ 0.998
Range0.01 - 50 µg/mL
Accuracy (% Recovery)97 - 103%
Precision (%RSD)< 5%
Limit of Detection (LOD)~0.005 µg/mL
Limit of Quantification (LOQ)~0.015 µg/mL

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This protocol is a representative method for the analysis of Laurolactam.

1. Sample Preparation:

  • Dissolve 10 mg of the Laurolactam sample in 10 mL of a suitable solvent such as Dichloromethane or Ethyl Acetate.[2]

  • Filter the solution using a 0.22 or 0.45 µm filter.[2]

2. GC-FID System:

  • Chromatographic System: Agilent 7890 GC with FID or equivalent.[2]

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.[2]

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

3. Injection:

  • Injection Volume: 1 µL.

  • Injection Mode: Split or splitless, depending on the concentration.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Protocol

This protocol is a representative method for the analysis of Laurolactam purity.[2]

1. Sample Preparation:

  • Dissolve 10 mg of the Laurolactam sample in 10 mL of the mobile phase.[2]

  • Filter the solution using a 0.22 or 0.45 µm filter.[2]

2. HPLC-UV System:

  • Chromatographic System: Agilent 1100/1200 series or equivalent with a UV/DAD detector.[2]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[2]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 30 °C.

3. Injection:

  • Injection Volume: 10 µL.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol

This protocol provides a general framework for Laurolactam analysis by HPLC-MS.

1. Sample Preparation:

  • Dissolve 1 mg of the Laurolactam sample in 100 mL of the mobile phase.

  • Filter the solution using a 0.22 µm filter.

2. HPLC-MS System:

  • Chromatographic System: Agilent 1290 Infinity II LC with 6545XT AdvanceBio Q-TOF or equivalent.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase: Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

3. Injection:

  • Injection Volume: 5 µL.

Visualizations

Analytical Workflow for Laurolactam Quantification cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Interpretation Sample Laurolactam Sample Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.22/0.45 µm) Dissolution->Filtration GC_FID GC-FID Analysis Filtration->GC_FID HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV HPLC_MS HPLC-MS Analysis Filtration->HPLC_MS Data_GC Chromatogram & FID Signal GC_FID->Data_GC Data_HPLC_UV Chromatogram & UV Spectrum HPLC_UV->Data_HPLC_UV Data_HPLC_MS Chromatogram & Mass Spectrum HPLC_MS->Data_HPLC_MS Quantification Quantification Data_GC->Quantification Data_HPLC_UV->Quantification Data_HPLC_MS->Quantification

Caption: General workflow for Laurolactam quantification.

Method Selection Logic Start Analytical Requirement Routine_QC Routine QC of Laurolactam? Start->Routine_QC Oligomers Analysis of Oligomers Needed? Routine_QC->Oligomers Yes GC_FID Use GC-FID Routine_QC->GC_FID No High_Sensitivity Trace Level Impurity Profiling? Oligomers->High_Sensitivity Yes HPLC_UV Use HPLC-UV Oligomers->HPLC_UV No High_Sensitivity->HPLC_UV No HPLC_MS Use HPLC-MS High_Sensitivity->HPLC_MS Yes

Caption: Decision tree for selecting an analytical method.

References

A Comparative Analysis of Nylon-12 Synthesis: Unveiling the Impact of Polymerization Methods on Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nylon-12 synthesized through various polymerization methods. Nylon-12, a versatile polyamide, exhibits a range of properties crucial for applications in research, medical devices, and pharmaceuticals. The choice of synthesis route—primarily ring-opening polymerization of laurolactam (B145868) or polycondensation of 12-aminododecanoic acid—significantly influences the final polymer's molecular weight, mechanical strength, and thermal characteristics. This document delves into these differences, presenting available experimental data, detailed methodologies, and visual representations of the underlying chemical processes to aid in the selection of the most suitable Nylon-12 for specific applications.

Key Synthesis Routes and Their Characteristics

Nylon-12 is commercially produced primarily through the ring-opening polymerization (ROP) of laurolactam.[1][2] An alternative, though less common, route is the polycondensation of 12-aminododecanoic acid.[1] The ROP of laurolactam can be further categorized into hydrolytic, anionic, and cationic polymerization, each with distinct advantages and disadvantages.

Ring-Opening Polymerization (ROP) of Laurolactam: This is the preferred commercial route for producing Nylon-12.[1] The process involves the opening of the 12-membered laurolactam ring to form linear polyamide chains.

  • Hydrolytic Polymerization: This method utilizes water as an initiator to open the lactam ring, forming 12-aminododecanoic acid, which then undergoes polycondensation.[3] It is a common industrial method that avoids the use of catalysts that can be difficult to remove from the final product.[4] However, the ring-opening reaction of laurolactam is slow, often requiring high temperatures (260-300 °C) and pressures.[1]

  • Anionic Polymerization: This method is characterized by rapid polymerization rates and the ability to control the molecular weight of the resulting polymer.[5] It is initiated by strong bases, such as sodium hydride, and requires an activator or co-catalyst.[5] Anionic polymerization can be complex, and impurities can lead to premature termination of the growing polymer chains, resulting in lower molecular weight and compromised mechanical properties.[6][7]

  • Cationic Polymerization: Initiated by protic or Lewis acids, this method is less common commercially for Nylon-12 production because the resulting polymer can be less stable and more prone to oxidation compared to that produced by anionic polymerization.[1] Cationic polymerization of laurolactam can also be susceptible to side reactions.[3]

Polycondensation of 12-Aminododecanoic Acid: This method involves the direct polymerization of the 12-aminododecanoic acid monomer, with the elimination of water.[1] While a viable laboratory-scale synthesis, it is less favored for large-scale industrial production compared to the ring-opening polymerization of laurolactam.

Comparative Performance Data

PropertyHydrolytic ROPAnionic ROPCationic ROPPolycondensationStandard Nylon-12 (Method Unspecified)
Number Average Molecular Weight (Mn) ( g/mol ) ~7,000[8]2,000 - >30,000[9]Generally lower molecular weight[6]20,000 - 40,000 (for Nylon 12,14)[4]14,300[5]
Weight Average Molecular Weight (Mw) ( g/mol ) ----28,600[5]
Polydispersity Index (PDI) -Narrow[9]Not so wide[6]-~2.0[5]
Tensile Strength (MPa) ---10.0 ± 2.1 (for bio-based PA12,36)[1]50[10][11]
Elongation at Break (%) ---1378 ± 3 (for bio-based PA12,36)[1]200[10][11]
Melting Point (°C) 179[5]--85.8 (for bio-based PA12,36)[1]178 - 180[1]
Crystallinity (%) 18.5 - 33[5]--11 (for bio-based PA12,36)[1]-
Density (g/cm³) ----1.01 - 1.02[1][10][11]

Experimental Protocols

Detailed methodologies for the key polymerization techniques are provided below.

Hydrolytic Ring-Opening Polymerization of Laurolactam (Continuous Process)

This protocol describes a continuous process for the hydrolytic polymerization of laurolactam.

Materials:

  • Laurolactam

  • Water (1-10% by weight)[8]

Equipment:

  • Longitudinal-type polymerization reaction zone (e.g., a polymerization column)

  • Heating system with temperature gradient control

  • Pressure control system

  • Extruder and pelletizer

Procedure:

  • Preliminarily heat laurolactam with 1 to 10% by weight of added water.

  • Continuously feed the mixture from the upper part to the lower part of the longitudinal-type polymerization reaction zone.

  • Establish a decreasing temperature gradient of 10°C or more from the upper to the lower part of the polymerization zone, with polymerization temperatures between 250°C and 300°C.[8]

  • Maintain the polymerization under vapor pressure to achieve a conversion rate of 99.5% or more.[8]

  • Continuously discharge the polymer melt from the bottom of the reactor.

  • Cool and pelletize the resulting Nylon-12.

Anionic Ring-Opening Polymerization of Laurolactam (Batch Process)

This protocol outlines a typical lab-scale batch process for the anionic polymerization of laurolactam.[5]

Materials:

  • Laurolactam (monomer)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (initiator)

  • N-acetyl-laurolactam (activator)

  • Anhydrous toluene (B28343) (for washing)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with a temperature controller

  • Condenser

  • Nitrogen inlet and outlet

  • Schlenk line or glove box

  • Vacuum oven

Procedure:

  • Monomer Preparation: Place the desired amount of laurolactam into the three-neck round-bottom flask. Heat the flask under vacuum to melt the laurolactam and remove any residual moisture. Once molten and degassed, switch the atmosphere to dry nitrogen.

  • Initiator Addition: Under a positive pressure of nitrogen, carefully add the calculated amount of sodium hydride to the molten laurolactam with vigorous stirring. The sodium hydride reacts with laurolactam to form the sodium lactamate initiator.

  • Activator Addition and Polymerization: Inject the calculated amount of the N-acetyl-laurolactam activator into the reaction mixture. Maintain the reaction temperature at 150°C under a continuous flow of nitrogen. The viscosity of the mixture will increase as polymerization proceeds.

  • Polymer Isolation and Purification: Once the polymerization is complete, cool the reaction mixture to room temperature. The resulting solid polymer can be removed from the flask. The polymer can be purified by dissolving it in a suitable solvent (e.g., m-cresol) and precipitating it in a non-solvent (e.g., methanol). Wash the precipitated polymer with anhydrous toluene to remove mineral oil from the sodium hydride dispersion. Dry the purified polymer in a vacuum oven until a constant weight is achieved.[5]

Cationic Ring-Opening Polymerization of Laurolactam (Bulk Polymerization)

This protocol describes a representative procedure for the bulk cationic polymerization of laurolactam.[3]

Materials:

  • Laurolactam (dried under vacuum)

  • Orthophosphoric acid (85%, initiator)

  • Methanol (B129727) (for precipitation)

  • Acetone (for washing)

Equipment:

  • Schlenk flask with a magnetic stirrer and a condenser

  • Heating mantle with temperature control

  • Nitrogen atmosphere setup

  • Vacuum oven

Procedure:

  • Monomer and Initiator Addition: In a flame-dried Schlenk flask under a nitrogen atmosphere, add the desired amount of dried laurolactam. Add the calculated amount of phosphoric acid initiator.

  • Polymerization: Heat the reaction mixture to 260°C with continuous stirring. Maintain the reaction at 260°C for a designated time (e.g., 5 hours). The viscosity of the mixture will increase significantly as the polymerization progresses.

  • Termination and Isolation: After the reaction time, cool the flask to room temperature to obtain a solid polymer mass.

  • Purification: Dissolve the polymer in a suitable solvent (e.g., m-cresol). Precipitate the polymer by slowly adding the solution to a large excess of methanol with vigorous stirring. Filter the precipitated polymer and wash it thoroughly with methanol and then acetone. Dry the purified Nylon-12 in a vacuum oven at 60-80°C until a constant weight is achieved.[3]

Polycondensation of 12-Aminododecanoic Acid

This protocol provides a general procedure for the melt polycondensation of an amino acid to form a polyamide.

Materials:

  • 12-aminododecanoic acid

Equipment:

  • Glass reactor with a mechanical stirrer, nitrogen inlet, and a condenser for water removal

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure:

  • Place the 12-aminododecanoic acid monomer into the glass reactor.

  • Purge the reactor with nitrogen gas.

  • Heat the reactor to a temperature above the melting point of the monomer and the resulting polymer (e.g., 220-280°C) to initiate polycondensation.

  • Water produced during the reaction is removed through the condenser.

  • After an initial period of heating under nitrogen, apply a vacuum to the reactor to facilitate the removal of the remaining water and drive the polymerization to completion, increasing the molecular weight.

  • Continue the reaction under vacuum until the desired viscosity is reached.

  • Cool the reactor under a nitrogen atmosphere. The resulting solid polymer can then be removed.

Visualizing the Polymerization Processes

The following diagrams, generated using the DOT language, illustrate the key polymerization mechanisms and a general experimental workflow.

ring_opening_polymerization cluster_hydrolytic Hydrolytic ROP cluster_anionic Anionic ROP cluster_cationic Cationic ROP Laurolactam1 Laurolactam AminoAcid 12-Aminododecanoic Acid Laurolactam1->AminoAcid Ring Opening Water Water (Initiator) Nylon12_H Nylon-12 AminoAcid->Nylon12_H Polycondensation Laurolactam2 Laurolactam Lactamate Lactamate Anion Laurolactam2->Lactamate Deprotonation Base Strong Base (Initiator) Nylon12_A Nylon-12 Lactamate->Nylon12_A Propagation Laurolactam3 Laurolactam ActivatedMonomer Activated Monomer Laurolactam3->ActivatedMonomer Protonation Acid Acid (Initiator) Nylon12_C Nylon-12 ActivatedMonomer->Nylon12_C Propagation

Caption: Mechanisms of Ring-Opening Polymerization for Nylon-12 Synthesis.

polycondensation Monomer n (12-Aminododecanoic Acid) Polymer Nylon-12 Monomer->Polymer Polycondensation (Heat, Vacuum) Water n H2O Polymer->Water Byproduct experimental_workflow start Monomer Preparation (Drying/Purification) reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup reagent_addition Addition of Initiator/Catalyst and/or Activator reaction_setup->reagent_addition polymerization Polymerization (Controlled Temperature & Time) reagent_addition->polymerization isolation Polymer Isolation (Cooling, Solidification) polymerization->isolation purification Purification (Dissolution, Precipitation, Washing) isolation->purification drying Drying (Vacuum Oven) purification->drying characterization Characterization (MW, Mechanical, Thermal) drying->characterization

References

Performance Benchmarking of Novel Catalysts in Laurolactam Polymerization for Polyamide-12 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of emerging catalyst systems against conventional methods for the synthesis of high-performance Polyamide-12, offering researchers and drug development professionals insights into catalyst efficiency, polymer characteristics, and experimental considerations.

The synthesis of Polyamide-12 (PA-12), a critical thermoplastic polymer in various high-performance applications, is predominantly achieved through the ring-opening polymerization of laurolactam (B145868). While conventional anionic polymerization methods are well-established, the quest for more efficient, controlled, and metal-free catalytic systems has led to the exploration of novel catalysts. This guide provides a comparative overview of the performance of emerging catalysts, including N-Heterocyclic Carbenes (NHCs) and organometallic complexes, against the traditional anionic ring-opening polymerization (AROP) approach.

Comparative Performance Data

The efficacy of a catalyst in laurolactam polymerization is determined by several key metrics, including monomer conversion, polymerization time, and the molecular weight (Mw) and polydispersity index (PDI) of the resulting polymer. The following table summarizes the performance of selected novel and conventional catalyst systems based on available research data. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.

Catalyst SystemTypeTemperature (°C)Time (min)Conversion (%)Molecular Weight (Mw, g/mol )PDI
Conventional AROP
Sodium Hydride / N-acetyl-laurolactamAnionic15030-60>99High (not specified)-
Sodium Caprolactam / Toluene DiisocyanateAnionicNot Specified->98.74--
Novel Catalysts
N-Heterocyclic Carbene (NHC-CO2 adduct)Organocatalyst180-20015-60Quantitative2,000 - >30,000Narrow
Barium σ-Borane ComplexOrganometallicMild (not specified)--Precise & Predictable-
Phosphine-based OrganocatalystOrganocatalyst-----

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for laurolactam polymerization using the discussed catalyst systems.

Conventional Anionic Ring-Opening Polymerization (AROP)

Materials:

  • Laurolactam

  • Sodium Hydride (NaH) (initiator)

  • N-acetyl-laurolactam (activator)

  • Anhydrous nitrogen or argon

  • Dry glassware

Procedure:

  • Laurolactam is dried under vacuum to remove moisture.

  • The dried laurolactam is melted in a reactor under an inert atmosphere.

  • The initiator (e.g., NaH) is added to the molten laurolactam, leading to the formation of the lactamate anion.

  • The activator (e.g., N-acetyl-laurolactam) is introduced to the mixture to initiate polymerization.

  • The reaction is allowed to proceed at a set temperature (e.g., 150°C), resulting in a significant increase in viscosity as the polymer forms.

  • The resulting polymer is then cooled, isolated, and purified.

N-Heterocyclic Carbene (NHC) Catalyzed Polymerization

Materials:

  • Laurolactam

  • NHC-CO2 adduct (latent catalyst)

  • Anhydrous nitrogen or argon

  • Dry glassware

Procedure:

  • Dried laurolactam and the NHC-CO2 adduct are placed in a reaction vessel under an inert atmosphere.

  • The mixture is heated to a temperature sufficient to melt the laurolactam and release the active NHC from the CO2 adduct (typically >160°C).

  • The temperature is then raised to the desired polymerization temperature (e.g., 180-200°C).

  • The NHC initiates polymerization by deprotonating a laurolactam monomer.

  • The reaction proceeds until the desired molecular weight is achieved, indicated by a marked increase in viscosity.

  • The polymer is cooled and isolated.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the experimental processes and the catalytic cycle, the following diagrams are provided in DOT language.

experimental_workflow cluster_prep Preparation cluster_polymerization Polymerization cluster_analysis Analysis Monomer Drying Monomer Drying Monomer Melting Monomer Melting Monomer Drying->Monomer Melting Catalyst Preparation Catalyst Preparation Catalyst Addition Catalyst Addition Catalyst Preparation->Catalyst Addition Inert Atmosphere Inert Atmosphere Inert Atmosphere->Monomer Melting Monomer Melting->Catalyst Addition Initiation Initiation Catalyst Addition->Initiation Propagation Propagation Initiation->Propagation Isolation & Purification Isolation & Purification Propagation->Isolation & Purification Molecular Weight (GPC) Molecular Weight (GPC) Isolation & Purification->Molecular Weight (GPC) Conversion (NMR) Conversion (NMR) Isolation & Purification->Conversion (NMR) Thermal Properties (DSC/TGA) Thermal Properties (DSC/TGA) Isolation & Purification->Thermal Properties (DSC/TGA)

Caption: General experimental workflow for laurolactam polymerization.

catalytic_cycle Catalyst Catalyst Activated Monomer Activated Monomer Catalyst->Activated Monomer Activation Laurolactam Monomer Laurolactam Monomer Laurolactam Monomer->Activated Monomer Growing Polymer Chain Growing Polymer Chain Activated Monomer->Growing Polymer Chain Initiation Growing Polymer Chain->Growing Polymer Chain Propagation (+ Monomer) Polyamide-12 Polyamide-12 Growing Polymer Chain->Polyamide-12 Termination/Chain Transfer Polyamide-12->Catalyst Catalyst Regeneration

Caption: Simplified catalytic cycle for ring-opening polymerization.

Safety Operating Guide

Safe Disposal of Azacyclotridecan-2-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step protocol for the safe disposal of Azacyclotridecan-2-one, also known as Laurolactam. Adherence to these procedures is vital to mitigate risks and ensure compliance with safety regulations.

Chemical Hazard and Safety Data

This compound presents several hazards that must be considered during handling and disposal. The following table summarizes key safety information derived from safety data sheets (SDS).

Hazard ClassificationGHS Hazard StatementPrecautionary Statement
Skin Irritation (Category 2)H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Eye Irritation (Category 2A)H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
Hazardous to the aquatic environment, long-term hazard (Category 3)H412: Harmful to aquatic life with long lasting effectsP273: Avoid release to the environment.

Disposal Protocol

The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant"[1]. This ensures that the chemical is managed by professionals equipped to handle hazardous materials in an environmentally sound manner. The following protocol outlines the necessary steps for laboratory personnel.

Materials Required:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

  • Chemical waste container (clearly labeled)

  • Waste disposal manifest or logbook

Procedure:

  • Personal Protective Equipment (PPE): Before handling this compound, ensure that all required PPE is worn. This includes safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Segregation:

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Store in a designated, well-ventilated, and secured area.

  • Containerization:

    • Place all this compound waste, including contaminated materials (e.g., weighing paper, gloves, and empty containers), into a clearly labeled hazardous waste container.

    • The label should include the chemical name ("this compound"), the associated hazards (e.g., "Irritant"), and the date of accumulation.

  • Spill Management:

    • In the event of a spill, prevent further leakage if it is safe to do so.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it into a suitable disposal container.

    • Do not allow the product to enter drains, other waterways, or soil[1].

  • Documentation:

    • Record the amount of this compound being disposed of in the laboratory's chemical waste log or manifest.

  • Arrange for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste container.

    • Provide them with the necessary information about the waste, including the SDS.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Don Personal Protective Equipment (PPE) start->ppe spill Is there a spill? ppe->spill contain_spill Step 2a: Contain and Absorb Spill with Inert Material spill->contain_spill Yes collect_waste Step 2: Collect Waste in Labeled Container spill->collect_waste No contain_spill->collect_waste segregate Step 3: Segregate from Incompatible Waste collect_waste->segregate document Step 4: Document Waste in Log segregate->document storage Step 5: Store in Designated Secure Area document->storage disposal Step 6: Arrange for Professional Disposal via EHS storage->disposal

Caption: Disposal workflow for this compound.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet for the most comprehensive safety information.

References

Safe Handling and Disposal of Azacyclotridecan-2-one for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, step-by-step procedures for the safe handling, storage, and disposal of Azacyclotridecan-2-one (also known as Laurolactam) in a laboratory setting. Adherence to these protocols is critical to ensure personnel safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure.

Recommended Personal Protective Equipment
PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact and irritation.[1]
Eye Protection Chemical splash-resistant safety glasses or goggles with side protectionTo protect eyes from dust particles and potential splashes.[1]
Body Protection Long-sleeved laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH- or CEN-certified respirator (when dusts are generated)To prevent inhalation of airborne particles, which can cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to mitigate risks. The following workflow outlines the key stages from preparation to post-handling cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Well-ventilated) gather_ppe Assemble Required PPE prep_area->gather_ppe gather_materials Gather Handling Equipment (Spatulas, Weighing Boats, etc.) gather_ppe->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh_transfer Weigh and Transfer Chemical (Minimize Dust Generation) don_ppe->weigh_transfer conduct_experiment Conduct Experimental Procedure weigh_transfer->conduct_experiment decontaminate Decontaminate Work Surfaces and Equipment conduct_experiment->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff and Dispose of PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols: Detailed Methodologies

1. Preparation:

  • Designate a Handling Area: All work with this compound should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Assemble PPE: Before handling the chemical, ensure all necessary PPE is readily available and in good condition.

  • Gather Equipment: Use dedicated, clean, and dry spatulas, weighing boats, and glassware to avoid cross-contamination.

2. Handling:

  • Don PPE: Put on a lab coat, safety goggles, and chemical-resistant gloves. If there is a risk of generating dust, a NIOSH- or CEN-certified respirator should be worn.[1]

  • Weighing and Transfer: When weighing and transferring the solid material, do so carefully to minimize the creation of airborne dust.

  • Experimental Use: During the experimental procedure, maintain awareness of the chemical's location and avoid actions that could lead to spills or aerosolization.

3. Post-Handling:

  • Decontamination: Thoroughly clean all work surfaces and equipment that came into contact with this compound. Use a suitable solvent, such as ethanol (B145695) or isopropanol, followed by a detergent and water wash.

  • Doffing PPE: Remove PPE in an order that minimizes the risk of cross-contamination (e.g., gloves first, then lab coat, then goggles). Dispose of single-use PPE in the appropriate waste stream.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal
Waste TypeDisposal ContainerDisposal Procedure
Solid this compound Waste Labeled, sealed container for non-halogenated solid chemical waste.Collect all solid waste, including excess reagent and contaminated weighing boats, in a designated, clearly labeled, and sealed container.
Contaminated Labware (disposable) Labeled container for solid chemical waste.Items such as contaminated pipette tips and wipes should be placed in the solid chemical waste container.
Contaminated Solvents (from cleaning) Labeled container for non-halogenated solvent waste.Collect all solvents used for decontamination in a designated, clearly labeled, and sealed container for liquid chemical waste.

Disposal of Waste Containers: All chemical waste generators must adhere to federal, state, and local regulations for hazardous waste disposal.[1] Do not dispose of this compound waste in the regular trash or down the drain.[1]

Emergency Procedures: First Aid

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing. Wash clothing before reuse. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

By implementing these safety and logistical protocols, researchers can confidently and safely work with this compound, fostering a secure and productive laboratory environment.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.